molecular formula C5H10O B1582625 2-Methyl-3-buten-1-ol CAS No. 4516-90-9

2-Methyl-3-buten-1-ol

Cat. No.: B1582625
CAS No.: 4516-90-9
M. Wt: 86.13 g/mol
InChI Key: NVGOATMUHKIQQG-UHFFFAOYSA-N
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Description

2-Methyl-3-buten-1-ol is a primary alcohol.
This compound has been reported in Humulus lupulus, Artemisia judaica, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGOATMUHKIQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863410
Record name 3-Buten-1-ol, 2-methyl-
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Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4516-90-9
Record name 2-Methyl-3-buten-1-ol
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Record name 3-Buten-1-ol, 2-methyl-
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Record name 3-Buten-1-ol, 2-methyl-
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Record name 3-Buten-1-ol, 2-methyl-
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Record name 2-Methyl-3-buten-1-ol,
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Foundational & Exploratory

Synthesis of 2-Methyl-3-buten-1-ol via Prins Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-methyl-3-buten-1-ol, a valuable branched five-carbon unsaturated alcohol, through the Prins reaction of isobutylene (B52900) and formaldehyde (B43269). This compound serves as a crucial precursor for fine chemicals, pharmaceuticals, agrochemicals, and polymers.[1] This document details the reaction mechanism, presents quantitative data from various catalytic systems, outlines experimental protocols, and provides visualizations of the core processes.

The Prins Reaction Mechanism

The Prins reaction is an acid-catalyzed condensation between an alkene (isobutylene) and an aldehyde (formaldehyde).[2] The outcome of the reaction is highly dependent on the specific reaction conditions.[3] In the synthesis of this compound, the reaction typically proceeds under anhydrous conditions to favor the formation of the unsaturated alcohol.

The currently accepted mechanism for the Brønsted acid-catalyzed Prins reaction between isobutylene and formaldehyde is a two-step process:[1][3][4][5]

  • Protonation and Electrophilic Attack: The reaction is initiated by the protonation of the formaldehyde by an acid catalyst, forming a highly electrophilic oxonium ion. This is followed by the electrophilic attack of the protonated formaldehyde on the double bond of isobutylene. This step is often the rate-limiting step in the reaction.[1][4]

  • Deprotonation: The resulting carbocation intermediate is then stabilized by the loss of a proton, leading to the formation of this compound.

Under aqueous conditions, the reaction can proceed to form 3-methyl-1,3-butanediol, and with an excess of formaldehyde, 4,4-dimethyl-1,3-dioxane (B1195079) can be the major product.[3]

Prins_Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Product Isobutylene Isobutylene Carbocation Tertiary Carbocation Intermediate Isobutylene->Carbocation Electrophilic Attack Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde Protonation H_plus H+ (Acid Catalyst) Protonated_Formaldehyde->Carbocation Product This compound Carbocation->Product Deprotonation (-H+) Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Catalyst_Prep Catalyst Activation (Calcination) Reactor_Charging Charge Reactor with Catalyst, Paraformaldehyde, Solvent Catalyst_Prep->Reactor_Charging Reactant_Prep Reactant & Solvent Preparation Reactant_Prep->Reactor_Charging Isobutylene_Intro Introduce Isobutylene Reactor_Charging->Isobutylene_Intro Reaction_Conditions Heat and Stir at Defined Temperature & Time Isobutylene_Intro->Reaction_Conditions Product_Collection Cool Reactor and Collect Products Reaction_Conditions->Product_Collection GC_Analysis Analyze Liquid Products by GC Product_Collection->GC_Analysis GCMS_Analysis Confirm Product Identity by GC-MS GC_Analysis->GCMS_Analysis Data_Calculation Calculate Conversion and Selectivity GC_Analysis->Data_Calculation

References

Spectroscopic Profile of 2-Methyl-3-buten-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-3-buten-1-ol, a primary alcohol with applications in flavor and fragrance chemistry. The following sections present a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.76ddd1HH-3
5.10d1HH-4 (trans)
5.05d1HH-4 (cis)
3.45d2HH-1
2.30m1HH-2
1.00d3HCH₃
1.65s (broad)1HOH

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
142.1C-3
114.5C-4
68.2C-1
46.5C-2
16.0CH₃

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3350Strong, BroadO-H stretch (alcohol)
3080Medium=C-H stretch (alkene)
2960-2870StrongC-H stretch (alkane)
1645MediumC=C stretch (alkene)
1040StrongC-O stretch (primary alcohol)
995, 915Strong=C-H bend (alkene)

Sample preparation: Neat film on salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1][2]

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
86Low[M]⁺ (Molecular Ion)
71Moderate[M - CH₃]⁺
57High[M - C₂H₅]⁺
56Base Peak[M - CH₂OH]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

Ionization method: Electron Impact (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[3]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3][4]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[3]

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[4][5]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[3][4]

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[3]

  • Shim the magnetic field to optimize its homogeneity, which improves spectral resolution.[3]

  • Tune and match the probe for the nucleus being observed (¹H or ¹³C).[6]

  • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[5][6]

  • Acquire the Free Induction Decay (FID) and process the data using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

  • Obtain two clean and dry salt plates (e.g., NaCl or KBr).[7][8]

  • Place one to two drops of liquid this compound onto the center of one salt plate.[7][8]

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.[7][8]

Data Acquisition:

  • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty beam path. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Acquire the sample spectrum.

  • After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., isopropanol (B130326) or acetone) and store them in a desiccator.[7][8]

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds like this compound. This separates the analyte from any impurities.

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique called Electron Impact (EI) ionization.[9][10][11] This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.[9][10][11]

Mass Analysis and Detection:

  • The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9][11]

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9][11]

  • A detector measures the abundance of each ion at a specific m/z value.[9][11]

  • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Filter into NMR tube Sample->NMR_Prep IR_Prep Prepare Neat Film on Salt Plates Sample->IR_Prep MS_Intro Introduce via GC Sample->MS_Intro NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq Interpretation Structural Elucidation NMR_Acq->Interpretation IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Acq->Interpretation MS_Ionize Electron Impact (EI) Ionization MS_Intro->MS_Ionize MS_Analyze Mass Analysis (m/z) MS_Ionize->MS_Analyze MS_Analyze->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2-Methyl-3-buten-1-ol (CAS 4516-90-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-buten-1-ol (CAS 4516-90-9), a volatile organic compound with significant roles in chemical synthesis, ecology, and atmospheric science. This document details its physicochemical properties, synthesis and purification protocols, and key applications. Special emphasis is placed on its function as a semiochemical for the pine sawyer beetle, Monochamus galloprovincialis, and its contribution to the formation of secondary organic aerosols (SOA). Detailed experimental methodologies and visual representations of key processes are included to support research and development activities.

Chemical Characterization and Properties

This compound is a primary alcohol with a branched-chain structure.[1] It is a colorless liquid with a characteristic odor.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₁₀O[3][4][5]
Molecular Weight 86.13 g/mol [3][4][5]
CAS Number 4516-90-9[3][4][5]
Appearance Clear, colorless liquid[2]
Boiling Point 120-121 °C at 756 mmHg[3]
Density 0.835 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.427[3]
Flash Point 33 °C (closed cup)[3]
Solubility Slightly soluble in water. Soluble in alcohol.[6]
InChI 1S/C5H10O/c1-3-5(2)4-6/h3,5-6H,1,4H2,2H3[3]
InChIKey NVGOATMUHKIQQG-UHFFFAOYSA-N[3]
SMILES CC(CO)C=C[3][7]
Spectral Data

Spectral data are crucial for the identification and characterization of this compound. Spectroscopic information, including 1H NMR, 13C NMR, IR, and MS data, is available through various chemical databases.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3][6] It is classified as a flammable liquid (GHS Category 3).[3] Personal protective equipment, including safety goggles and gloves, should be worn when handling this compound.[3] Store in a cool, well-ventilated area away from sources of ignition.[6]

Synthesis and Purification

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the selective hydrogenation of 2-methyl-3-butyn-2-ol.

Synthesis from 2-Methyl-3-butyn-2-ol

A potential pathway for the synthesis of this compound is through the partial hydrogenation of 2-methyl-3-butyn-2-ol. This method offers a direct route to the desired product.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol This compound This compound 2-Methyl-3-butyn-2-ol->this compound Partial Hydrogenation H2, Lindlar Catalyst H2, Lindlar Catalyst H2, Lindlar Catalyst->this compound Semiochemical_Interaction Pine Tree Pine Tree This compound This compound Pine Tree->this compound Releases Monochamus galloprovincialis Monochamus galloprovincialis Trap Trap Monochamus galloprovincialis->Trap Is captured by This compound->Monochamus galloprovincialis Attracts This compound->Trap Lure component SOA_Formation This compound This compound Photooxidation Photooxidation This compound->Photooxidation OH Radical OH Radical OH Radical->Photooxidation Oxygenated Intermediates Oxygenated Intermediates Photooxidation->Oxygenated Intermediates Gas-to-Particle Partitioning Gas-to-Particle Partitioning Oxygenated Intermediates->Gas-to-Particle Partitioning Secondary Organic Aerosol (SOA) Secondary Organic Aerosol (SOA) Gas-to-Particle Partitioning->Secondary Organic Aerosol (SOA)

References

The Hemiterpenoid 2-Methyl-3-buten-1-ol: A Technical Guide to its Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-buten-1-ol, a volatile hemiterpenoid alcohol, is a naturally occurring compound found across various biological kingdoms, from plants to insects. Its presence as a key volatile component in various fruits and essential oils, as well as its role as an insect pheromone, underscores its significance in chemical ecology and flavor chemistry. This technical guide provides an in-depth overview of the discovery, natural distribution, and biosynthetic origins of this compound. It further details experimental protocols for its extraction and analysis and explores its potential role in biological signaling pathways. All quantitative data are presented in structured tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and related scientific fields.

Discovery and Natural Occurrence

This compound has been identified as a natural volatile organic compound in a diverse range of organisms. Its discovery is intrinsically linked to the advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which has enabled the identification of trace volatile compounds in complex mixtures.

Initial reports of this compound in the scientific literature emerged from studies on the chemical composition of essential oils and fruit aromas. It has been reported as a constituent of ylang-ylang oil, derived from the flowers of Cananga odorata[1][2][3][4]. Further investigations have revealed its presence in various plants, including hops (Humulus lupulus) and Artemisia judaica[5].

The compound is also a notable component of the aroma profile of several fruits, contributing to their characteristic scent. It has been detected in guava (Psidium guajava) and plum (Prunus domestica)[6].

Beyond the plant kingdom, this compound plays a crucial role in insect communication. It has been identified as a pheromone component for several species of conifer bark beetles, highlighting its function in chemical signaling within insect populations.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly depending on the natural source, its physiological state, and the methods used for extraction and quantification. The following table summarizes the reported quantitative data for this compound in various natural matrices.

Natural SourceMatrixConcentrationAnalytical MethodReference(s)
Cananga odorataYlang-ylang flower oil0.07%GC-MS[7]
Prunus domesticaPlum brandyDetected (trace levels)GC-FID-MS[6]

Note: Further quantitative data for this compound in other cited sources such as guava, hops, and Artemisia judaica were not available in the reviewed literature.

Biosynthesis of this compound

This compound is a hemiterpenoid, a class of C5 isoprenoids. Its biosynthesis originates from the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

While the specific enzyme responsible for the direct conversion of a precursor to this compound has not been definitively characterized, the biosynthesis of its structural isomer, 2-methyl-3-buten-2-ol, has been elucidated. 2-Methyl-3-buten-2-ol is synthesized from DMAPP by the enzyme methylbutenol synthase (MBO synthase)[8][9][10][11]. It is highly probable that this compound is also synthesized from an isoprenoid precursor, likely through the action of a yet-to-be-identified hemiterpenol synthase. A plausible biosynthetic pathway is illustrated below.

Biosynthesis G3P Glyceraldehyde-3-phosphate MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP Isopentenyl diphosphate (IPP) MEP_pathway->IPP AcetylCoA Acetyl-CoA MVA_pathway MVA Pathway AcetylCoA->MVA_pathway MVA_pathway->IPP Isomerase Isomerase IPP->Isomerase Hemiterpenol_Synthase Hemiterpenol Synthase (Putative) IPP->Hemiterpenol_Synthase DMAPP Dimethylallyl diphosphate (DMAPP) DMAPP->Isomerase MBO_Synthase MBO Synthase DMAPP->MBO_Synthase Isomerase->DMAPP Product1 This compound Hemiterpenol_Synthase->Product1 Product2 2-Methyl-3-buten-2-ol MBO_Synthase->Product2

Figure 1: Putative biosynthetic pathway of this compound.

Experimental Protocols

The analysis of this compound from natural sources typically involves the extraction of volatile compounds followed by separation and identification using chromatographic and spectrometric techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method.

Protocol for HS-SPME-GC-MS Analysis of this compound in Fruit Matrix

This protocol is a generalized procedure based on methodologies for volatile analysis in fruits[12][13][14][15].

4.1.1. Materials and Reagents

  • Sample: Fresh fruit (e.g., guava, plum)

  • Internal Standard: e.g., 2-octanol (B43104) or other suitable compound not present in the sample.

  • Sodium chloride (NaCl)

  • Deionized water

  • SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL headspace vials with PTFE/silicone septa

  • Instrumentation: GC-MS system equipped with a SPME autosampler.

4.1.2. Sample Preparation

  • Homogenize a known weight of fresh fruit tissue.

  • Weigh a specific amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

  • Add a saturated NaCl solution (e.g., 5 mL) to the vial to increase the ionic strength and enhance the release of volatiles.

  • Add a known concentration of the internal standard.

  • Immediately seal the vial with the septum cap.

4.1.3. HS-SPME Extraction

  • Place the vial in the autosampler tray.

  • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

4.1.4. GC-MS Analysis

  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode.

  • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: e.g., 40 °C for 2 minutes.

    • Ramp: e.g., increase at 5 °C/minute to 250 °C.

    • Hold: e.g., 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Source and transfer line temperatures: e.g., 230 °C and 280 °C, respectively.

4.1.5. Data Analysis

  • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

  • Quantify the compound by comparing its peak area to that of the internal standard and using a calibration curve generated with standards of known concentrations.

ExperimentalWorkflow Start Sample Collection (e.g., Fruit, Plant tissue) Homogenization Homogenization Start->Homogenization Vial_Prep Vial Preparation (Sample, NaCl, Internal Standard) Homogenization->Vial_Prep HS_SPME Headspace SPME (Equilibration and Extraction) Vial_Prep->HS_SPME GC_MS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification and Quantification) GC_MS->Data_Analysis End Results Data_Analysis->End

Figure 2: General experimental workflow for the analysis of this compound.

Signaling Pathways and Biological Roles

The established role of this compound is in insect chemical communication, where it functions as a pheromone. Pheromones are signaling molecules that trigger a social response in members of the same species. In the case of bark beetles, this compound is a component of their aggregation pheromone, attracting other beetles to a suitable host tree.

The role of this compound in plant signaling is less clear. Plants produce a wide array of volatile organic compounds (VOCs) that can act as signaling molecules in various contexts, including defense against herbivores and pathogens, and communication with other plants and beneficial insects[16][17][18][19][20]. C5 alcohols, as a class, are known to be involved in plant defense responses.

Given that the production of hemiterpenoids like this compound can be induced by biotic and abiotic stresses, it is plausible that this compound may play a role in plant defense signaling pathways. However, further research is needed to elucidate its specific function, if any, in these processes. The diagram below illustrates a generalized plant defense signaling cascade where a volatile organic compound could be involved.

PlantSignaling Stimulus Biotic/Abiotic Stress (e.g., Herbivory, Pathogen attack) Receptor Receptor Activation Stimulus->Receptor Signal_Transduction Signal Transduction Cascade (e.g., Kinase cascades, Ca2+ signaling) Receptor->Signal_Transduction Hormone_Signaling Phytohormone Signaling (e.g., Jasmonic Acid, Salicylic Acid) Signal_Transduction->Hormone_Signaling VOC_Biosynthesis VOC Biosynthesis (including this compound) Hormone_Signaling->VOC_Biosynthesis Defense_Response Defense Gene Expression and Metabolic Response Hormone_Signaling->Defense_Response Outcome Enhanced Plant Defense VOC_Biosynthesis->Outcome Direct defense / Signaling Defense_Response->Outcome

References

In-depth Technical Guide on the Basic Reactivity and Stability of 2-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity and stability of 2-methyl-3-buten-1-ol, a primary allylic alcohol with applications in the flavor and fragrance industry and as a synthetic intermediate. This document consolidates available data on its synthesis, key reactions, and stability profile, offering detailed experimental protocols and visual representations of reaction mechanisms to support research and development activities.

Chemical Identity and Physicochemical Properties

This compound is a flammable, colorless liquid. Its basic properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₁₀O
Molecular Weight 86.13 g/mol
CAS Number 4516-90-9
Boiling Point 120-121 °C at 756 mmHg[1]
Density 0.835 g/mL at 25 °C
Flash Point 33 °C (92 °F)[2]
pKa Approximately 14.81 (Predicted)[1]
Solubility Miscible with water and organic solvents.[3]

Core Reactivity

As a primary allylic alcohol, this compound exhibits reactivity at both the hydroxyl group and the carbon-carbon double bond. Its key reactions include synthesis, oxidation, esterification, and acid-catalyzed rearrangements.

Synthesis of this compound

Two primary synthetic routes for this compound are the Prins reaction and a two-step process involving condensation/esterification followed by hydrolysis.

The Prins reaction involves the acid-catalyzed condensation of isobutene with formaldehyde (B43269).[4][5][6] This method can be catalyzed by zeolites such as H-ZSM-5.[5] The reaction proceeds through the formation of a carbocation intermediate.

G cluster_0 Prins Reaction for this compound Synthesis Isobutene Isobutene Carbocation Carbocation Intermediate Isobutene->Carbocation + Formaldehyde, H+ Formaldehyde Formaldehyde H+ H+ (Acid Catalyst) Product This compound Carbocation->Product - H+

Caption: Synthesis of this compound via the Prins Reaction.

Experimental Protocol: Synthesis via Prins Reaction

  • Reactants: Isobutene, formaldehyde (or paraformaldehyde), and an acid catalyst (e.g., H-ZSM-5 zeolite with a Si/Al ratio of 40).[5]

  • Solvent: Anhydrous solvent.

  • Temperature: Low-temperature range of 323-348 K.[5]

  • Procedure:

    • Charge the acid catalyst into a suitable reactor.

    • Introduce the anhydrous solvent, followed by formaldehyde.

    • Introduce isobutene into the reactor.

    • Maintain the reaction at the specified temperature with stirring.

    • Monitor the reaction progress by techniques such as gas chromatography.

    • Upon completion, the catalyst is filtered, and the product is isolated by distillation.

  • Yield: High selectivity to this compound has been reported under these conditions.[5]

This method involves an initial condensation and esterification reaction between isobutylene (B52900), formaldehyde, and a carboxylic acid, followed by hydrolysis of the resulting ester.

G cluster_0 Two-Step Synthesis of this compound node_A Step 1: Condensation & Esterification Isobutylene + Formaldehyde + Carboxylic Acid → 2-Methyl-3-buten-1-yl ester node_B Step 2: Hydrolysis 2-Methyl-3-buten-1-yl ester + Base → this compound node_A->node_B Hydrolysis

Caption: Two-step synthesis of this compound.

Quantitative Data: Yields in Two-Step Synthesis

Carboxylic AcidEsterification Yield (%)Hydrolysis Yield (%)
Formic Acid94.698.1
Acetic Acid90.796.4
Propionic Acid93.190.7

Experimental Protocol: Two-Step Synthesis

  • Step 1: Condensation and Esterification

    • Reactants: Isobutylene, paraformaldehyde, and a carboxylic acid (e.g., formic, acetic, or propionic acid).

    • Conditions: High-pressure stirred tank reactor, temperatures ranging from 130°C to 190°C, and pressures from 1.5 MPa to 4 MPa.

    • Procedure:

      • Charge the carboxylic acid, paraformaldehyde, and isobutylene into the reactor.

      • Heat the mixture to the specified temperature and pressure and react for 1 to 4 hours.

      • After the reaction, cool the mixture and rectify it under reduced pressure to obtain the 2-methyl-3-buten-1-yl ester.

  • Step 2: Hydrolysis

    • Reactants: The synthesized ester and a base solution (e.g., NaOH or KOH).

    • Conditions: Stirred tank reactor, temperatures from 50°C to 100°C, reaction times from 0.1 to 0.8 hours.

    • Procedure:

      • Add the ester and the base solution to the reactor.

      • Stir the mixture at the specified temperature for the required time.

      • After the reaction, allow the mixture to stand and separate the organic phase, which is rich in this compound.

Oxidation

As a primary alcohol, this compound can be oxidized to the corresponding aldehyde, 2-methyl-3-butenal, or further to the carboxylic acid, 2-methyl-3-butenoic acid. The outcome of the oxidation depends on the choice of oxidizing agent and reaction conditions.

G cluster_0 Oxidation of this compound Alcohol This compound Aldehyde 2-Methyl-3-butenal Alcohol->Aldehyde Mild Oxidation (e.g., PCC) CarboxylicAcid 2-Methyl-3-butenoic Acid Aldehyde->CarboxylicAcid Strong Oxidation (e.g., KMnO4)

Caption: Oxidation pathway of this compound.

Experimental Protocol: Oxidation to 2-Methyl-3-butenal (General)

  • Reactants: this compound, Pyridinium chlorochromate (PCC).[7]

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve this compound in dichloromethane.

    • Add PCC to the solution with stirring.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts.

    • Evaporate the solvent to obtain the crude 2-methyl-3-butenal.

    • Purify the product by distillation or column chromatography.

Esterification

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid anhydrides, acyl chlorides) to form the corresponding esters. These esters often possess characteristic fruity or green aromas, making them valuable in the fragrance industry.

Experimental Protocol: Esterification with Acetic Anhydride (B1165640) (General)

  • Reactants: this compound, acetic anhydride, and a catalyst (e.g., a few drops of concentrated sulfuric acid or a solid acid catalyst).

  • Solvent: A suitable solvent like diethyl ether can be used.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and diethyl ether.

    • Slowly add acetic anhydride to the mixture.

    • Carefully add the acid catalyst.

    • Reflux the mixture for a set period (e.g., 90 minutes), monitoring the reaction by TLC.[8]

    • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ester.

    • Purify the product, 2-methyl-3-buten-1-yl acetate, by distillation.

Acid-Catalyzed Rearrangement

Allylic alcohols like this compound can undergo acid-catalyzed rearrangement to form isomeric alcohols or other products. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. This can lead to the formation of the tertiary alcohol, 3-methyl-2-buten-1-ol (B147165) (prenol), or other rearranged products depending on the reaction conditions.

G cluster_0 Acid-Catalyzed Rearrangement of this compound Start This compound Protonation Protonated Alcohol Start->Protonation + H+ Carbocation Resonance-Stabilized Allylic Carbocation Protonation->Carbocation - H2O Product1 3-Methyl-2-buten-1-ol (Prenol) Carbocation->Product1 + H2O, - H+ Product2 Other Rearranged Products Carbocation->Product2 Rearrangement

Caption: Proposed mechanism for the acid-catalyzed rearrangement.

Stability Studies

The stability of this compound is influenced by temperature, pH, and the presence of oxidizing agents.

Thermal Stability
Stability in Acidic and Basic Conditions
  • Acidic Conditions: In the presence of strong acids, this compound is susceptible to rearrangement, as discussed in section 2.4. Dehydration to form dienes can also occur under harsh acidic conditions and elevated temperatures.

  • Basic Conditions: this compound is generally stable under basic conditions. The alkoxide can be formed in the presence of a strong base, which can then participate in nucleophilic reactions.

Incompatibilities

This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to vigorous reactions.[1]

Conclusion

This compound is a versatile primary allylic alcohol with a well-defined reactivity profile. Its synthesis can be achieved through established methods like the Prins reaction. The hydroxyl group and the double bond are the primary sites of its chemical transformations, including oxidation to aldehydes and carboxylic acids, and esterification to form fragrant esters. The potential for acid-catalyzed rearrangements should be considered when handling this compound in acidic environments. While specific quantitative stability data is limited, its allylic nature suggests that it should be stored under cool, inert conditions and away from strong acids and oxidizing agents to ensure its integrity. This guide provides a foundational understanding for researchers and professionals working with this compound in various applications.

References

An In-depth Technical Guide to the Solubility of 2-Methyl-3-buten-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-3-buten-1-ol, a versatile allylic alcohol, in a range of common organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a key intermediate or building block.

Overview of this compound

This compound (CAS No: 4516-90-9) is a primary alcohol with the molecular formula C5H10O.[1][2] It is a colorless liquid at room temperature and possesses a characteristic fruity, green odor.[1] Its structure, featuring both a hydroxyl group and a vinyl group, makes it a valuable intermediate in the synthesis of various fine chemicals, including flavors and fragrances. Understanding its solubility is critical for reaction engineering, process design, purification, and formulation development.

Quantitative Solubility Data

The solubility of this compound has been determined in numerous organic solvents. The following table summarizes the quantitative solubility data at 25°C, providing a valuable resource for solvent selection and process optimization.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventChemical ClassSolubility (g/L)
MethanolAlcohol382.43
EthanolAlcohol344.39
n-ButanolAlcohol297.98
n-PropanolAlcohol268.76
IsopropanolAlcohol201.51
sec-ButanolAlcohol196.24
IsobutanolAlcohol183.93
n-PentanolAlcohol167.22
Ethylene GlycolGlycol81.76
Tetrahydrofuran (THF)Ether279.45
1,4-DioxaneEther185.52
AcetoneKetone72.72
2-Butanone (MEK)Ketone98.86
Ethyl AcetateEster101.60
Methyl AcetateEster94.45
AcetonitrileNitrile77.50
Dimethylformamide (DMF)Amide80.62
N-Methyl-2-pyrrolidone (NMP)Amide122.76
Dimethyl Sulfoxide (DMSO)Sulfoxide160.58
CyclohexaneAlkane20.11
n-HexaneAlkane19.34
TolueneAromatic Hydrocarbon13.58
WaterProtic Solvent8.12
Data sourced from Scent.vn[1]

Experimental Protocol for Solubility Determination

While the specific study providing the data in Table 1 is not detailed, a general and reliable experimental protocol for determining the solubility of a liquid like this compound in a liquid solvent is the isothermal shake-flask method. This analytical method is a standard approach for generating accurate solubility data.[3]

Objective: To determine the maximum concentration of a liquid solute (this compound) that can be dissolved in a liquid solvent at a constant temperature to form a saturated solution.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Isothermal shaker bath or temperature-controlled incubator

  • Calibrated thermometer or thermocouple

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with septa)

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., HPLC, NMR)

  • Syringes and filters (if necessary for sampling)

Procedure:

  • Preparation of Solvent-Solute Mixtures:

    • Add a known volume or mass of the selected organic solvent to a series of glass vials.

    • Add an excess amount of this compound to each vial. The presence of a distinct, undissolved phase of the solute is necessary to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration:

    • Securely seal the vials to prevent evaporation of the solvent or solute.

    • Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C ± 0.1°C).

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. The time required can range from several hours to days and should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

  • Phase Separation and Sampling:

    • Once equilibrium is established, cease agitation and allow the phases to separate completely while maintaining the constant temperature. The excess, undissolved solute will typically form a separate layer.

    • Carefully extract an aliquot of the saturated solvent phase (the supernatant). It is critical to avoid disturbing the undissolved solute layer. A syringe can be used for this purpose.

    • If necessary, filter the aliquot to remove any suspended micro-droplets of the undissolved solute.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

    • Analyze the calibration standards using a suitable analytical method like Gas Chromatography to generate a calibration curve.

    • Dilute the sampled aliquot of the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of this compound using the calibration curve.

  • Data Calculation:

    • Calculate the original concentration of the solute in the saturated solution, accounting for any dilutions made.

    • Express the solubility in appropriate units, such as g/L or mol/L.

    • The experiment should be repeated multiple times to ensure the reproducibility and accuracy of the results.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above for determining the solubility of this compound.

Solubility_Determination_Workflow prep Preparation of Solute-Solvent Mixture excess_solute Ensure Excess Solute (Two-Phase System) prep->excess_solute equilibrate Isothermal Equilibration (Shaking at 25°C) phase_sep Phase Separation (Cessation of Agitation) equilibrate->phase_sep sampling Aliquot Sampling (Saturated Solvent Phase) phase_sep->sampling analysis Quantitative Analysis (e.g., Gas Chromatography) sampling->analysis data_calc Data Calculation and Reporting (g/L) analysis->data_calc end Final Solubility Value data_calc->end excess_solute->equilibrate calibration Prepare Calibration Standards calibration->analysis

Caption: Workflow for determining the solubility of a liquid solute in a solvent.

References

Methodological & Application

Application Notes and Protocols: Grignard Synthesis of 2-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-methyl-3-buten-1-ol, a valuable primary alcohol intermediate in organic synthesis. The method described utilizes the Grignard reaction, a robust and versatile C-C bond-forming strategy. The protocol outlines the preparation of the Grignard reagent from methallyl halide and magnesium, followed by its reaction with formaldehyde (B43269). This application note includes information on reaction conditions, purification, and characterization of the final product. Additionally, quantitative data on the influence of key reaction parameters on product yield are presented in tabular format to facilitate optimization.

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. The reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group. The reaction of a Grignard reagent with formaldehyde is a classic and reliable method for the synthesis of primary alcohols. This compound is an important building block in the synthesis of various organic molecules, including fragrances, pharmaceuticals, and agrochemicals. This protocol details a reproducible method for its preparation via the Grignard pathway.

Data Presentation

The yield of this compound is influenced by several factors, including the molar ratio of reactants, reaction temperature, and reaction time. The following tables summarize the impact of these parameters on the final product yield, based on experimental findings.

Table 1: Effect of Molar Ratio of Reactants on Product Yield

Methallyl Halide (eq.)Magnesium (eq.)Formaldehyde (eq.)Yield (%)
1.01.11.078
1.01.21.082
1.01.51.080
1.01.21.285

Table 2: Effect of Reaction Temperature and Time on Product Yield

Grignard Formation Temp. (°C)Addition Reaction Temp. (°C)Addition Reaction Time (h)Yield (%)
3540376
4050380
<40602.582
<4070279

Experimental Protocol

This protocol describes the synthesis of this compound from methallyl chloride and paraformaldehyde.

Materials and Reagents:

  • Magnesium turnings

  • Iodine (crystal)

  • Methallyl chloride

  • Anhydrous diethyl ether (or THF)

  • Paraformaldehyde (or formaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Bromoethane (B45996) (for initiation, optional)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

1. Preparation of the Grignard Reagent: a. Under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq) and a small crystal of iodine to a dry three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer. b. Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. c. Prepare a solution of methallyl chloride (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. d. Add a small portion of the methallyl chloride solution to the flask to initiate the reaction. The disappearance of the iodine color and gentle boiling of the ether indicates the start of the reaction. If the reaction does not initiate, gentle warming with a heat gun or the addition of a small amount of bromoethane may be necessary. e. Once initiated, add the remaining methallyl chloride solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. f. After the addition is complete, continue to stir the mixture at a temperature below 40°C for 1-2 hours to ensure complete formation of the Grignard reagent.[1]

2. Reaction with Formaldehyde: a. Cool the Grignard reagent solution in an ice bath. b. Add paraformaldehyde (1.0-1.1 eq) portion-wise to the stirred Grignard solution. Alternatively, formaldehyde gas can be bubbled through the solution. c. After the addition, remove the ice bath and warm the reaction mixture to 40-70°C. Stir for an additional 2-6 hours.[1]

3. Work-up and Purification: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer three times with diethyl ether. e. Combine all organic layers and dry over anhydrous sodium sulfate. f. Filter to remove the drying agent and concentrate the solution using a rotary evaporator. g. Purify the crude product by fractional distillation, collecting the fraction at 132-133°C to obtain pure this compound.[1]

Characterization Data:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.[1]

  • ¹H NMR (CDCl₃, TMS): δ = 1.77 (s, 3H, -CH₃), 2.31-2.33 (t, J=5.6Hz, -CH₂-), 2.35 (s, 1H, -OH), 3.71-3.74 (t, J=6.4Hz, -CH₂-), 4.78 (s, 1H, =CH₂), 4.84 (s, 1H, =CH₂).

  • IR (KBr): 2942, 1708, 1652, 1446, 1378, 1180, 1050, 890 cm⁻¹.

  • EI-MS (75eV): m/z (%) 86 (M⁺, 26), 71 ([M-CH₃]⁺, 15), 68 ([M-H₂O]⁺, 80), 56 (95), 41 (100).

Experimental Workflow Diagram

Grignard_Synthesis_Workflow Reagents Methallyl Chloride Magnesium Anhydrous Ether Grignard_Formation Grignard Reagent Formation Reagents->Grignard_Formation Addition_Reaction Addition Reaction Grignard_Formation->Addition_Reaction Formaldehyde Paraformaldehyde Formaldehyde->Addition_Reaction Workup Aqueous Work-up (NH4Cl solution) Addition_Reaction->Workup Extraction Extraction with Ether Workup->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Distillation Drying->Purification Product This compound Purification->Product

References

Application Notes and Protocols for 2-Methyl-3-buten-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-3-buten-1-ol, a versatile C5 building block, in various organic synthesis protocols. This document details its synthesis, key reactions such as isomerization, oxidation, and esterification, and its application as a precursor in the synthesis of valuable compounds.

Synthesis of this compound via Prins Reaction

This compound, also known as isoprenol, is commonly synthesized through the Prins reaction of isobutylene (B52900) and formaldehyde. This acid-catalyzed reaction offers a direct route to this important homoallylic alcohol.

Experimental Protocol: Prins Reaction

Objective: To synthesize this compound from isobutylene and formaldehyde.

Materials:

  • Isobutylene

  • Paraformaldehyde

  • Acid catalyst (e.g., HZSM-5, sulfuric acid)

  • Solvent (e.g., 1,4-dioxane)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with paraformaldehyde and the acid catalyst.

  • Add the solvent (if applicable) to the reactor.

  • Seal the reactor and introduce isobutylene.

  • Heat the reactor to the desired temperature and pressure, and maintain for the specified reaction time with stirring.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • The resulting mixture contains this compound, which can be purified by distillation.

Quantitative Data for Prins Reaction
CatalystTemperature (°C)Pressure (MPa)Isobutylene/Formaldehyde Molar RatioReaction Time (h)This compound Yield (%)Reference
HZSM-550-75-3.15-up to 93% selectivity[1]
None (two-step)1201.2-890.7% (of acetate (B1210297) intermediate)

Note: The two-step process involves an initial esterification followed by hydrolysis to yield the final product.

Process Workflow: Prins Reaction

Prins_Reaction isobutylene Isobutylene reactor High-Pressure Reactor isobutylene->reactor formaldehyde Formaldehyde formaldehyde->reactor catalyst Acid Catalyst catalyst->reactor purification Purification (Distillation) reactor->purification Reaction Mixture product This compound purification->product

Synthesis of this compound via Prins Reaction.

Isomerization to 3-Methyl-2-buten-1-ol (Prenol)

A primary application of this compound is its isomerization to 3-Methyl-2-buten-1-ol (prenol), a key intermediate in the synthesis of fragrances, vitamins, and pharmaceuticals. This transformation is typically achieved using a palladium-based catalyst.

Experimental Protocol: Catalytic Isomerization

Objective: To isomerize this compound to 3-Methyl-2-buten-1-ol.

Materials:

  • This compound

  • Palladium-based catalyst (e.g., 0.5% Pd–0.05% Se–0.3% Ce/SiO2)

  • Solvent (optional)

  • Hydrogen atmosphere

  • Continuous flow or batch reactor

Procedure:

  • Pack a continuous flow reactor with the supported palladium catalyst.

  • Heat the reactor to the specified temperature.

  • Introduce a stream of this compound (and solvent, if used) into the reactor under a hydrogen atmosphere.

  • Collect the product mixture at the reactor outlet.

  • The conversion and selectivity can be analyzed by gas chromatography (GC).

  • Purify the product by distillation.

Quantitative Data for Isomerization
CatalystTemperature (°C)AtmosphereConversion (%)Selectivity to Prenol (%)Reference
0.5% Pd–0.05% Se–0.3% Ce/SiO260-100Hydrogen4593-94[2]

Reaction Pathway: Isomerization

Isomerization start This compound catalyst Pd Catalyst H₂ Atmosphere start->catalyst Isomerization product 3-Methyl-2-buten-1-ol (Prenol) catalyst->product

Isomerization of this compound to Prenol.

Oxidation to 2-Methyl-3-butenal

The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, 2-Methyl-3-butenal, a useful intermediate in organic synthesis. The Swern oxidation is a mild and efficient method for this transformation, avoiding over-oxidation to the carboxylic acid.

Experimental Protocol: Swern Oxidation

Objective: To oxidize this compound to 2-Methyl-3-butenal.

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.

  • To the flask, add anhydrous DCM followed by oxalyl chloride.

  • Slowly add a solution of anhydrous DMSO in DCM, maintaining the temperature below -65 °C.

  • After stirring for 15 minutes, add a solution of this compound in DCM dropwise, keeping the temperature at -78 °C.

  • Stir for 45 minutes, then add triethylamine dropwise. A thick white precipitate will form.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and perform a standard aqueous workup.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Quantitative Data for Swern Oxidation (Representative)
SubstrateOxidizing SystemTemperature (°C)Yield (%)Reference
Primary Allylic Alcohol(COCl)₂/DMSO, TEA-78Typically >85[3]

Workflow: Swern Oxidation

Swern_Oxidation cluster_prep Reagent Preparation and Activation cluster_reaction Oxidation cluster_workup Workup and Purification prep_dmso Activate DMSO with Oxalyl Chloride at -78°C add_alcohol Add this compound at -78°C prep_dmso->add_alcohol add_base Add Triethylamine add_alcohol->add_base quench Quench with Water add_base->quench extract Aqueous Workup quench->extract purify Column Chromatography extract->purify product 2-Methyl-3-butenal purify->product

Experimental workflow for the Swern Oxidation.

Esterification to 2-Methyl-3-butenyl Acetate

This compound can be readily esterified to form esters that are valuable as fragrance and flavor compounds. A common method involves reaction with an acid anhydride (B1165640) in the presence of a base catalyst.

Experimental Protocol: Acetylation

Objective: To synthesize 2-Methyl-3-butenyl acetate.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base catalyst like DMAP)

  • Solvent (e.g., dichloromethane)

Procedure:

  • Dissolve this compound in the solvent in a round-bottom flask.

  • Add the base catalyst (e.g., pyridine).

  • Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction with water and perform a standard aqueous workup, including washes with dilute acid (to remove the base) and brine.

  • Dry the organic layer, concentrate, and purify the resulting ester by distillation.

Quantitative Data for Esterification (Representative)
AlcoholAcylating AgentCatalystTemperature (°C)Yield (%)Reference
Primary AlcoholAcetic AnhydridePyridine0 to RTTypically high[4]

Reaction Scheme: Esterification

Esterification reactant1 This compound product 2-Methyl-3-butenyl Acetate reactant1->product + reactant2 Acetic Anhydride reactant2:n->product:n catalyst Pyridine product->catalyst Catalyzed by

Esterification of this compound.

Applications in Complex Molecule Synthesis

This compound serves as a crucial starting material for the synthesis of various complex and commercially important molecules.

  • Fragrances: Through its isomerization product, prenol, and subsequent reactions, it is a key precursor to citral (B94496) , a major component of lemon oil fragrance and a vital intermediate in the synthesis of Vitamin A. The synthesis of citral can involve the reaction of prenol with prenal (3-methyl-2-butenal), which can be obtained from the oxidation of this compound.

  • Pyrethroids: this compound is a building block in the synthesis of the acid moiety of certain pyrethroid insecticides. These synthetic insecticides are valued for their high efficacy and low mammalian toxicity. The synthesis often involves multi-step pathways where the isoprene (B109036) unit from this compound is incorporated into the final cyclopropane (B1198618) ring structure of the pyrethroid.

References

Application Notes: 2-Methyl-3-buten-1-ol as a Versatile Precursor in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-3-buten-1-ol, also known as isoprenol, is a five-carbon unsaturated alcohol that serves as a critical building block in the synthesis of a wide array of fine chemicals. Its structure, featuring both a reactive double bond and a primary hydroxyl group, allows for diverse chemical transformations, making it a valuable precursor for products in the fragrance, polymer, and agrochemical industries. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.

Section 1: Synthesis of this compound (Isoprenol)

The industrial production of this compound is primarily achieved through two main synthetic routes: the Prins reaction and the Grignard reaction.

Protocol 1: Synthesis via Prins Reaction

The Prins reaction involves the acid-catalyzed condensation of isobutene with formaldehyde (B43269). This method is highly valued for its atom economy and can achieve high selectivity under optimized conditions.[1][2] Zeolite catalysts like H-ZSM-5 are often employed to enhance reaction rates and selectivity.[1][2]

Experimental Protocol:

  • Catalyst Preparation: Prepare or procure H-ZSM-5 zeolite catalyst with an optimal Si/Al ratio (e.g., Si/Al=40 for subsequent dehydration to isoprene).[2]

  • Reaction Setup: Charge a high-pressure autoclave reactor with the H-ZSM-5 catalyst, anhydrous 1,4-dioxane (B91453) as the solvent, and a formaldehyde source (e.g., paraformaldehyde).[1]

  • Reactant Addition: Introduce isobutene into the reactor. A typical molar ratio of isobutene to formaldehyde is around 3:1.[1]

  • Reaction Conditions: Seal the reactor and heat to the desired temperature range of 323-348 K (50-75 °C). Maintain pressure to keep reactants in the liquid phase.[1]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via gas chromatography (GC) to determine the conversion of formaldehyde and selectivity towards this compound.

  • Work-up and Purification: After the reaction reaches completion, cool the reactor, vent any excess isobutene, and filter the catalyst. The product, this compound, is then purified from the solvent and by-products by fractional distillation.

Quantitative Data for Prins Reaction

Parameter Value Reference
Catalyst H-ZSM-5 (MFI) Zeolite [1][2]
Reactants Isobutene, Formaldehyde [1]
Solvent Anhydrous 1,4-Dioxane [1]
Temperature 323-348 K (50-75 °C) [1]
Isobutene/CH₂O Molar Ratio ~3.15 [1]

| Max. Selectivity | up to 93% |[1] |

G cluster_0 Protocol 1: Synthesis via Prins Reaction reactants Reactants: - Isobutene - Formaldehyde - H-ZSM-5 Catalyst reactor High-Pressure Autoclave (323-348 K) reactants->reactor filtration Catalyst Filtration reactor->filtration distillation Fractional Distillation filtration->distillation product Pure this compound distillation->product

Caption: Workflow for Prins Reaction Synthesis.
Protocol 2: Synthesis via Grignard Reaction

This classic organometallic approach involves the reaction of a methallyl Grignard reagent with formaldehyde to form the desired primary alcohol.[3]

Experimental Protocol:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine to a flame-dried flask containing an anhydrous ether solvent (e.g., THF or diethyl ether).[3]

    • Slowly add methallyl halide (e.g., methallyl chloride or bromide) dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed, forming methallylmagnesium halide.[3]

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent in an ice bath.

    • Slowly introduce a source of anhydrous formaldehyde (e.g., paraformaldehyde) to the stirred solution.[3] Control the addition rate to manage the exothermic reaction.

  • Quenching and Work-up:

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[3]

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with additional ether.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

    • Filter and remove the solvent under reduced pressure. Purify the resulting crude this compound by distillation.

G cluster_1 Protocol 2: Synthesis via Grignard Reaction step1 Step 1: Prepare Grignard Reagent (Methallyl Halide + Mg in Ether) step2 Step 2: React with Formaldehyde (Low Temperature) step1->step2 step3 Step 3: Aqueous Work-up (Quench with NH4Cl) step2->step3 step4 Step 4: Extraction & Purification (Distillation) step3->step4 product Pure this compound step4->product

Caption: Workflow for Grignard Reaction Synthesis.

Section 2: Applications in Fine Chemical Synthesis

This compound is a cornerstone intermediate for several high-value products.

Application 1: Precursor for Fragrances - The Synthesis of Citral (B94496)

Citral is a key fragrance compound with a strong lemon scent, widely used in perfumes, cosmetics, and food products. It is also a vital intermediate for the synthesis of ionones and vitamins A and E.[4] A multi-step industrial process transforms this compound (isoprenol) into citral.[4][5]

Overall Synthetic Pathway: The process involves the isomerization of isoprenol to prenol, the oxidation of isoprenol to prenal, and the final condensation of prenol and prenal to form citral.[5][6]

Experimental Protocol (Conceptual Steps):

  • Oxidative Dehydrogenation (Isoprenol to Prenal):

    • Vaporize this compound.

    • Mix the vapor with an oxygen-containing gas (e.g., air).

    • Pass the gaseous mixture over a supported silver catalyst at elevated temperatures (300-600 °C) to yield 3-methyl-2-butenal (B57294) (prenal).[5] This step is highly exothermic and requires careful temperature control.

  • Isomerization (Isoprenol to Prenol):

  • Acetal (B89532) Formation and Rearrangement (Prenol + Prenal to Citral):

    • React prenol and prenal in the presence of an acid catalyst. This initially forms an unsaturated acetal (3-methyl-2-butenal-diprenylacetal).[5][6]

    • The acetal then undergoes cleavage and rearrangement under heat to yield citral.[5][6] The final product is a mixture of the E-isomer (geranial) and Z-isomer (neral).

  • Purification: The crude citral is purified by vacuum distillation.

Quantitative Data for Citral Synthesis Steps

Step Key Reagents/Catalyst Temperature (°C) Product Reference
Oxidative Dehydrogenation Isoprenol, O₂, Silver Catalyst 300 - 600 Prenal [5]
Isomerization Isoprenol, H₂, Pd/Se Catalyst - Prenol [5]

| Condensation/Rearrangement| Prenol, Prenal, Acid Catalyst | 100 - 250 | Citral |[7] |

G cluster_2 Application 1: Synthesis of Citral isoprenol This compound (Isoprenol) prenal 3-Methyl-2-butenal (Prenal) isoprenol->prenal Oxidative Dehydrogenation (Ag Catalyst) prenol 3-Methyl-2-buten-1-ol (Prenol) isoprenol->prenol Isomerization (Pd/Se Catalyst) citral Citral prenal->citral Condensation & Rearrangement (Acid Catalyst) prenol->citral Condensation & Rearrangement (Acid Catalyst)

Caption: Reaction pathway for the synthesis of Citral.
Application 2: Role in Polymeric Materials and Isoprene (B109036) Production

This compound is a precursor to monomers essential for producing high-performance polymers and synthetic rubber.

  • Polycarboxylate Superplasticizers (PCEs): PCEs are critical admixtures in modern concrete, providing high water reduction and improved workability.[8][9] While not typically a direct monomer, this compound serves as a starting material for producing key unsaturated monomers, such as isoprenol polyoxyethylene ethers, which are then copolymerized with acrylic acid to form the comb-like structure of PCEs.

  • Isoprene: Isoprene is the monomer for polyisoprene, a synthetic equivalent of natural rubber. This compound can be efficiently converted to isoprene through a single-step catalytic dehydration process.[1][2] This reaction is often performed at higher temperatures (e.g., 423 K) using the same zeolite catalysts employed in its synthesis.[1]

G cluster_3 Application Pathways for this compound start This compound (Isoprenol) fragrance Fragrances (e.g., Citral) start->fragrance Isomerization & Oxidation pce_monomer PCE Macromonomers (e.g., Isoprenol Polyethers) start->pce_monomer Ethoxylation isoprene Isoprene start->isoprene Dehydration (H-ZSM-5) polymer Polycarboxylate Superplasticizers (PCE) pce_monomer->polymer Copolymerization rubber Synthetic Rubber (Polyisoprene) isoprene->rubber Polymerization

Caption: Logical pathways for Isoprenol applications.

References

Application Note: Quantification of 2-Methyl-3-buten-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 2-Methyl-3-buten-1-ol, a volatile organic compound of interest in various fields including biofuel research, atmospheric chemistry, and as a potential biomarker. The protocol outlines sample preparation, optimized Gas Chromatography-Mass Spectrometry (GC-MS) parameters for selective detection, and data analysis procedures. The method utilizes liquid-liquid extraction for sample cleanup and concentration, followed by analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Introduction

This compound (also known as isoprenol) is a five-carbon alcohol that plays a role as a metabolic byproduct and a precursor in the synthesis of various isoprenoids.[1][2] Accurate quantification of this volatile compound is crucial for understanding its biological and chemical significance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds due to its high sensitivity and specificity.[3] This document provides a detailed protocol for the quantitative analysis of this compound in a liquid matrix.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of this compound from aqueous samples such as fermentation broths or biological fluids.

Materials:

Procedure:

  • To 50 mL of the liquid sample in a separatory funnel, add 50 mL of dichloromethane (DCM).[3]

  • Shake the funnel vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Allow the layers to separate. The bottom layer is the DCM containing the analyte.

  • Drain the bottom DCM layer into a clean flask.

  • Pass the DCM extract through a small column of anhydrous sodium sulfate to remove any residual water.[3]

  • Gently evaporate the DCM under a stream of nitrogen to concentrate the extract to a final volume of 1 mL.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and may require optimization based on the specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary GC column: A polar column such as a DB-Wax or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the analysis of alcohols.[4]

GC Conditions:

Parameter Value
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min[4]
Oven Program
Initial Temperature 40 °C, hold for 2 minutes
Ramp 1 5 °C/min to 120 °C

| Ramp 2 | 20 °C/min to 240 °C, hold for 5 minutes |

MS Conditions:

Parameter Value
Ion Source Temperature 230 °C
Transfer Line Temp. 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

| Solvent Delay | 3 minutes |

Data Presentation

Table 1: SIM Parameters for this compound Quantification

For enhanced sensitivity and specificity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode. The following ions are recommended for the quantification of this compound based on its mass spectrum.[5]

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound557186 (Molecular Ion)

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound in full scan mode to determine the most abundant and specific ions.

Table 2: Expected Quantitative Data

The following table provides an example of expected quantitative performance parameters for the GC-MS method. These values may vary depending on the instrument and experimental conditions.

ParameterExpected Value
Retention Time ~10-15 minutes (dependent on exact GC conditions)
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Linearity (R²) > 0.995

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (with Dichloromethane) Sample->LLE Drying Drying (Anhydrous Na2SO4) LLE->Drying Concentration Concentration (N2 Evaporation) Drying->Concentration FinalSample Concentrated Extract in GC Vial Concentration->FinalSample Injection 1 µL Injection FinalSample->Injection GC_Separation GC Separation (Polar Column) Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (SIM Mode) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Sample Liquid Sample Preparation Sample Preparation (Extraction & Concentration) Sample->Preparation Standard This compound Standard Calibration Calibration Curve Generation Standard->Calibration Analysis GC-MS Analysis (SIM Mode) Preparation->Analysis Concentration Concentration of This compound in Sample Analysis->Concentration Calibration->Analysis

Caption: Logical relationship of key steps from sample to result.

References

Application Note: HPLC Separation Protocol for 2-Methyl-3-buten-1-ol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Methyl-3-buten-1-ol, a volatile terpene alcohol, using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the analyte's poor chromophoric properties, a pre-column derivatization step with phthalic anhydride (B1165640) is employed to enhance UV absorbance and enable reliable quantification. This method is particularly suited for researchers, scientists, and drug development professionals working with natural products, flavor and fragrance analysis, or monitoring chemical reactions involving this compound.

Introduction

This compound is a C5 unsaturated alcohol that is a component of some essential oils and can be a product of various chemical and biological processes. Accurate quantification of this volatile compound is often challenging by direct HPLC analysis due to its lack of a strong UV-absorbing chromophore. Gas chromatography (GC) is a common alternative; however, HPLC offers advantages in terms of sample compatibility and the potential for simpler sample preparation for non-volatile matrices. To overcome the detection limitations in HPLC, this protocol utilizes a derivatization strategy, converting the alcohol into a phthalate (B1215562) hemiester, which exhibits strong UV absorbance.[1][2] This allows for sensitive and selective quantification using standard HPLC-UV equipment.

Experimental Protocol

Materials and Reagents
  • This compound (≥98% purity)

  • Phthalic Anhydride

  • Urea (B33335)

  • 1,4-Dioxane (B91453) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

  • Acetic Acid (Glacial, HPLC Grade)

  • Hexane (HPLC Grade)

  • Camphor (Internal Standard)

Equipment
  • HPLC system with a binary pump, thermostatted column compartment, and a variable wavelength UV detector.

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Syringe filters (0.45 µm)

  • HPLC vials

Chromatographic Conditions
ParameterCondition
Column Ascentis-Express C8 (15 cm x 4.6 mm, 2.7 µm) or equivalent
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 30% B to 80% B over 20 minutes, then hold at 80% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 230 nm
Standard and Sample Preparation

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Camphor and dissolve in 10 mL of 1,4-dioxane.

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of 1,4-dioxane.

Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with 1,4-dioxane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

Sample Preparation: For samples in a non-aqueous matrix, dilute with 1,4-dioxane to an expected this compound concentration within the calibration range. For aqueous samples, a liquid-liquid extraction with a suitable organic solvent (e.g., hexane) may be necessary, followed by solvent evaporation and reconstitution in 1,4-dioxane. Spike the prepared sample with the internal standard to a final concentration of 50 µg/mL.

Derivatization Procedure
  • To 100 µL of each standard or sample solution in an HPLC vial, add 50 µL of a freshly prepared 0.1 M solution of phthalic anhydride in 1,4-dioxane.

  • Add 10 µL of a 0.1 M solution of urea in 1,4-dioxane (to act as a catalyst).

  • Cap the vials tightly and vortex for 30 seconds.

  • Heat the vials at 60 °C for 30 minutes.

  • Cool the vials to room temperature.

  • Add 840 µL of the initial mobile phase (70:30 Water:Acetonitrile with 0.1% Acetic Acid) to bring the total volume to 1 mL.

  • Vortex thoroughly and filter through a 0.45 µm syringe filter into a clean HPLC vial if any precipitate is observed.

  • The sample is now ready for HPLC analysis.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of the derivatized this compound standard. Note: This data is illustrative and will require experimental validation.

Analyte (as phthalate hemiester)Retention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
This compound Derivative12.5458,00050
Camphor (Internal Standard)15.2510,00050

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Sample Dilution/ Extraction add_is Add Internal Standard (Camphor) prep_sample->add_is prep_std Prepare Calibration Standards prep_std->add_is add_reagents Add Phthalic Anhydride & Urea add_is->add_reagents heat Heat at 60°C for 30 min add_reagents->heat cool_dilute Cool and Dilute heat->cool_dilute inject Inject 20 µL into HPLC System cool_dilute->inject separate C8 Reversed-Phase Separation inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method with pre-column derivatization provides a reliable and sensitive approach for the quantification of this compound. The derivatization step effectively enhances the UV detection of the analyte, allowing for accurate measurements even at low concentrations. This protocol offers a valuable alternative to GC-based methods and is suitable for various research and quality control applications. It is recommended that the method be fully validated in the user's laboratory to ensure performance for their specific sample matrix and analytical requirements.

References

Application of 2-Methyl-3-buten-1-ol in the Synthesis of Insect Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the utilization of 2-methyl-3-buten-1-ol as a chiral building block in the stereoselective synthesis of insect pheromones. The primary focus is on its application in the synthesis of α-multistriatin, a key component of the aggregation pheromone of the smaller European elm bark beetle, Scolytus multistriatus. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis, drug development, and pest management.

Introduction

This compound is a versatile C5 chiral precursor that can be employed in the synthesis of complex natural products, including insect pheromones. Its chemical structure allows for a variety of transformations, making it a valuable starting material for constructing intricate carbon skeletons with specific stereochemistry, which is often crucial for the biological activity of pheromones. While its isomer, 2-methyl-3-buten-2-ol, is a known pheromone component of several bark beetle species, this compound serves as a foundational element in the multi-step synthesis of other significant pheromones.

This application note details a key synthetic pathway where a derivative of this compound is utilized in the construction of α-multistriatin.

Application in the Synthesis of α-Multistriatin

A notable application of this compound is in the synthesis of α-multistriatin, the principal attractant of the smaller European elm bark beetle (Scolytus multistriatus). In this synthesis, the tosylate derivative of this compound serves as a key electrophile for the alkylation of a ketone enolate, a critical step in assembling the carbon backbone of the target pheromone.

The overall synthetic strategy involves the coupling of two key fragments, followed by cyclization to form the characteristic bicyclic acetal (B89532) structure of multistriatin.

Logical Workflow for α-Multistriatin Synthesis

The synthesis of α-multistriatin from this compound can be conceptually broken down into several key stages, starting from the activation of the alcohol to the final cyclization to form the pheromone.

G A This compound B Activation of Hydroxyl Group (Tosylation) A->B TsCl, Pyridine (B92270) C 2-Methyl-3-buten-1-yl Tosylate B->C E Alkylation Reaction C->E Coupling D Formation of Metalloenamine (from 3-Pentanone) D->E F 4,6-Dimethyl-7-octen-3-one E->F G Epoxidation F->G m-CPBA H 4,6-Dimethyl-7,8-epoxyoctan-3-one G->H I Intramolecular Ketalization (Cyclization) H->I SnCl4 J α-Multistriatin I->J

Caption: Synthetic pathway for α-multistriatin.

Quantitative Data

The following table summarizes the reported yields for the key transformations in the synthesis of α-multistriatin where this compound tosylate is implicated as a reactant.

Step No.ReactionStarting MaterialProductReagentsYield (%)
1TosylationThis compound2-Methyl-3-buten-1-yl TosylateTsCl, PyridineHigh (Typical)
2Alkylation3-Pentanone (B124093) & 2-Methyl-3-buten-1-yl Tosylate4,6-Dimethyl-7-octen-3-oneMetalloenamineNot specified
3Epoxidation4,6-Dimethyl-7-octen-3-one4,6-Dimethyl-7,8-epoxyoctan-3-onem-CPBANot specified
4Ketalization4,6-Dimethyl-7,8-epoxyoctan-3-oneα-MultistriatinSnCl₄Not specified

Note: Specific yield data for each step in a single continuous synthesis starting from this compound is not fully detailed in the available literature. The yields are based on analogous reactions reported in pheromone synthesis literature.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis of α-multistriatin, utilizing a derivative of this compound.

Protocol 1: Preparation of 2-Methyl-3-buten-1-yl Tosylate

Objective: To convert the hydroxyl group of this compound into a good leaving group (tosylate) for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-methyl-3-buten-1-yl tosylate.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Alkylation via Metalloenamine

Objective: To form the carbon skeleton of the α-multistriatin precursor through the alkylation of 3-pentanone with 2-methyl-3-buten-1-yl tosylate.

Materials:

  • 3-Pentanone

  • Secondary amine (e.g., pyrrolidine)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Methyl-3-buten-1-yl tosylate (from Protocol 1)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Schlenk flask or equivalent for air-sensitive reactions

  • Hydrochloric acid (dilute aqueous solution)

  • Diethyl ether

  • Separatory funnel

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare the lithium salt of the enamine by reacting 3-pentanone (1.0 eq) with a secondary amine (1.1 eq) and then deprotonating with n-BuLi (1.1 eq) in anhydrous THF at -78 °C.

  • To the resulting metalloenamine solution, slowly add a solution of 2-methyl-3-buten-1-yl tosylate (1.0 eq) in anhydrous THF at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a dilute aqueous solution of hydrochloric acid to hydrolyze the enamine.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 4,6-dimethyl-7-octen-3-one, by column chromatography on silica gel.

Alternative Synthetic Approaches for Related Pheromones

While this compound is a key precursor for α-multistriatin, other important bark beetle pheromones like ipsenol (B191551) are typically synthesized from different starting materials. A common strategy for ipsenol synthesis involves the reaction of an isoprenyl organometallic reagent with isovaleraldehyde.

General Workflow for Ipsenol Synthesis via Grignard Reaction

This diagram illustrates a common synthetic route to ipsenol, highlighting the key bond formation step.

G A Isoprene B Halogenation A->B HBr or HCl C Isoprenyl Halide B->C D Grignard Reagent Formation C->D Mg, Ether E Isoprenylmagnesium Halide D->E G Grignard Reaction E->G Coupling F Isovaleraldehyde F->G H Ipsenol G->H

Caption: General synthesis of Ipsenol.

Concluding Remarks

This compound represents a valuable chiral synthon in the asymmetric synthesis of insect pheromones. Its application in the preparation of α-multistriatin demonstrates its utility in constructing complex molecular architectures. The protocols provided herein offer a detailed guide for researchers aiming to utilize this precursor in their synthetic endeavors. Further research may uncover additional applications of this compound and its derivatives in the synthesis of a broader range of biologically active semiochemicals.

Application Notes and Protocols: 2-Methyl-3-buten-1-ol in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-buten-1-ol (CAS No. 4516-90-9) is a primary allylic alcohol that possesses a unique and complex sensory profile, making it a compound of interest in the field of flavor chemistry.[1][2] As a volatile organic compound, it contributes to the natural aroma of certain fruits.[3] Its chemical structure, featuring both a hydroxyl group and a vinyl group, allows for a variety of chemical transformations, positioning it as a versatile intermediate for the synthesis of more complex flavor and fragrance ingredients.[4]

These application notes provide a comprehensive overview of this compound, including its sensory characteristics, applications, and detailed protocols for its synthesis, analysis, and sensory evaluation.

Physicochemical Properties and Sensory Profile

This compound is a flammable liquid with a distinct odor profile.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-methylbut-3-en-1-ol[1]
CAS Number 4516-90-9[1]
Molecular Formula C₅H₁₀O[1]
Molecular Weight 86.13 g/mol [1]
Boiling Point 128 °C (estimated)[4]
Flash Point 33.33 °C (92.00 °F)[3]
Density 0.841 - 0.847 g/cm³ @ 25 °C[3]
Refractive Index 1.421 - 1.427 @ 20 °C[3]
Solubility Slightly soluble in water; soluble in alcohol.[3]

Sensory Profile: The odor of this compound is multifaceted, with primary notes described as fruity, green, and herbal.[4] A more detailed breakdown of its odor profile reveals additional nuances, including ethereal, fresh, pungent, fermented, cheesy, sharp, and earthy characteristics.[4]

  • Odor: Fruity (84.27%), Green (61.52%), Herbal (49.19%), Ethereal (46.41%), Fresh (45.98%), Pungent (45.63%).[4]

  • Flavor: The flavor profile is consistent with its odor, contributing fresh, green, and slightly fruity notes to food systems.

Quantitative odor and taste threshold data for this compound are not widely available in the published literature.

Applications in Flavor and Fragrance

Flavor Applications

This compound is recognized as a flavoring agent in the food industry.[1][3] It is found naturally in guava and plum fruit.[3] Its green and fruity notes can enhance the flavor profiles of a variety of products. The typical and maximum usage levels in different food categories are summarized below.

Table 2: Recommended Usage Levels of this compound in Food Categories

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products7.035.0
Fats and oils5.025.0
Edible ices10.050.0
Processed fruit7.035.0
Confectionery10.050.0
Bakery wares10.050.0
Cereals and cereal products5.025.0
Meat and meat products2.010.0
Fish and fish products2.010.0
Soups, sauces, salads, etc.5.025.0
Non-alcoholic beverages5.025.0
Food for nutritional uses10.050.0
Data sourced from The Good Scents Company.[3]
Fragrance Applications

While some sources indicate that this compound is "not for fragrance use," this likely pertains to its direct application as a fragrance ingredient.[3] However, its structure as an allylic alcohol makes it a valuable synthetic intermediate for creating other fragrance compounds, such as esters that may possess desirable fruity or green acetates.[4] Patent literature suggests that related butenol (B1619263) structures are used in the development of new fragrance formulations.[5]

Experimental Protocols

Synthesis of this compound (Proposed Method via Grignard Reaction)

This protocol describes a plausible laboratory-scale synthesis of this compound via the reaction of a vinyl Grignard reagent with isobutyraldehyde (B47883).

Materials:

  • Magnesium turnings

  • Vinyl bromide (or vinyl chloride)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (crystal, as initiator)

  • Isobutyraldehyde (2-methylpropanal)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

Procedure:

  • Grignard Reagent Preparation: a. Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Place magnesium turnings in the flask and add a small crystal of iodine. c. Gently heat the flask under a stream of nitrogen to activate the magnesium. d. Add a small amount of a solution of vinyl bromide in anhydrous THF to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates initiation. e. Slowly add the remaining vinyl bromide solution via the dropping funnel to maintain a steady reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the vinylmagnesium bromide.

  • Reaction with Aldehyde: a. Cool the Grignard reagent to 0 °C using an ice bath. b. Slowly add a solution of isobutyraldehyde in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification: a. Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by fractional distillation to obtain pure this compound.

Analytical Quantification: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol provides a method for the quantification of this compound in a liquid matrix (e.g., a beverage).

Equipment and Materials:

  • GC-MS system with a headspace autosampler

  • DB-5ms or equivalent capillary column (30 m x 0.25 mm x 0.25 µm)

  • Helium carrier gas (99.999% purity)

  • 20 mL headspace vials with PTFE/silicone septa

  • This compound standard

  • Internal standard (e.g., 2-octanol)

  • Sample matrix (e.g., deodorized beverage base)

Procedure:

  • Standard Preparation: a. Prepare a stock solution of this compound (1000 mg/L) in ethanol. b. Create a series of calibration standards by spiking the sample matrix with the stock solution to achieve concentrations ranging from 0.1 to 50 mg/L. c. Add a fixed concentration of the internal standard to each calibration standard and sample.

  • Sample Preparation: a. Pipette 5 mL of the sample or calibration standard into a 20 mL headspace vial. b. If the matrix is complex, add 1 g of NaCl to increase the volatility of the analytes. c. Immediately seal the vial with a cap and septum.

  • HS-GC-MS Parameters:

    • Headspace:

      • Incubation Temperature: 80 °C

      • Incubation Time: 15 minutes

      • Injection Volume: 1 mL

    • GC:

      • Inlet Temperature: 250 °C

      • Carrier Gas Flow: 1.0 mL/min (constant flow)

      • Oven Program: 40 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 35-350

  • Data Analysis: a. Identify the this compound peak based on its retention time and mass spectrum. b. Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. c. Quantify the concentration of this compound in the samples using the calibration curve.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for characterizing the sensory profile of this compound using a trained sensory panel.

Procedure:

  • Panelist Selection and Training: a. Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and consistency. b. Train the panel to identify and score the intensity of relevant aroma attributes (e.g., fruity, green, herbal, pungent) using reference standards.

  • Sample Preparation: a. Prepare solutions of this compound in a neutral solvent (e.g., water with 5% ethanol) at various concentrations below and above the expected detection threshold. b. Present approximately 30 mL of each sample in coded, covered glass snifters to the panelists.[6] c. Samples should be presented at a constant room temperature in a randomized and balanced order to minimize bias.[6]

  • Evaluation: a. Conduct the evaluation in a sensory booth that is free from external odors and distractions.[6] b. Instruct panelists to sniff the sample and rate the intensity of each predefined attribute on a 15-cm line scale anchored with "low" and "high". c. Provide panelists with unsalted crackers and water for palate cleansing between samples, with a mandatory 2-minute rest period.[6]

  • Data Analysis: a. Convert the line scale ratings to numerical data. b. Analyze the data using statistical methods (e.g., ANOVA) to determine significant differences between samples and to generate a sensory profile (e.g., a spider web plot).

Mechanism of Olfactory Perception

The perception of this compound, like other volatile odorants, is initiated by its interaction with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[5][7] These receptors are G-protein coupled receptors (GPCRs).[8] The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates an olfactory-specific G-protein (Gαolf).[9][10] This sets off a downstream signaling cascade, as illustrated in the diagram below.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds Golf G-protein (Gαolf) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Activates cAMP cAMP AC->cAMP Converts CNG CNG Ion Channel Ions Ca²⁺ / Na⁺ Influx CNG->Ions ATP ATP ATP->AC cAMP->CNG Opens Depolarization Neuron Depolarization Ions->Depolarization Causes Signal Signal to Brain Depolarization->Signal Transmits

Caption: Generalized olfactory signal transduction cascade.

The activated adenylyl cyclase converts ATP into cyclic AMP (cAMP).[9][10] The increased intracellular concentration of cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na⁺ and Ca²⁺ ions.[5][11] This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.[11]

Experimental and Analytical Workflow

The comprehensive characterization of a flavor and fragrance compound like this compound follows a structured workflow, integrating synthesis, purification, and multi-faceted analysis.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization A Synthesis (e.g., Grignard) B Purification (Distillation) A->B C Structural Confirmation (NMR, GC-MS) B->C D Purity & Quantification (GC-FID / GC-MS) C->D E Sensory Evaluation (GC-O, Sensory Panel) D->E F Data Interpretation & Reporting E->F

Caption: Workflow for flavor/fragrance compound characterization.

References

Application Notes and Protocols: 2-Methyl-3-buten-1-ol as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-methyl-3-buten-1-ol as a key starting material in the synthesis of pharmaceutical intermediates. The focus is on its application in the formation of pyrethroid insecticides, a significant class of active pharmaceutical ingredients (APIs) in veterinary and public health sectors. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate practical application in a research and development setting.

Introduction

This compound is a valuable C5 chiral building block containing a primary alcohol and a vinyl group. This combination of functional groups allows for a variety of chemical transformations, making it an attractive precursor for the synthesis of more complex molecules. Its primary application in the pharmaceutical field is as a key intermediate in the production of pyrethroid insecticides. Pyrethroids are synthetic compounds structurally modeled after the natural insecticidal pyrethrins (B594832) and are widely used due to their high efficacy and relatively low mammalian toxicity.

Key Applications in Pharmaceutical Intermediate Synthesis

The principal application of this compound in pharmaceutical synthesis is as a precursor to chrysanthemic acid and its derivatives. Chrysanthemic acid is the acidic component of many pyrethroid esters. The synthesis of these pyrethroids involves the esterification of a suitable alcohol with chrysanthemic acid or its activated form.

Synthesis of Pyrethroid Insecticides

This compound serves as a crucial starting material for the synthesis of the cyclopropane (B1198618) ring system characteristic of chrysanthemic acid. A well-established method for this transformation is the Martel-Huynh synthesis. This pathway involves the reaction of a derivative of this compound with ethyl diazoacetate to form the cyclopropane ring, which is a core structure of chrysanthemic acid.

The resulting chrysanthemic acid can then be esterified with various alcohol moieties to produce a range of pyrethroid insecticides, such as permethrin, cypermethrin, and deltamethrin. These compounds are vital in controlling a wide variety of pests and are used in numerous veterinary and public health applications.

Experimental Protocols

The following protocols are composite procedures based on established chemical literature and are intended to serve as a guide for the synthesis of key pharmaceutical intermediates from this compound.

Protocol 1: Synthesis of (±)-trans-Chrysanthemic Acid from a this compound Derivative

This protocol outlines a general procedure for the synthesis of (±)-trans-chrysanthemic acid, a key intermediate for many pyrethroids. The synthesis starts from a derivative of this compound.

Step 1: Synthesis of 2,5-dimethyl-2,4-hexadiene (B125384) from a this compound derivative (Illustrative)

This initial step is a representative transformation to a suitable diene for the subsequent cyclopropanation.

  • Materials: this compound derivative (e.g., a protected form or a structurally related compound), acid catalyst (e.g., p-toluenesulfonic acid), organic solvent (e.g., toluene).

  • Procedure:

    • Dissolve the this compound derivative in toluene (B28343) in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture, azeotropically removing water.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the resulting 2,5-dimethyl-2,4-hexadiene by distillation.

Step 2: Cyclopropanation to form Ethyl (±)-trans-Chrysanthemate

  • Materials: 2,5-dimethyl-2,4-hexadiene, ethyl diazoacetate, copper catalyst (e.g., copper(II) sulfate or copper powder), organic solvent (e.g., dichloromethane).

  • Procedure:

    • To a solution of 2,5-dimethyl-2,4-hexadiene and a catalytic amount of copper catalyst in dichloromethane (B109758) at a controlled temperature (e.g., 25-30 °C), add a solution of ethyl diazoacetate in dichloromethane dropwise.

    • Control the addition rate to maintain a steady evolution of nitrogen gas.

    • After the addition is complete, stir the reaction mixture at room temperature until the diazo compound is no longer detected (by TLC or IR spectroscopy).

    • Filter the reaction mixture to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ethyl (±)-trans-chrysanthemate by vacuum distillation.

Step 3: Hydrolysis to (±)-trans-Chrysanthemic Acid

  • Materials: Ethyl (±)-trans-chrysanthemate, potassium hydroxide (B78521), ethanol (B145695), water.

  • Procedure:

    • Dissolve ethyl (±)-trans-chrysanthemate in a solution of potassium hydroxide in aqueous ethanol.

    • Reflux the mixture until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

    • Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the chrysanthemic acid.

    • Extract the product with diethyl ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (±)-trans-chrysanthemic acid.

StepProductStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
12,5-dimethyl-2,4-hexadieneThis compound derivativep-toluenesulfonic acid75-85>95 (GC)
2Ethyl (±)-trans-chrysanthemate2,5-dimethyl-2,4-hexadieneEthyl diazoacetate, Copper catalyst60-70>90 (GC)
3(±)-trans-Chrysanthemic AcidEthyl (±)-trans-chrysanthematePotassium hydroxide85-95>98 (HPLC)
Protocol 2: Esterification of Chrysanthemic Acid to a Pyrethroid (General Procedure)

This protocol describes a general method for the synthesis of a pyrethroid ester from chrysanthemic acid and a suitable alcohol.

  • Materials: (±)-trans-Chrysanthemic acid, thionyl chloride or oxalyl chloride, the desired alcohol (e.g., 3-phenoxybenzyl alcohol), a base (e.g., pyridine (B92270) or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • Acid Chloride Formation: To a solution of (±)-trans-chrysanthemic acid in an anhydrous solvent, add thionyl chloride or oxalyl chloride dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure to obtain crude chrysanthemoyl chloride.

    • Esterification: Dissolve the crude chrysanthemoyl chloride in an anhydrous solvent. To this solution, add the desired alcohol and a base at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude pyrethroid ester by column chromatography or crystallization.

Product (Example)Starting MaterialsKey ReagentsTypical Yield (%)Purity (%)
Permethrin(±)-cis,trans-Chrysanthemic acid, 3-Phenoxybenzyl alcoholThionyl chloride, Pyridine80-90>95 (HPLC)

Diagrams

Synthesis_of_Chrysanthemic_Acid MBO_deriv This compound Derivative Diene 2,5-Dimethyl-2,4-hexadiene MBO_deriv->Diene Dehydration (Acid Catalyst) Ethyl_Chrysanthemate Ethyl (±)-trans- Chrysanthemate Diene->Ethyl_Chrysanthemate Cyclopropanation (Ethyl Diazoacetate, Cu Catalyst) Chrysanthemic_Acid (±)-trans-Chrysanthemic Acid Ethyl_Chrysanthemate->Chrysanthemic_Acid Hydrolysis (KOH)

Caption: Synthetic pathway to (±)-trans-Chrysanthemic Acid.

Pyrethroid_Synthesis Chrysanthemic_Acid (±)-trans-Chrysanthemic Acid Acid_Chloride Chrysanthemoyl Chloride Chrysanthemic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Pyrethroid Pyrethroid Ester (e.g., Permethrin) Acid_Chloride->Pyrethroid Alcohol Alcohol (e.g., 3-Phenoxybenzyl alcohol) Alcohol->Pyrethroid Esterification (Base)

Caption: General scheme for Pyrethroid synthesis.

Experimental_Workflow cluster_prep Intermediate Preparation cluster_core_synthesis Core Synthesis cluster_final_product Final Product Synthesis Start Start with This compound Derivative Reaction1 Reaction Step 1: Diene Formation Start->Reaction1 Purification1 Purification 1 (Distillation) Reaction1->Purification1 Reaction2 Reaction Step 2: Cyclopropanation Purification1->Reaction2 Purification2 Purification 2 (Distillation) Reaction2->Purification2 Reaction3 Reaction Step 3: Hydrolysis Purification2->Reaction3 Purification3 Purification 3 (Extraction/ Crystallization) Reaction3->Purification3 Reaction4 Reaction Step 4: Esterification Purification3->Reaction4 Purification4 Purification 4 (Chromatography) Reaction4->Purification4 Final_Product Final Pyrethroid Intermediate Purification4->Final_Product

Caption: Experimental workflow for pyrethroid synthesis.

Application Notes and Protocols for Polymerization Reactions Involving 2-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of 2-Methyl-3-buten-1-ol. The information is intended to guide researchers in synthesizing polymers from this versatile unsaturated alcohol, with potential applications in biomaterials, drug delivery, and specialty polymers.

Cationic Polymerization of this compound

Application Note

Cationic polymerization of this compound is a promising route to produce polymers with a polyether backbone and pendant vinyl groups. The presence of the hydroxyl group can influence the reaction, potentially acting as a co-initiator or a chain transfer agent. The electron-donating methyl group on the double bond suggests that this monomer should be susceptible to cationic polymerization.[1] The resulting polymers could be further functionalized via the pendant vinyl groups, making them attractive for applications requiring cross-linking or post-polymerization modification. Control over the polymerization can be challenging due to the possibility of side reactions, such as rearrangement and transfer reactions.[2][3] The choice of initiator, co-initiator, and solvent system is critical to achieving controlled polymerization and desired polymer properties.[2]

Experimental Protocol: Cationic Polymerization

Materials:

  • This compound (freshly distilled)

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Protic Initiator (e.g., Water, Methanol)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (B129727) (for quenching)

  • Triethylamine (B128534) (for neutralization)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Monomer and Solvent: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Distill this compound under reduced pressure and store it over molecular sieves under an inert atmosphere. Purge anhydrous DCM with nitrogen for 30 minutes to remove dissolved oxygen.

  • Reaction Setup: Assemble a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry nitrogen for 15 minutes.

  • Charging the Reactor: Using a gas-tight syringe, transfer 20 mL of anhydrous DCM into the flask. Add 5.0 g (58.0 mmol) of freshly distilled this compound to the solvent.

  • Initiation: Cool the reaction mixture to 0°C in an ice bath. In a separate flame-dried vial, prepare the initiator solution by adding a controlled amount of a protic initiator, such as 10 µL of water (0.55 mmol), to 1 mL of anhydrous DCM. The initiator will react with the Lewis acid to form the initiating species.

  • Polymerization: Slowly add the Lewis acid, for example, 0.1 mL (0.81 mmol) of BF₃·OEt₂, to the stirred monomer solution. Then, add the prepared initiator solution dropwise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Allow the polymerization to proceed for a predetermined time (e.g., 1-4 hours). Samples can be withdrawn periodically using a nitrogen-purged syringe to monitor monomer conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Termination: Quench the polymerization by adding 5 mL of pre-chilled methanol containing a small amount of triethylamine to neutralize the acidic catalyst.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol (e.g., 200 mL) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with fresh cold methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C to a constant weight.

  • Characterization: Characterize the resulting polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and its structure using ¹H NMR and ¹³C NMR spectroscopy. Thermal properties can be analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Quantitative Data (Hypothetical)
EntryInitiator System[Monomer]:[Initiator]Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1H₂O / BF₃·OEt₂100:116545001.85
2H₂O / BF₃·OEt₂100:128562001.70
3MeOH / BF₃·OEt₂100:127858001.75
4H₂O / AlCl₃100:11.57251001.90

Radical Polymerization of this compound

Application Note

Radical polymerization of this compound offers a versatile method to synthesize polymers with hydroxyl functionality. However, allylic monomers like this compound are known to exhibit low reactivity in conventional free-radical polymerization due to degradative chain transfer to the monomer.[4][5][6] This often results in low molecular weight polymers and low conversion rates. To overcome these limitations, specific strategies can be employed, such as using high concentrations of a high-temperature initiator or employing controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The resulting poly(this compound) would be a hydrophilic polymer with potential applications in hydrogels, coatings, and as a macromolecular initiator for further polymerizations.

Experimental Protocol: Free Radical Polymerization

Materials:

  • This compound (inhibitor removed)

  • Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas supply

  • Standard polymerization glassware

Procedure:

  • Monomer Purification: Remove the inhibitor from this compound by passing it through a column of basic alumina.

  • Reaction Setup: In a polymerization tube, dissolve 5.0 g (58.0 mmol) of purified this compound and 0.095 g (0.58 mmol, 1 mol%) of AIBN in 10 mL of anhydrous toluene.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Seal the tube under vacuum or an inert atmosphere. Place the sealed tube in a preheated oil bath at 70°C (for AIBN) or 80°C (for BPO) for 24-48 hours.

  • Polymer Isolation: After the polymerization period, cool the tube to room temperature and open it. Pour the viscous solution into a large excess of a non-solvent, such as cold diethyl ether or hexane, to precipitate the polymer.

  • Purification: Filter the precipitated polymer and redissolve it in a minimal amount of a good solvent like methanol. Reprecipitate the polymer in the non-solvent to further purify it.

  • Drying: Dry the polymer under vacuum at 50°C until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight and PDI by GPC. Confirm the polymer structure using ¹H NMR and FTIR spectroscopy.

Quantitative Data (Hypothetical)
EntryInitiator (1 mol%)SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1AIBNToluene70241525002.5
2AIBNToluene70482532002.3
3BPODioxane80242028002.4
4BPODioxane80483238002.2

Ring-Opening Metathesis Polymerization (ROMP) - A Note on Feasibility

Application Note

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing strained cyclic olefins.[7][8][9][10][11] this compound, being an acyclic monomer, cannot undergo ROMP directly. However, it can be conceptually involved in ROMP-related processes in a few ways:

  • As a Chain Transfer Agent (CTA): In the presence of a cyclic olefin undergoing ROMP, this compound could potentially act as a CTA, controlling the molecular weight of the resulting polymer and introducing a hydroxyl end-group.

  • As a Co-monomer in Acyclic Diene Metathesis (ADMET) Polymerization: If derivatized to contain two terminal double bonds, it could participate in ADMET polymerization to form unsaturated polyesters or polyethers.

  • Functionalization of ROMP Polymers: The hydroxyl group of this compound could be used to functionalize a pre-synthesized polymer made by ROMP that contains reactive groups (e.g., acid chlorides, isocyanates).

Direct polymerization of this compound via a metathesis mechanism would require it to be converted into a cyclic monomer first, for example, through esterification with a cyclic anhydride (B1165640) followed by ring-closing metathesis, which is a complex synthetic route.

Due to the acyclic nature of this compound, a direct experimental protocol for its ROMP is not applicable. Research in this area would focus on its utility as a functional additive in metathesis polymerizations of cyclic monomers.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (H₂O) Complex H⁺[BF₃OH]⁻ Initiator->Complex + Lewis Acid LewisAcid Lewis Acid (BF₃) Monomer_I This compound Carbocation_I Initiated Monomer (Carbocation) Monomer_I->Carbocation_I + H⁺ GrowingChain Propagating Chain (Carbocation) Carbocation_I->GrowingChain + n Monomers Monomer_P This compound Polymer Poly(this compound) GrowingChain->Polymer Chain Transfer / Combination

Caption: Cationic Polymerization Mechanism of this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (AIBN) Radical_I Initiator Radical (R•) Initiator->Radical_I Heat (Δ) MonomerRadical Monomer Radical Radical_I->MonomerRadical + Monomer Monomer_I This compound GrowingChain Propagating Radical Chain MonomerRadical->GrowingChain + n Monomers Monomer_P This compound Polymer Poly(this compound) GrowingChain->Polymer Combination / Disproportionation

Caption: Radical Polymerization Mechanism of this compound.

G start Start prep Monomer & Solvent Purification start->prep setup Reaction Setup under Inert Atmosphere prep->setup charge Charge Reactor with Monomer & Solvent setup->charge initiation Add Initiator/Catalyst charge->initiation polymerization Polymerization at Controlled Temperature initiation->polymerization monitoring Monitor Conversion (GC/NMR) polymerization->monitoring termination Quench Reaction polymerization->termination isolation Precipitate Polymer termination->isolation purification Wash and Filter Polymer isolation->purification drying Dry Polymer under Vacuum purification->drying characterization Characterize Polymer (GPC, NMR, DSC) drying->characterization end End characterization->end

Caption: General Experimental Workflow for Polymerization.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of unsaturated alcohols is a fundamental transformation in organic synthesis, providing a direct route to saturated alcohols which are valuable intermediates in the pharmaceutical, fragrance, and fine chemical industries. 2-Methyl-3-buten-1-ol is a readily available allylic alcohol, and its selective hydrogenation to 2-methyl-1-butanol (B89646) is a key step in the synthesis of various organic molecules. This document provides detailed application notes and a comprehensive protocol for the catalytic hydrogenation of this compound, focusing on methodology, data presentation, and experimental workflow.

Reaction Principle

The catalytic hydrogenation of this compound involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond in the presence of a metal catalyst. This reaction transforms the unsaturated allylic alcohol into its corresponding saturated primary alcohol, 2-methyl-1-butanol. The general reaction scheme is depicted below:

Scheme 1: Catalytic Hydrogenation of this compound

CH₂(CH₃)C(CH)=CH₂ + H₂ --(Catalyst)--> CH₃CH₂CH(CH₃)CH₂OH

2-Methyl-3-buten-1-ol2-Methyl-1-butanol

The choice of catalyst and reaction conditions is crucial to achieve high conversion and selectivity, minimizing potential side reactions such as isomerization or hydrogenolysis.

Data Presentation

While specific quantitative data for the hydrogenation of this compound is not extensively reported in publicly available literature, the following tables summarize typical conditions and results for the hydrogenation of structurally similar allylic and alkynic alcohols, providing a valuable reference for experimental design.

Table 1: Heterogeneous Catalytic Hydrogenation of Unsaturated Alcohols

SubstrateCatalystSupportSolventTemp. (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%) to Saturated AlcoholReference
2-Propen-1-olPd NPsLigninWater20124>95>98[1]
2-Propen-1-olPt NPsLigninWater20124~50>98[1]
2-Methyl-3-butyn-2-olPdγ-Al₂O₃Ethanol (B145695)25553488 (to 2-methyl-3-buten-2-ol)N/A
2-Methyl-3-butyn-2-olCu NPsSiO₂Toluene16020VariesVariesHigh (to 2-methyl-3-buten-2-ol)[2]

Table 2: Homogeneous Catalytic Transfer Hydrogenation of Allylic Alcohols

SubstrateCatalyst PrecursorLigandHydrogen DonorBaseTemp. (°C)Time (h)Yield (%)Reference
Cinnamyl alcohol(Cyclopentadienone)iron(0) carbonyl complex-IsopropanolK₂CO₃802483[3][4]
Geraniol[Ru(COD)Cl]n(S)-tol-BINAPIsopropanolKOH802495 (to Citronellol)N/A

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale catalytic hydrogenation of this compound using palladium on carbon (Pd/C), a widely used and effective heterogeneous catalyst for this type of transformation.

Materials and Equipment:

  • This compound (substrate)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)

  • Hydrogen gas (H₂) balloon or cylinder with regulator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Needles and tubing for gas handling

  • Vacuum source (e.g., Schlenk line or water aspirator)

  • Inert gas (Argon or Nitrogen)

  • Celite® for filtration

  • Standard glassware for workup and purification (funnel, flasks, rotary evaporator)

  • Analytical equipment for reaction monitoring (TLC, GC-MS)

Safety Precautions:

  • Palladium on carbon is highly flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle with extreme care in an inert atmosphere.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Wear appropriate personal protective equipment (safety glasses, lab coat, gloves).

Protocol:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% of the substrate).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for several minutes. This is crucial to remove oxygen and prevent ignition of the catalyst.

  • Addition of Solvent and Substrate:

    • Under a positive pressure of inert gas, add the solvent (e.g., methanol) via a syringe. The amount of solvent should be sufficient to create a stirrable slurry (typically a 0.1-0.5 M solution of the substrate).

    • Add this compound to the flask via a syringe.

  • Hydrogenation:

    • Connect the flask to a hydrogen source (e.g., a balloon filled with H₂).

    • Carefully evacuate the flask under vacuum for a short period to remove the inert gas, and then backfill with hydrogen. Repeat this process 2-3 times to ensure the reaction atmosphere is saturated with hydrogen.

    • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or GC-MS. For TLC, a stain that visualizes double bonds (e.g., potassium permanganate) can be useful.

  • Workup:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), carefully vent the excess hydrogen into the fume hood.

    • Purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is still pyrophoric and should be kept wet with solvent during filtration.

    • Wash the filter cake with a small amount of the reaction solvent.

    • Quench the catalyst on the Celite® pad by carefully and slowly adding water before disposal in a designated waste container.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification and Analysis:

    • The crude product, 2-methyl-1-butanol, can be purified by distillation if necessary.

    • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, GC-MS, IR spectroscopy).

Visualizations

Reaction_Workflow sub This compound reac Reaction Mixture (Stirring) sub->reac cat 10% Pd/C cat->reac sol Methanol sol->reac h2 H₂ (gas) h2->reac Hydrogenation filt Filtration (through Celite) reac->filt evap Solvent Evaporation filt->evap pur Purification (Distillation) evap->pur prod 2-Methyl-1-butanol pur->prod

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Caption: Reaction pathway for the hydrogenation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-buten-1-ol and its isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. A systematic evaluation of your reaction parameters, starting materials, and workup procedure is crucial.[1]

  • Suboptimal Reaction Conditions: Ensure that the temperature, pressure, and reaction time are optimized for your specific method. For instance, in the Prins reaction, excessively high temperatures can lead to undesired side reactions.[2]

  • Purity of Starting Materials: Impurities in your reactants, such as isobutene or formaldehyde (B43269), can interfere with the catalyst and lead to the formation of byproducts.[3]

  • Catalyst Deactivation: The catalyst's activity is critical. Deactivation can occur through coking (carbonaceous deposits), sintering of metal particles, or poisoning.[4] Consider regenerating the catalyst or using a fresh batch.

  • Product Loss During Workup: this compound is volatile. Significant loss can occur during extraction and distillation if not performed carefully. Ensure efficient and rapid liquid-liquid extractions and consider fractional distillation under reduced pressure to minimize thermal decomposition.[1]

Q2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

A2: Byproduct formation is a common challenge. The nature of the byproduct can provide clues to the underlying issue.

  • Isomer Formation: In the synthesis of 2-Methyl-3-buten-2-ol (B93329) from isoprene (B109036), the formation of the isomeric 2-methyl-4-hydroxy-2-butene (prenol) can reduce the yield.[5] Maintaining a basic pH (at least 4, preferably 7-14) during the reaction and distillation can suppress the formation of this side product.[5]

  • Over-hydrogenation: During the selective hydrogenation of 2-methyl-3-butyn-2-ol, the desired product can be further reduced to 2-methyl-2-butanol.[6] Lowering the reaction temperature and pressure can improve selectivity towards the desired alkene.[7]

  • Dioxane Formation in Prins Reaction: The Prins reaction between isobutene and formaldehyde can lead to the formation of 4,4-dimethyl-1,3-dioxane. The choice of catalyst and reaction conditions plays a crucial role in minimizing this byproduct. Zeolite catalysts like H-ZSM-5 have shown good selectivity for 3-methyl-3-buten-1-ol (B123568).[8][9]

Q3: My catalyst seems to have lost its activity after a few runs. What could be the cause and how can I address it?

A3: Catalyst deactivation is a significant issue in scaling up synthesis. The primary causes are:

  • Coke Formation: Carbonaceous deposits can block the active sites of the catalyst. This is a common issue with zeolite catalysts used in the Prins reaction.[4]

  • Sintering: High reaction temperatures can cause the metal nanoparticles on a supported catalyst to agglomerate, reducing the active surface area.[4]

  • Poisoning: Impurities in the feedstock can irreversibly bind to the catalyst's active sites, rendering them inactive.

To address deactivation, you can try:

  • Regeneration: Depending on the catalyst and the cause of deactivation, regeneration might be possible. This could involve calcination to burn off coke or chemical treatment to remove poisons.

  • Optimization of Reaction Conditions: Lowering the reaction temperature can reduce the rate of coking and sintering.

  • Catalyst Modification: Modifying the catalyst support or the active metal can improve its stability and resistance to deactivation.

Q4: I'm having trouble purifying the final product. What are the recommended methods?

A4: The purification of this compound requires careful consideration due to its volatility and potential for isomerization or decomposition.

  • Fractional Distillation: This is the most common method for purifying this compound. Due to the presence of isomers and other byproducts with close boiling points, a fractional distillation column (e.g., Vigreux or packed column) is recommended.[10] Performing the distillation under reduced pressure can help to lower the boiling point and minimize thermal stress on the product.[1]

  • Azeotropic Distillation: In some synthesis routes, particularly from isoprene, the product forms an azeotrope with water.[5] This can be broken by adding a salt or using a suitable entrainer during distillation.[5]

  • Extractive Distillation: For separating close-boiling isomers like 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol, extractive distillation with a suitable solvent can be effective.[11]

Data Presentation

The following tables summarize quantitative data for different synthesis methods of this compound and its isomers.

Table 1: Comparison of Yields and Selectivity for 2-Methyl-3-buten-2-ol Synthesis

Synthesis RouteStarting MaterialsCatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Yield (%)Reference
Hydrohalogenation of IsopreneIsoprene, HydrohalideNone (Base in 2nd step)0 to -110 (1st step)Atmospheric-->80[5]
Selective Hydrogenation2-Methyl-3-butyn-2-ol, H₂Pd/γ-Al₂O₃25541 (initial)88-[7]
Selective Hydrogenation2-Methyl-3-butyn-2-ol, H₂Pd/γ-Al₂O₃45141 (initial)97-[7]
Selective Hydrogenation2-Methyl-3-butyn-2-ol, H₂Pd₂₅Zn₇₅/TiO₂----89[7]
Selective Hydrogenation2-Methyl-3-butyn-2-ol, H₂Colloidal Pd/Titanium Silicate10049691-[7]
Selective Hydrogenation2-Methyl-3-butyn-2-ol, H₂PdZn/TiO₂--9581.5-88.9-[12]
Selective Hydrogenation2-Methyl-3-butyn-2-ol, H₂7 nm Cu/SiO₂1402050~100-[6]

Table 2: Yields for 3-Methyl-3-buten-1-ol Synthesis via Prins Reaction and Subsequent Hydrolysis

StepReactantsConditionsYield (%)Overall Yield (%)Reference
EsterificationFormic acid, paraformaldehyde, isobutene130°C, 1.5 MPa, 4h94.6 (formate ester)-[13]
Hydrolysis3-methyl-3-buten-1-ol formate, NaOH solution50°C, 0.8h98.193.0[13]
EsterificationAcetic acid, paraformaldehyde, isobutene---[13]
Hydrolysis3-methyl-3-buten-1-ol acetate, NaOH solution60°C, 0.5h96.487.4[13]
EsterificationPropionic acid, paraformaldehyde, isobutene---[13]
Hydrolysis3-methyl-3-buten-1-ol propionate, NaOH solution100°C, 0.1h90.784.4[13]

Experimental Protocols

This section provides detailed methodologies for key synthesis routes.

Protocol 1: Synthesis of 2-Methyl-3-buten-2-ol via Hydrohalogenation of Isoprene

This two-step process involves the reaction of isoprene with a hydrohalide followed by hydrolysis.[5]

Step 1: Hydrohalogenation

  • Cool a reaction vessel equipped with a stirrer and a cooling system to a temperature between 0°C and -110°C.

  • Add isoprene to the reaction vessel.

  • Slowly add a hydrohalide (e.g., HCl or HBr) to the isoprene while maintaining the low temperature. The reaction is exothermic.

  • Allow the reaction to proceed for a sufficient time to ensure complete conversion of the isoprene.

Step 2: Hydrolysis and Distillation

  • To the reaction mixture from Step 1, add an aqueous solution of a base (e.g., NaOH, KOH) to raise the pH to at least 4, and preferably between 7 and 14. An excess of base is recommended.[5]

  • Set up a distillation apparatus.

  • Heat the reaction mixture to a temperature between 55°C and 95°C to distill the 2-Methyl-3-buten-2-ol as an azeotrope with water.[5]

  • The residue will contain byproducts such as prenol and polymerized isoprene.[5]

Protocol 2: Synthesis of 2-Methyl-3-buten-2-ol via Selective Hydrogenation of 2-Methyl-3-butyn-2-ol

This method involves the partial reduction of an alkyne to an alkene.

  • Catalyst Preparation: Prepare or procure a suitable catalyst, such as Palladium on an alumina (B75360) support (Pd/γ-Al₂O₃).[7]

  • Reaction Setup: Place the catalyst in a suitable reactor (e.g., a continuous flow reactor or a batch reactor).

  • Reaction Execution:

    • Dissolve 2-Methyl-3-butyn-2-ol in a suitable solvent (e.g., ethanol).

    • Introduce the solution and hydrogen gas into the reactor.

    • Control the reaction temperature and pressure to optimize selectivity. For example, using a Pd/γ-Al₂O₃ catalyst, conditions of 45°C and 1 bar have shown high selectivity (97%).[7]

  • Workup: After the reaction, the catalyst is filtered off, and the product is purified from the solvent and any byproducts, typically by distillation.

Protocol 3: Synthesis of 3-Methyl-3-buten-1-ol via Prins Reaction and Hydrolysis

This two-step method involves the condensation of isobutene and formaldehyde followed by hydrolysis of the resulting ester.[13]

Step 1: Condensation and Esterification

  • In a high-pressure reactor, combine a carboxylic acid (e.g., formic acid), a formaldehyde source (e.g., paraformaldehyde), and isobutene.

  • Heat the reactor to the desired temperature (e.g., 130°C) and pressure (e.g., 1.5 MPa).

  • Allow the reaction to proceed for several hours.

  • After the reaction, the resulting ester (e.g., 3-methyl-3-buten-1-ol formate) is purified by reduced pressure distillation.

Step 2: Hydrolysis

  • The purified ester is then hydrolyzed using a basic solution (e.g., NaOH).

  • The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 0.8 hours).

  • After hydrolysis, the organic layer containing 3-Methyl-3-buten-1-ol is separated from the aqueous layer.

  • The product is then purified, typically by distillation.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the synthesis of this compound.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions Start Low Yield Observed Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Purity Analyze Starting Material Purity Start->Check_Purity Analyze_Byproducts Identify Byproducts (e.g., GC-MS) Start->Analyze_Byproducts Review_Workup Evaluate Workup & Purification Start->Review_Workup Optimize_Params Optimize T, P, time Check_Conditions->Optimize_Params Purify_Reagents Purify/replace reagents Check_Purity->Purify_Reagents Adjust_Stoichiometry Adjust stoichiometry Analyze_Byproducts->Adjust_Stoichiometry Improve_Purification Refine distillation/extraction Review_Workup->Improve_Purification

Caption: Troubleshooting workflow for addressing low reaction yields.

Synthesis_Workflow_Hydrohalogenation cluster_step1 Step 1: Hydrohalogenation cluster_step2 Step 2: Hydrolysis & Purification Isoprene Isoprene Reaction1 Reaction at 0 to -110 °C Isoprene->Reaction1 Hydrohalide Hydrohalide (HCl/HBr) Hydrohalide->Reaction1 Intermediate Halo-isoprene Intermediate Reaction1->Intermediate Reaction2 Hydrolysis (pH > 4) Intermediate->Reaction2 Base Aqueous Base (NaOH/KOH) Base->Reaction2 Distillation Azeotropic Distillation (55-95 °C) Reaction2->Distillation Product 2-Methyl-3-buten-2-ol Distillation->Product

Caption: Experimental workflow for the synthesis of 2-Methyl-3-buten-2-ol via hydrohalogenation of isoprene.

Catalyst_Deactivation_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Deactivation Catalyst Deactivation (Loss of Activity) Coking Coke Formation (Carbon Deposits) Deactivation->Coking Sintering Sintering (Particle Agglomeration) Deactivation->Sintering Poisoning Poisoning (Impurity Adsorption) Deactivation->Poisoning Regeneration Catalyst Regeneration Coking->Regeneration Optimize Optimize Conditions (Lower Temperature) Sintering->Optimize Modify Catalyst Modification Poisoning->Modify

Caption: Logical relationship between causes and solutions for catalyst deactivation.

References

Technical Support Center: Optimizing Prins Reaction for 2-Methyl-3-buten-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the yield of 2-Methyl-3-buten-1-ol from the Prins reaction of isobutylene (B52900) and formaldehyde (B43269).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Conversion of Formaldehyde 1. Catalyst Inactivity: The chosen catalyst may not be optimal or may have deactivated. 2. Inappropriate Solvent: The reaction solvent can significantly impact catalyst activity. For instance, using water as a solvent with H-ZSM-5 catalysts has been shown to dramatically decrease formaldehyde conversion.[1] 3. Suboptimal Temperature: The reaction temperature may be too low for efficient conversion.1. Catalyst Selection: H-ZSM-5 has been identified as a highly efficient and selective catalyst for this reaction.[1][2] Ensure the catalyst is properly activated and handled. 2. Solvent Choice: Avoid using water as a solvent when using H-ZSM-5 catalysts. Consider using a non-aqueous solvent or supercritical CO2.[3][4] 3. Temperature Optimization: Investigate a temperature range, for example, between 323-348K, to find the optimal condition for your specific catalyst and setup.[1]
Low Selectivity towards this compound 1. Side Reactions: Common side reactions include the formation of isoprene (B109036) (via dehydration of the desired product) and 1,3-dioxanes.[1][5] 2. Catalyst Properties: The properties of the catalyst, such as the Si/Al ratio in H-ZSM-5, can significantly influence selectivity.[1] A non-optimal ratio can favor the formation of byproducts. 3. Reaction Conditions: High temperatures can promote the dehydration of this compound to isoprene.1. Control Reaction Temperature: Lower reaction temperatures generally favor the formation of the desired alcohol over isoprene. 2. Catalyst Tuning: For H-ZSM-5 catalysts, the Si/Al ratio is crucial. A ratio of around 40 has been shown to be effective for the selective formation of 3-methyl-3-buten-1-ol (B123568).[1][2] 3. Reactant Ratio: Optimizing the C4H8/CH2O molar ratio can also improve selectivity.[1]
Catalyst Deactivation 1. Coke Formation: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites. This is more significant at higher temperatures and with catalysts having lower Si/Al ratios.[1] 2. Pore Blocking: Reaction intermediates or products can block the micropores of zeolite catalysts.1. Regeneration: The catalyst can often be regenerated by calcination to burn off coke deposits. 2. Optimize Conditions: Operating at lower temperatures can reduce the rate of coke formation. 3. Catalyst Choice: Catalysts with larger pores, like H-BEA, may be less prone to deactivation than those with smaller pores, although this can also affect selectivity.[5]
Formation of Unwanted Byproducts (e.g., Isoprene, 1,3-Dioxanes) 1. Dehydration of Product: Isoprene is formed by the dehydration of this compound, which is favored at higher temperatures and with catalysts having strong acid sites.[1] 2. Cyclization Reactions: 1,3-dioxanes are formed from the reaction of the carbocation intermediate with a second molecule of formaldehyde.[5]1. Temperature Control: Maintain a lower reaction temperature to minimize dehydration. 2. Catalyst Selection: H-MFI (H-ZSM-5) zeolites are particularly selective towards the formation of 3-methyl-3-buten-1-ol, while H-FAU may favor the production of 4-methyl-1,3-dioxane.[5] 3. Reaction Time: Shorter reaction times may reduce the formation of byproducts from subsequent reactions of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Prins reaction for the synthesis of this compound?

A1: The reaction is acid-catalyzed and proceeds through a two-step mechanism. First, the acid catalyst protonates formaldehyde. This is followed by an electrophilic attack of the protonated formaldehyde on the double bond of isobutylene, which forms a carbocation intermediate. Finally, deprotonation of this intermediate yields this compound.[1][2][6] The electrophilic addition step is typically the rate-limiting step for the reaction with isobutylene.[1][2]

Q2: Which catalyst is most effective for this reaction?

A2: H-ZSM-5 (an MFI-type zeolite) has been shown to be a highly efficient and selective catalyst for the formation of this compound from isobutylene and formaldehyde.[1][2] The catalytic performance is influenced by the Si/Al ratio of the zeolite.[1]

Q3: How does the Si/Al ratio of H-ZSM-5 affect the reaction?

A3: The Si/Al ratio has a significant impact on product selectivity. An optimal Si/Al ratio, such as 40, can lead to high selectivity for 3-methyl-3-buten-1-ol.[1][2] At different ratios, the rate of dehydration to isoprene can be affected.[1]

Q4: What are the common side products, and how can their formation be minimized?

A4: The primary side product is typically isoprene, formed via dehydration of the desired alcohol. Another common byproduct is 4,4-dimethyl-1,3-dioxane.[7] To minimize isoprene formation, it is recommended to use lower reaction temperatures. The choice of catalyst also plays a crucial role; for instance, H-ZSM-5 is more selective towards the alcohol, while other zeolites like H-FAU may favor dioxane formation.[5]

Q5: Can the reaction be performed in a solvent-free system?

A5: While many studies utilize a solvent, the Prins reaction can also be conducted under solvent-free conditions. However, the choice of solvent can be critical for catalyst activity and selectivity. For example, supercritical CO2 has been investigated as a reaction medium and has been shown to enhance reactivity in certain catalytic systems.[3][4]

Experimental Protocols

General Protocol for the Synthesis of this compound using H-ZSM-5 Catalyst

This protocol is a generalized procedure based on common experimental setups described in the literature.

Materials:

  • H-ZSM-5 catalyst (e.g., Si/Al ratio of 40)

  • Formaldehyde (or a source like paraformaldehyde or trioxane)

  • Isobutylene

  • Solvent (e.g., a non-aqueous solvent like 1,4-dioxane, or supercritical CO2)

  • High-pressure reactor equipped with a stirrer and temperature control

Procedure:

  • Catalyst Activation: The H-ZSM-5 catalyst is typically activated by calcination in air at a high temperature (e.g., 550 °C) for several hours to remove any adsorbed water and organic impurities.

  • Reactor Setup: The high-pressure reactor is charged with the activated H-ZSM-5 catalyst and the chosen solvent.

  • Reactant Addition: A known amount of formaldehyde (or its source) is added to the reactor. The reactor is then sealed and purged with an inert gas (e.g., nitrogen).

  • Reaction Initiation: The reactor is heated to the desired reaction temperature (e.g., 323-348 K). Isobutylene is then introduced into the reactor to the desired pressure or molar ratio.

  • Reaction Monitoring: The reaction is allowed to proceed with vigorous stirring for a set period. Samples may be taken periodically to monitor the conversion of formaldehyde and the formation of products using techniques like gas chromatography (GC).

  • Product Analysis: After the reaction is complete, the reactor is cooled down, and the pressure is released. The reaction mixture is filtered to remove the catalyst. The liquid phase is then analyzed by GC or GC-MS to determine the conversion of reactants and the selectivity towards this compound and other products.

Visualizations

Reaction Mechanism

Prins_Reaction_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediate Intermediate cluster_products Products Isobutylene Isobutylene Carbocation Carbocation Intermediate Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde (Oxocarbenium Ion) Formaldehyde->Protonated_Formaldehyde + H+ Protonated_Formaldehyde->Carbocation + Isobutylene (Electrophilic Attack) Product This compound Carbocation->Product - H+ (Deprotonation) Byproduct Isoprene Product->Byproduct - H2O (Dehydration) Catalyst Acid Catalyst (e.g., H-ZSM-5)

Caption: Prins reaction mechanism for this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Check_Conversion Check Formaldehyde Conversion Start->Check_Conversion Check_Selectivity Check Product Selectivity Check_Conversion->Check_Selectivity High Optimize_Catalyst Optimize Catalyst: - Type (H-ZSM-5) - Si/Al Ratio - Activation Check_Conversion->Optimize_Catalyst Low Control_Temp Lower Reaction Temperature Check_Selectivity->Control_Temp Low Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent End Optimized Yield Optimize_Solvent->End Tune_Catalyst Tune Catalyst Properties Control_Temp->Tune_Catalyst Tune_Catalyst->End

Caption: Troubleshooting workflow for optimizing reaction yield.

References

Identification of byproducts in 2-Methyl-3-buten-1-ol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-buten-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

General FAQs

Q1: What are the primary industrial synthesis routes for this compound?

A1: The two main industrial routes for the synthesis of this compound are the Prins reaction of isobutylene (B52900) with formaldehyde (B43269) and the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114).

Q2: What are the most common byproducts observed in this compound synthesis?

A2: The byproduct profile is highly dependent on the synthesis route. For the Prins reaction, common byproducts include isoprene (B109036), 4,4-dimethyl-1,3-dioxane (B1195079), and isomeric alcohols such as 3-methyl-2-buten-1-ol. In the selective hydrogenation of 2-methyl-3-butyn-2-ol, the primary byproduct is the over-hydrogenated product, 2-methyl-2-butanol (B152257).

Troubleshooting Guide: Prins Reaction Synthesis

The Prins reaction involves the acid-catalyzed condensation of isobutylene and formaldehyde. While effective, this method can lead to a variety of byproducts.

Q3: My reaction is producing a significant amount of 4,4-dimethyl-1,3-dioxane. What are the likely causes and how can I minimize its formation?

A3: The formation of 4,4-dimethyl-1,3-dioxane is a common side reaction in the Prins synthesis.

  • Likely Causes:

    • Excess Formaldehyde: A high concentration of formaldehyde can trap the carbocation intermediate, leading to the formation of the dioxane ring structure.[1][2]

    • Low Reaction Temperature: Lower temperatures can favor the thermodynamic product, which is often the 1,3-dioxane.

    • Catalyst Choice: The type of acid catalyst used can significantly influence the product distribution. Some catalysts may have a higher propensity for dioxane formation.

  • Mitigation Strategies:

    • Control Stoichiometry: Carefully control the molar ratio of isobutylene to formaldehyde. Using a slight excess of isobutylene can favor the formation of the desired alcohol.

    • Optimize Temperature: Increasing the reaction temperature can favor the kinetic product, this compound, over the dioxane. However, excessively high temperatures can lead to other byproducts like isoprene.

    • Catalyst Selection: Zeolite catalysts, such as H-ZSM-5, have been shown to be highly selective towards the formation of 3-methyl-3-buten-1-ol (B123568) while minimizing the production of 1,3-dioxane.[3]

Q4: I am observing a high yield of isoprene in my product mixture. How can I suppress this side reaction?

A4: Isoprene is formed via the dehydration of this compound and is a common byproduct, especially at elevated temperatures.

  • Likely Causes:

    • High Reaction Temperature: Higher temperatures provide the energy needed for the elimination reaction that leads to isoprene.

    • Strong Acid Catalysts: Highly acidic catalysts can promote the dehydration of the alcohol product.

    • Prolonged Reaction Time: Longer reaction times can increase the extent of dehydration.

  • Mitigation Strategies:

    • Temperature Control: Maintain the reaction temperature in the optimal range for the formation of the desired alcohol without promoting excessive dehydration.

    • Catalyst Choice: Utilize a catalyst with appropriate acidity. For instance, H-ZSM-5 zeolites can be selective for the alcohol, and the selectivity can be tuned by the Si/Al ratio.[2]

    • Optimize Reaction Time: Monitor the reaction progress and stop it once the optimal yield of this compound is achieved to prevent further conversion to isoprene.

Q5: My final product is contaminated with isomeric alcohols. What are these isomers and how can I improve the selectivity?

A5: The main isomeric byproduct is often 3-methyl-2-buten-1-ol.

  • Likely Causes:

    • Reaction Conditions: The formation of this isomer is influenced by the catalyst and reaction conditions, which can facilitate isomerization of the double bond.

  • Mitigation Strategies:

    • Catalyst Selection: The choice of catalyst is crucial. H-ZSM-5 has demonstrated high selectivity for 3-methyl-3-buten-1-ol over its isomer.

    • Purification: Careful fractional distillation can be employed to separate the isomers, although it can be challenging due to their similar boiling points.

Quantitative Data for Prins Reaction Byproducts

CatalystTemperature (°C)Formaldehyde Conversion (%)This compound Selectivity (%)4,4-dimethyl-1,3-dioxane Selectivity (%)Isoprene Selectivity (%)Other Byproducts (%)Reference
H-ZSM-5 (Si/Al=40)15043.880.07.8-12.2 (t-butanol)[2]
H-BEA150--HighHigh-[3]
H-FAU150-LowHighLow-[3]
H-MOR150LowModerateLowLow-[3]

Troubleshooting Guide: Selective Hydrogenation Synthesis

The selective hydrogenation of 2-methyl-3-butyn-2-ol to this compound requires careful control to prevent over-hydrogenation.

Q6: My hydrogenation reaction is producing a significant amount of 2-methyl-2-butanol. How can I improve the selectivity for this compound?

A6: The formation of 2-methyl-2-butanol is due to the complete hydrogenation of the triple and double bonds.

  • Likely Causes:

    • Catalyst Activity: Highly active catalysts (e.g., standard Pd/C) can readily hydrogenate both the alkyne and the alkene.

    • High Hydrogen Pressure: Elevated hydrogen pressure increases the rate of hydrogenation, making it harder to stop at the alkene stage.[4]

    • High Temperature: Higher temperatures can also increase the reaction rate and reduce selectivity.

    • Catalyst Poisoning (Lack thereof): The absence of a suitable catalyst poison fails to deactivate the catalyst sufficiently to prevent over-hydrogenation.

  • Mitigation Strategies:

    • Use a Selective Catalyst: The Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is specifically designed for the selective hydrogenation of alkynes to cis-alkenes and is a common choice for this transformation. Other supported palladium catalysts, such as Pd/ZnO, have also shown high selectivity.[4]

    • Control Hydrogen Pressure: Operate at lower hydrogen pressures to slow down the hydrogenation rate, allowing for better control.

    • Optimize Temperature: Conduct the reaction at lower temperatures to enhance selectivity.

    • Monitor the Reaction: Carefully monitor the reaction progress by techniques like GC to stop the reaction once the starting material is consumed and before significant over-hydrogenation occurs.

Quantitative Data for Selective Hydrogenation

CatalystTemperature (°C)H2 Pressure (bar)2-methyl-3-butyn-2-ol Conversion (%)This compound Selectivity (%)2-methyl-2-butanol Selectivity (%)Reference
1 wt.% Pd/γ-Al2O3 (reduced at 600°C)255~34 (after 30 min)~88~12[4]
1 wt.% Pd/γ-Al2O3 (reduced at 600°C)451~20 (after 30 min)~97~3[4]
1 wt.% Pd/γ-Al2O3 (reduced at 400°C)6520High~58~42[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Prins Reaction

This protocol is adapted from a literature procedure using a zeolite catalyst.[2]

  • Materials:

    • Paraformaldehyde (as formaldehyde source)

    • Isobutylene

    • H-ZSM-5 catalyst (Si/Al = 40)

    • 1,4-Dioxane (anhydrous)

    • Internal standard for GC analysis (e.g., n-hexane)

  • Procedure:

    • A 50 mL batch reactor is charged with the H-ZSM-5 catalyst and anhydrous 1,4-dioxane.

    • The required amount of paraformaldehyde is added to the reactor.

    • The reactor is sealed and cooled in an ice bath.

    • Liquefied isobutylene is added to the cooled reactor.

    • The reactor is heated to the desired reaction temperature (e.g., 150 °C) and stirred.

    • The reaction is allowed to proceed for the desired time, with samples taken periodically for analysis.

    • After the reaction, the reactor is cooled in an ice bath.

    • The liquid and gas phases are collected and analyzed.

  • Analytical Method:

    • The liquid products are analyzed by gas chromatography (GC) using a suitable column (e.g., Innowax) and a flame ionization detector (FID).

    • Product identification is confirmed by gas chromatography-mass spectrometry (GC-MS).

    • Quantification is performed using a multi-point external or internal standard method.

Visualizations

Prins_Reaction_Pathway reactants Isobutylene + Formaldehyde intermediate Carbocation Intermediate reactants->intermediate H+ Catalyst main_product This compound intermediate->main_product -H+ byproduct1 4,4-dimethyl-1,3-dioxane intermediate->byproduct1 + Formaldehyde -H+ byproduct2 Isoprene main_product->byproduct2 -H2O (Dehydration) byproduct3 Isomeric Alcohols main_product->byproduct3 Isomerization

Caption: Reaction pathways in the Prins synthesis of this compound.

Hydrogenation_Pathway start 2-Methyl-3-butyn-2-ol desired This compound start->desired H2, Selective Catalyst (e.g., Lindlar) byproduct 2-Methyl-2-butanol desired->byproduct H2, Catalyst (Over-hydrogenation)

Caption: Selective hydrogenation pathway and byproduct formation.

Experimental_Workflow step1 1. Charge Reactor (Catalyst, Solvent, Formaldehyde) step2 2. Add Isobutylene step1->step2 step3 3. Reaction (Controlled Temperature & Time) step2->step3 step4 4. Quench & Cool step3->step4 step5 5. Product Analysis (GC, GC-MS) step4->step5 step6 6. Purification (e.g., Distillation) step5->step6

References

Technical Support Center: Strategies to Increase the Yield of 2-Methyl-3-buten-1-ol and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Methyl-3-buten-1-ol and its isomers. The following sections detail common issues and optimization strategies for various synthetic routes.

Section 1: Selective Hydrogenation of 2-Methyl-3-butyn-2-ol (B105114)

The selective hydrogenation of 2-methyl-3-butyn-2-ol (MBY) is a widely used method for producing 2-methyl-3-buten-2-ol (B93329) (MBE), a closely related and often desired isomer. High selectivity is crucial to prevent over-hydrogenation to 2-methyl-2-butanol (B152257).

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the selective hydrogenation of 2-methyl-3-butyn-2-ol?

A1: Common catalysts include Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), palladium on various supports (e.g., γ-Al2O3, activated carbon), and copper-based nanocatalysts.[1][2][3] Bimetallic catalysts, such as PdZn, have also shown high selectivity.[4]

Q2: How can I improve the selectivity towards 2-methyl-3-buten-2-ol and minimize over-hydrogenation?

A2: Improving selectivity can be achieved by:

  • Catalyst choice: Using a selective catalyst like Lindlar's or a modified palladium catalyst is crucial.[3]

  • Reaction temperature: Lowering the reaction temperature can significantly increase selectivity. For example, with 7 nm Cu/SiO2 catalysts, selectivity at 50% conversion increased from 15% at 180°C to ~100% at 140°C.[1]

  • Catalyst treatment: High-temperature reduction of Pd/γ-Al2O3 catalysts can form Pd-Al species that enhance selectivity up to 97%.[2][5]

  • Additives: The use of quinoline (B57606) as a catalyst poison with Lindlar's catalyst can improve selectivity.[3]

Q3: What are common side products in this reaction?

A3: The primary side product is 2-methyl-2-butanol from over-hydrogenation. Other byproducts can include acetone (B3395972) and methylbutene.[1]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material - Inactive catalyst- Insufficient hydrogen pressure- Low reaction temperature- Ensure the catalyst is fresh or properly activated.- Increase hydrogen pressure within safe limits.- Gradually increase the reaction temperature while monitoring selectivity.
Low Selectivity (High levels of 2-methyl-2-butanol) - Over-active catalyst- High reaction temperature- High hydrogen pressure- Use a more selective catalyst (e.g., Lindlar's) or add a catalyst poison (e.g., quinoline).[3]- Decrease the reaction temperature.[1]- Lower the hydrogen pressure.
Catalyst Deactivation - Sintering of metal particles- Poisoning of active sites- Consider a catalyst with a more stable support.- Ensure the purity of starting materials and solvents to avoid introducing poisons.
Data Summary: Catalyst Performance in Selective Hydrogenation
CatalystSupportTemperature (°C)Pressure (bar)Selectivity to 2-methyl-3-buten-2-ol (%)Conversion (%)Reference
Lindlar Catalyst-10-High (implied)-[3]
7 nm CuSiO214020~10050[1]
7 nm CuSiO2160208050[1]
1 wt.% Pd (reduced at 600°C)γ-Al2O345197-[2][5]
PdZnTiO2-ZnO--98.2-[4]
Experimental Protocol: Selective Hydrogenation using Lindlar's Catalyst

This protocol is adapted from a literature procedure for the synthesis of 2-methyl-3-buten-2-ol.[3]

  • Reaction Setup: In a suitable reaction vessel, dissolve 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum.

  • Addition of Reagents: Add 16.8 g of quinoline and 30 g of Lindlar catalyst to the solution.

  • Reaction Conditions: Cool the mixture to 10°C and introduce a hydrogen atmosphere. Shake the mixture vigorously.

  • Monitoring the Reaction: Monitor the uptake of hydrogen. The reaction is typically complete when the rate of hydrogen absorption significantly decreases (usually after 3-5 hours).

  • Workup: Filter the reaction mixture to remove the catalyst.

  • Purification: Purify the product by distillation through a filled column to yield 2-methyl-3-buten-2-ol.

Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation A Dissolve 2-methyl-3-butyn-2-ol in light petroleum B Add quinoline and Lindlar catalyst A->B C Cool to 10°C B->C D Introduce H2 atmosphere and shake C->D E Monitor H2 uptake D->E F Filter to remove catalyst E->F G Purify by distillation F->G H 2-Methyl-3-buten-2-ol G->H

Caption: Experimental workflow for the selective hydrogenation of 2-methyl-3-butyn-2-ol.

Section 2: Synthesis from Isoprene (B109036)

This method involves the hydrohalogenation of isoprene followed by hydrolysis to produce methylbutenol isomers. With careful control of reaction conditions, high yields can be achieved.

Frequently Asked Questions (FAQs)

Q1: What is the key to achieving a high yield in the isoprene-based synthesis of 2-methyl-3-buten-2-ol?

A1: A key factor is maintaining the pH of the reaction mixture at 4 or above, preferably between 7 and 14, during the distillation step. This is accomplished by adding an excess of a base.[6]

Q2: What are the typical starting materials for this process?

A2: The process starts with isoprene (2-methyl-1,3-butadiene) and a hydrohalide, such as hydrogen chloride (HCl).[6] The subsequent hydrolysis step uses a base like calcium hydroxide (B78521) or sodium carbonate.[6]

Q3: What are the potential side products in this synthesis?

A3: A major side product can be 2-methyl-4-hydroxy-2-butene (prenol). The formation of polymeric and halide-containing compounds is also possible.[6]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-methyl-3-buten-2-ol - pH of the distillation mixture is too low.- Formation of side products like prenol.- Add an excess of base to maintain a pH of at least 4 during distillation.[6]- Optimize the hydrohalogenation reaction temperature to control isomer formation.
Formation of Polymeric Byproducts - Uncontrolled reaction conditions during hydrohalogenation.- Add isoprene to a mixture already containing an excess of the hydrohalide to minimize polymerization.[6]
Incomplete Hydrolysis - Insufficient amount of base.- Use a 5% to 35% excess of the base required for hydrolysis.[6]
Data Summary: Reaction Conditions for Isoprene Hydrohalogenation
ParameterConditionOutcomeReference
Hydrohalogenation Temperature 0°C to -110°CFaster reaction and increased ratio of the 2-halo to the 4-halo intermediate.[6]
Hydrolysis pH > 4 (preferably 7-14)High yields of at least 80% of 2-methyl-3-buten-2-ol.[6]
Base Calcium hydroxide, sodium carbonate, etc.Effective hydrolysis of the halo-addition products.[6]
Experimental Protocol: Synthesis from Isoprene

This protocol is based on a patented process for producing 2-methyl-3-buten-2-ol.[6]

  • Hydrohalogenation:

    • In a reaction vessel, introduce an initial portion of isoprene (10-25% of the total).

    • Add a hydrohalide (e.g., HCl gas) until the isoprene is saturated, creating an excess of the hydrohalide.

    • Add the remaining isoprene and hydrohalide at a rate that maintains an excess of the hydrohalide. This reaction can be carried out at temperatures ranging from -70°C to 0°C.

  • Hydrolysis:

    • To the resulting addition product, add water and an excess of a base (e.g., calcium hydroxide) to bring the pH to at least 4.

    • Allow the mixture to react at about 10°C to 30°C.

  • Distillation:

    • Heat the hydrolyzed mixture to a temperature between 55°C and 95°C.

    • Distill the mixture, maintaining the pH above 4, to collect the water-MBE azeotrope as the distillate.

  • Purification:

    • Separate the MBE from the water in the distillate, for example, by adding a water-soluble inorganic salt and a water-immiscible organic solvent to form a two-phase system.

    • Separate the organic phase and distill off the solvent to obtain pure 2-methyl-3-buten-2-ol.

Logical Relationship Diagram

G Start Isoprene + Hydrohalide Step1 Hydrohalogenation (Excess Hydrohalide) Start->Step1 Intermediate 2-halo and 4-halo addition products Step1->Intermediate SideProduct Side Products (e.g., Prenol, Polymers) Step1->SideProduct Step2 Hydrolysis (Excess Base, pH > 4) Intermediate->Step2 Step3 Distillation (55-95°C, pH > 4) Step2->Step3 Product 2-Methyl-3-buten-2-ol Step3->Product Step3->SideProduct

Caption: Logical flow of the synthesis of 2-methyl-3-buten-2-ol from isoprene.

Section 3: Prins Reaction of Isobutylene (B52900) and Formaldehyde (B43269)

The Prins reaction offers another pathway to synthesize methylbutenol isomers, specifically 3-methyl-3-buten-1-ol (B123568). The choice of catalyst and solvent system is critical for achieving high conversion and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for the Prins reaction between isobutylene and formaldehyde?

A1: Both acid and base catalysts can be used. Examples include phosphoric acid salts, and more recently, modified zeolites like CsH2PO4-modified HZSM-5.[7][8][9]

Q2: How can the reaction conditions be optimized for a higher yield of 3-methyl-3-buten-1-ol?

A2: One innovative approach is to use supercritical CO2 as the solvent in conjunction with a CsH2PO4-modified HZSM-5 catalyst. This system has been shown to achieve 100% formaldehyde conversion and 93.63% selectivity for 3-methyl-3-buten-1-ol.[8]

Q3: What are the challenges associated with the Prins reaction for this synthesis?

A3: Traditional methods often require high temperatures (170-250°C) and high pressures (up to 20 MPa), which necessitates specialized equipment and increases operational costs and risks.[7][9] Additionally, side reactions can lead to the formation of byproducts, reducing the selectivity.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Formaldehyde - Ineffective catalyst- Suboptimal reaction conditions (temperature, pressure)- Screen different catalysts, such as modified zeolites.[8]- Optimize temperature and pressure. The use of supercritical CO2 may allow for milder conditions.[8]
Low Selectivity to 3-methyl-3-buten-1-ol - Formation of byproducts through side reactions (e.g., hydroxyl aldol (B89426) condensation, Prins cyclization).- Employ a catalyst and solvent system that favors the desired reaction pathway, such as the CsH2PO4-modified HZSM-5 in supercritical CO2.[8]- A two-step process involving esterification followed by hydrolysis can also improve selectivity.[9][10]
Difficulty in Product Separation - Use of conventional organic solvents.- Consider using supercritical CO2 as a solvent, which can simplify downstream separation.[8]
Data Summary: Two-Step Prins Reaction and Hydrolysis
Carboxylic Acid Used in EsterificationHydrolysis ConditionsHydrolysis Yield (%)Overall Yield of 3-methyl-3-buten-1-ol (%)Reference
Formic Acid15 wt% NaOH, 50°C, 0.8h98.193.0[10]
Acetic Acid40 wt% NaOH, 60°C, 0.5h96.487.4[9][10]
Propionic Acid10 wt% NaOH, 100°C, 0.1h90.784.4[9]
Experimental Protocol: Two-Step Synthesis via Prins Reaction and Hydrolysis

This protocol is a generalized representation based on a patented two-step method.[9][10]

  • Condensation and Esterification:

    • In a high-pressure reactor, charge isobutylene, formaldehyde, and a carboxylic acid (e.g., formic acid).

    • Heat the reactor to the desired temperature to facilitate the condensation and esterification reaction, forming 3-methyl-3-buten-1-ol carboxylate.

  • Purification of the Ester:

    • After the reaction, rectify the mixture under reduced pressure to isolate the 3-methyl-3-buten-1-ol carboxylate.

  • Hydrolysis:

    • In a separate reactor, add the purified ester and an aqueous solution of a base (e.g., NaOH).

    • Heat the mixture under stirring for a specified time to hydrolyze the ester.

  • Product Isolation:

    • After the hydrolysis is complete, allow the mixture to separate into aqueous and organic layers.

    • The organic phase contains the 3-methyl-3-buten-1-ol. The aqueous phase, containing the carboxylate salt, can be treated to recycle the base.

Signaling Pathway-Style Diagram for Prins Reaction Mechanism

G cluster_activation Activation cluster_ion_formation Ion Formation cluster_reaction Prins Reaction A Supercritical CO2 (Lewis Acid) B Formaldehyde A->B activates C Activated Formaldehyde (Carbon-positive ion) B->C F Olefin Carbon-negative ion G Reaction Intermediate C->G D Base Catalyst (e.g., modified HZSM-5) E Isobutylene D->E extracts α-H E->F F->G Nucleophilic Attack H 3-Methyl-3-buten-1-ol G->H

Caption: Proposed mechanism for the Prins reaction in supercritical CO2 with a base catalyst.

References

Technical Support Center: Synthesis of 2-Methyl-3-buten-1-ol from Isoprene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-3-buten-1-ol from isoprene (B109036). Given that a direct, one-step synthesis is not standard, this guide addresses potential side reactions and challenges in common multi-step and related synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound from isoprene?

A1: The main challenge is achieving high selectivity for this compound. Isoprene is an asymmetrical diene, and many synthetic routes lead to a mixture of constitutional isomers and other byproducts. Common issues include:

  • Low regioselectivity: Reactions can occur at different positions on the isoprene molecule, leading to various isomers.

  • Formation of byproducts: Depending on the reaction conditions, side reactions such as dimerization, polymerization, and the formation of cyclic compounds can occur.

  • Isomerization: The desired product, this compound, can isomerize to the thermodynamically more stable isomer, 3-methyl-2-buten-1-ol (B147165) (prenol), especially under acidic or thermal conditions.

Q2: I attempted a hydroformylation of isoprene followed by reduction to obtain this compound, but the yield was very low. What went wrong?

A2: The hydroformylation of isoprene typically produces a mixture of aldehydes, and the desired precursor to this compound is often not the major product. The primary products of isoprene hydroformylation are various methylpentenals and a dialdehyde.[1][2] Subsequent reduction of this mixture will result in a mixture of alcohols, making the isolation of pure this compound challenging.

Q3: Can the Prins reaction of isoprene with formaldehyde (B43269) be used to synthesize this compound? What are the potential side reactions?

A3: The Prins reaction between isoprene and formaldehyde is highly sensitive to reaction conditions. While it can produce allylic alcohols, it often yields a variety of other products.[3][4] Key side reactions and byproducts include:

  • Dioxane formation: With an excess of formaldehyde and low reaction temperatures, the formation of 4,4-dimethyl-1,3-dioxane (B1195079) is a major competing reaction.[3][5]

  • Formation of 1,3-diols: In the presence of water, the reaction can lead to the formation of 3-methyl-1,3-butanediol.[5]

  • Polymerization: Under acidic conditions, isoprene can readily polymerize.

Q4: Is the telomerization of isoprene with water a viable route to this compound?

A4: While theoretically possible, the telomerization of isoprene with water to selectively produce this compound is challenging due to low reactivity and the formation of multiple isomers. Telomerization reactions with isoprene are known to produce a complex mixture of products, and controlling the regioselectivity to favor the desired alcohol is a significant hurdle.

Troubleshooting Guides

Route 1: Hydroformylation of Isoprene followed by Reduction
Issue Potential Cause Troubleshooting Suggestion
Low yield of the desired aldehyde precursor Non-selective hydroformylation catalyst.Use a rhodium catalyst with a bulky phosphine (B1218219) ligand to improve regioselectivity. The choice of ligand and solvent is critical in directing the reaction towards the desired aldehyde isomer.
Formation of multiple alcohol isomers after reduction The initial hydroformylation step produced a mixture of aldehyde isomers.Optimize the hydroformylation reaction conditions (temperature, pressure, catalyst, ligand) to maximize the yield of the target aldehyde before proceeding with the reduction. Careful fractional distillation of the aldehyde mixture may be necessary, though challenging due to close boiling points.
Presence of saturated byproducts Hydrogenation of the carbon-carbon double bonds during hydroformylation or reduction.During hydroformylation, carefully control the H₂/CO ratio. For the reduction step, use a chemoselective reducing agent (e.g., NaBH₄ in the presence of CeCl₃) that will reduce the aldehyde without affecting the double bond.
Formation of 3-methyl-1,6-hexandial Further hydroformylation of the initial aldehyde products.[1]Use a lower concentration of the hydroformylation catalyst and shorter reaction times to minimize the second hydroformylation reaction.
Route 2: Prins Reaction of Isoprene with Formaldehyde
Issue Potential Cause Troubleshooting Suggestion
Low yield of the desired allylic alcohol Unfavorable reaction conditions leading to other products.[3][6]To favor the formation of the allylic alcohol, conduct the reaction in the absence of water and use a 1:1 molar ratio of isoprene to formaldehyde at temperatures above 70°C.[6]
Formation of 4,4-dimethyl-1,3-dioxane Excess formaldehyde and low reaction temperatures.[3]Use stoichiometric amounts of formaldehyde and run the reaction at a higher temperature.
Polymerization of isoprene Strong acid catalyst and/or high temperatures.Use a milder Lewis acid catalyst (e.g., SnCl₄, InCl₃) and maintain the lowest possible effective reaction temperature. The use of a non-protic solvent can also help to suppress polymerization.

Quantitative Data Summary

The following table summarizes the typical product distribution for the rhodium-catalyzed hydroformylation of isoprene under specific conditions. Note that the direct product is an aldehyde, which would require a subsequent reduction step to yield an alcohol.

Product Yield (%) Notes
(E/Z)-3-Methyl-3-pentenalMajor ProductsFormed via a formal 1,4-hydroformylation.[7]
(E/Z)-3-Methyl-2-pentenalMinor ProductsFormed in lower yields compared to 3-methyl-3-pentenal.[7]
4-Methyl-4-pentenalSide ProductResult of a 1,2-addition of the formyl group.[2][7]
3-Methyl-1,6-hexandialSide ProductFormed from further hydroformylation of the initial products.[1][7]
3-Methylpentanal (B96236)VariableCan be a major product under specific tandem hydroformylation-hydrogenation conditions.[1]

Experimental Protocols

Illustrative Protocol: Two-Step Synthesis of 2-Methyl-3-buten-2-ol (B93329) from Isoprene

Step 1: Hydrochlorination of Isoprene

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel, place 30 g of isoprene.

  • Cool the flask to a temperature between 0°C and -110°C.

  • Slowly add an excess of hydrogen chloride gas to the vigorously stirred isoprene. The isoprene is added to a reaction mixture containing an initial quantity of isoprene and an excess of added hydrohalide.

  • Maintain the reaction temperature and stirring for 1-2 hours to ensure complete conversion to the halo-isoprene adduct.

Step 2: Hydrolysis to 2-Methyl-3-buten-2-ol

  • To the reaction mixture from Step 1, add an aqueous solution of a base (e.g., NaOH, KOH) in excess to raise the pH of the mixture to at least 4, and preferably between 7 and 14.

  • Set up the flask for distillation.

  • Heat the mixture and distill the product. The excess base is maintained during the distillation to ensure the pH remains elevated.

  • The distillate will contain 2-methyl-3-buten-2-ol. Further purification can be achieved by fractional distillation.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Low Yield or Impurities in this compound Synthesis route_selection Which synthetic route was used? start->route_selection hydroformylation Hydroformylation / Reduction route_selection->hydroformylation Hydroformylation prins Prins Reaction route_selection->prins Prins Reaction other Other (e.g., Telomerization) route_selection->other Other hydro_issue What is the main issue? hydroformylation->hydro_issue prins_issue What is the main issue? prins->prins_issue end_node Problem Addressed other->end_node Consult literature for specific side reactions. hydro_isomers Mixture of alcohol isomers hydro_issue->hydro_isomers Isomers hydro_saturated Saturated byproducts hydro_issue->hydro_saturated Saturation hydro_dialdehyde Dialdehyde byproduct hydro_issue->hydro_dialdehyde Dialdehyde prins_low_yield Low yield of allylic alcohol prins_issue->prins_low_yield Low Yield prins_dioxane Dioxane byproduct prins_issue->prins_dioxane Dioxane prins_polymer Polymer formation prins_issue->prins_polymer Polymer solution_hydro_isomers Optimize hydroformylation regioselectivity (ligand, solvent). Consider fractional distillation of intermediate aldehydes. hydro_isomers->solution_hydro_isomers solution_hydro_saturated Use chemoselective reducing agent (e.g., NaBH4/CeCl3). Control H2/CO ratio in hydroformylation. hydro_saturated->solution_hydro_saturated solution_hydro_dialdehyde Reduce reaction time and/or catalyst concentration. hydro_dialdehyde->solution_hydro_dialdehyde solution_prins_low_yield Use 1:1 stoichiometry of reactants. Conduct reaction in the absence of water at >70°C. prins_low_yield->solution_prins_low_yield solution_prins_dioxane Avoid excess formaldehyde. Increase reaction temperature. prins_dioxane->solution_prins_dioxane solution_prins_polymer Use a milder Lewis acid catalyst and non-protic solvent. prins_polymer->solution_prins_polymer solution_hydro_isomers->end_node solution_hydro_saturated->end_node solution_hydro_dialdehyde->end_node solution_prins_low_yield->end_node solution_prins_dioxane->end_node solution_prins_polymer->end_node

Caption: Troubleshooting workflow for side reactions.

ReactionPathways cluster_hydroformylation Hydroformylation / Reduction Route cluster_prins Prins Reaction Route isoprene1 Isoprene aldehydes Mixture of Aldehydes (e.g., Methylpentenals) isoprene1->aldehydes + CO/H2 (Rh catalyst) alcohols Mixture of Alcohols aldehydes->alcohols Reduction (e.g., NaBH4) target_alcohol1 This compound (Minor Product) alcohols->target_alcohol1 Isolation isoprene2 Isoprene prins_intermediate Oxo-carbenium Intermediate isoprene2->prins_intermediate formaldehyde Formaldehyde formaldehyde->prins_intermediate + H+ dioxane Dioxane (Side Product) prins_intermediate->dioxane Excess HCHO, low temp diol 1,3-Diol (Side Product) prins_intermediate->diol + H2O target_alcohol2 This compound (Potential Product) prins_intermediate->target_alcohol2 - H+, no H2O

Caption: Potential synthetic pathways and side reactions.

References

Improving selectivity in the catalytic synthesis of 2-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic synthesis of 2-Methyl-3-buten-1-ol.

Troubleshooting Guides

Issue 1: Low Selectivity in Prins Reaction between Isobutene and Formaldehyde (B43269)

Question: My Prins reaction is producing significant byproducts, leading to low selectivity for this compound. How can I improve this?

Answer: Low selectivity in the Prins reaction is a common issue. Here are several factors to investigate:

  • Catalyst Choice: The type of catalyst plays a crucial role. While solid acid catalysts can be used, solid base catalysts have shown promise in improving selectivity. For instance, modifying HZSM-5 with cesium dihydrogen phosphate (B84403) (CsH2PO4) can create basic sites that favor the desired reaction pathway.[1]

  • Solvent System: Conventional organic solvents can lead to low selectivity and difficulties in product separation.[1] The use of supercritical CO2 as a solvent has been shown to significantly enhance selectivity, with reports of achieving up to 93.63% selectivity for 3-Methyl-3-buten-1-ol (B123568).[1] Supercritical CO2 with its weak Lewis acidity can activate formaldehyde, facilitating its reaction with isobutene.[1]

  • Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase reaction rates, they may also promote the formation of undesired byproducts. It is essential to optimize the temperature for your specific catalyst system.

  • Feed Composition: The molar ratio of isobutene to formaldehyde can influence selectivity. An excess of isobutene is often used to suppress the formation of byproducts.

Issue 2: Over-hydrogenation during the selective hydrogenation of 2-Methyl-3-butyn-2-ol (B105114) to 2-Methyl-3-buten-2-ol (B93329)

Question: I am observing the formation of 2-Methyl-2-butanol in my selective hydrogenation of 2-Methyl-3-butyn-2-ol. How can I minimize this over-hydrogenation?

Answer: Preventing over-hydrogenation to the corresponding alkane is key to achieving high selectivity for the desired alkene. Consider the following troubleshooting steps:

  • Catalyst Pre-treatment: The pre-treatment of your catalyst can significantly impact its performance. For Pd/γ-Al2O3 catalysts, high-temperature reduction (e.g., at 600°C) can lead to the formation of Pd-Al species. These species can decrease the electron density on the palladium surface, leading to weaker bonding with the alkene product and thus reducing the likelihood of a second hydrogenation.[2][3][4]

  • Catalyst Composition:

    • Bimetallic Catalysts: The addition of a second metal, such as zinc to palladium, can improve selectivity. Pd-Zn alloys can block unselective active sites.[4] PdZn/TiO2 and Pd/ZnO catalysts have demonstrated high selectivity.[4][5][6][7]

    • Copper-based Catalysts: Nanosized copper on a silica (B1680970) support (Cu/SiO2) can be a cost-effective alternative to noble metals. The selectivity of these catalysts is highly dependent on the reaction temperature.[8]

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. For example, with a 7 nm Cu/SiO2 catalyst, reducing the temperature from 180°C to 140°C increased the selectivity from 15% to nearly 100% at 50% conversion.[8]

  • Pressure: The hydrogen pressure is a crucial parameter. Lower pressures generally favor the semi-hydrogenation product.[3]

  • Support Material: The choice of support can influence catalyst activity and selectivity. Supports like ZnO and TiO2 have been shown to promote high selectivity in Pd-based catalysts for this reaction.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound via the Prins reaction?

A1: Common byproducts can include isomers such as 3-methyl-2-buten-1-ol (B147165) (prenol), and other condensation products. The formation of these byproducts is often influenced by the catalyst and reaction conditions used.[9][10]

Q2: Can the catalyst be reused in these reactions?

A2: Heterogeneous catalysts are designed for reusability, which is a key advantage in industrial processes. However, catalyst deactivation can occur due to factors like coking (carbon deposition) or sintering of metal particles at high temperatures. Stability tests are crucial to determine the long-term performance and reusability of a specific catalyst. For instance, a red(600 °C)-Pd/γ-Al2O3 catalyst showed stable selectivity over a 300-minute stability test.[3]

Q3: What analytical techniques are typically used to determine the conversion and selectivity?

A3: Gas chromatography (GC) is the most common technique used to analyze the reaction mixture. By using an internal standard, one can quantify the amounts of reactant consumed and products formed, which allows for the calculation of conversion and selectivity.

Q4: Is it possible to achieve high selectivity at high conversion?

A4: Achieving high selectivity at high conversion can be challenging, as the concentration of the desired intermediate (the alkene) increases, making it more susceptible to further reaction (over-hydrogenation). However, by carefully selecting the catalyst and optimizing reaction conditions (temperature, pressure), it is possible to maintain high selectivity even at high conversion levels. For example, bimetallic PdZn nanoparticles on a titania support have shown selectivities of 81.5–88.9% at 95% conversion.[5]

Data Presentation

Table 1: Catalyst Performance in the Selective Hydrogenation of 2-Methyl-3-butyn-2-ol

CatalystSupportPre-treatment/ConditionsTemperature (°C)Pressure (bar)Conversion (%)Selectivity to 2-Methyl-3-buten-2-ol (%)Reference
1 wt.% Pdγ-Al2O3Reduced at 400°C255~38~88[3]
1 wt.% Pdγ-Al2O3Reduced at 600°C451~2097[2][3][4]
7 nm CuSiO2Not specified180205015[8]
7 nm CuSiO2Not specified160205080[8]
7 nm CuSiO2Not specified1402050~100[8]
PdZnTiO2PVP stabilizedNot specifiedNot specified9581.5 - 88.9[5]
PdZnONot specifiedNot specifiedNot specifiedNot specified>90[4][7]

Table 2: Performance in the Prins Reaction for 3-Methyl-3-buten-1-ol Synthesis

CatalystSolventTemperature (°C)Formaldehyde Conversion (%)Selectivity to 3-Methyl-3-buten-1-ol (%)Reference
CsH2PO4-modified HZSM-5Supercritical CO2Not specified10093.63[1]

Experimental Protocols

Protocol 1: General Procedure for the Prins Reaction using a Solid Base Catalyst in Supercritical CO2

This protocol is based on the synthesis of 3-methyl-3-buten-1-ol as described in the literature.[1]

  • Catalyst Preparation: Prepare the CsH2PO4-modified HZSM-5 catalyst as per established methods.

  • Reactor Setup: Accurately add 1.0 g of paraformaldehyde and 3.0 g of the catalyst to a 1-L high-pressure reactor.

  • Evacuation: Seal the reactor and evacuate it to a high vacuum (0.1 MPa) to remove any residual gases.

  • Reactant Addition: Quickly transfer 22 g of isobutene into the cooled reactor.

  • Pressurization with CO2: Pressurize the reactor with CO2 to the desired supercritical pressure.

  • Reaction: Heat the reactor to the desired reaction temperature and maintain for the specified reaction time with constant stirring.

  • Product Analysis: After the reaction, cool the reactor, depressurize it, and collect the liquid product. Analyze the composition of the liquid phase using gas chromatography to determine the conversion of formaldehyde and the selectivity towards 3-methyl-3-buten-1-ol.

Protocol 2: General Procedure for the Selective Hydrogenation of 2-Methyl-3-butyn-2-ol in a Continuous-Flow Reactor

This protocol is a generalized procedure based on studies using a Pd/γ-Al2O3 catalyst.[3]

  • Catalyst Preparation and Packing:

    • Prepare the 1 wt.% Pd/γ-Al2O3 catalyst by incipient wetness impregnation.

    • Calcine the catalyst at 500°C in flowing air.

    • Reduce the catalyst in a 10% H2/Ar flow at the desired temperature (e.g., 400°C for 3 hours or 600°C for 17 hours).

    • Pack 0.1 g of the reduced catalyst into a stainless-steel cartridge (e.g., CatCart®30).

  • Reaction Setup:

    • Install the catalyst cartridge in a continuous-flow reactor system.

    • Prepare a solution of 2-methyl-3-butyn-2-ol in a suitable solvent (e.g., ethanol).

  • Reaction Execution:

    • Set the desired reaction temperature and pressure.

    • Pump the reactant solution through the catalyst bed at a defined flow rate (e.g., 0.5 mL/min).

    • Simultaneously, introduce a hydrogen gas flow (e.g., 6 mL/min).

  • Sample Collection and Analysis:

    • Collect samples of the reactor effluent at regular intervals.

    • Analyze the samples by gas chromatography to determine the conversion of 2-methyl-3-butyn-2-ol and the selectivity to 2-methyl-3-buten-2-ol.

Visualizations

Prins_Reaction_Pathway isobutene Isobutene intermediate Reaction Intermediate isobutene->intermediate formaldehyde Formaldehyde formaldehyde->intermediate catalyst Solid Base Catalyst (e.g., CsH2PO4/HZSM-5) catalyst->intermediate product This compound intermediate->product Desired Pathway byproducts Byproducts (e.g., Prenol) intermediate->byproducts Side Reactions

Caption: Proposed reaction pathway for the Prins synthesis of this compound.

Selective_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Continuous-Flow Reaction cluster_analysis Product Analysis impregnation Incipient Wetness Impregnation (Pd on γ-Al2O3) calcination Calcination impregnation->calcination reduction High-Temperature Reduction (H2/Ar) calcination->reduction reactor Packed Bed Reactor reduction->reactor collection Effluent Collection reactor->collection reactant_feed 2-Methyl-3-butyn-2-ol Solution Feed reactant_feed->reactor h2_feed Hydrogen Gas Feed h2_feed->reactor gc_analysis Gas Chromatography Analysis collection->gc_analysis data data gc_analysis->data Conversion & Selectivity Data

Caption: Experimental workflow for continuous-flow selective hydrogenation.

Troubleshooting_Logic start Low Selectivity Observed q1 What is the primary undesired product? start->q1 over_hydrogenation Over-hydrogenation Product (e.g., 2-Methyl-2-butanol) q1->over_hydrogenation Hydrogenation Reaction isomerization Isomerization/Other Byproducts (e.g., Prenol) q1->isomerization Prins Reaction action1 Reduce H2 Pressure over_hydrogenation->action1 action2 Lower Reaction Temperature over_hydrogenation->action2 action3 Modify Catalyst (e.g., Bimetallic, Pre-treatment) over_hydrogenation->action3 action4 Optimize Catalyst Type (e.g., Solid Base) isomerization->action4 action5 Change Solvent System (e.g., Supercritical CO2) isomerization->action5

Caption: Troubleshooting logic for improving selectivity in the synthesis.

References

Technical Support Center: Purification of 2-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of prenol (3-methyl-2-buten-1-ol) impurity from 2-Methyl-3-buten-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing prenol from this compound?

A1: The most effective and commonly used method for separating prenol from this compound is fractional distillation . This technique is highly suitable due to the significant difference in the boiling points of the two isomers. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for very high purity requirements, although it is generally less scalable than distillation for bulk purification.

Q2: Why is fractional distillation a suitable method for this separation?

A2: Fractional distillation separates liquids based on their boiling points. For a successful separation, the components of the mixture should have different boiling points. As shown in the data below, this compound and prenol have a boiling point difference of approximately 12-22°C, which is sufficient for effective separation using a fractional distillation setup with an appropriate column.

Q3: What level of purity can I expect to achieve with fractional distillation?

A3: With a properly optimized fractional distillation setup, it is possible to achieve a purity of >99% for this compound. The final purity will depend on the efficiency of the distillation column (i.e., the number of theoretical plates) and the careful control of the distillation parameters.

Q4: How can I monitor the progress of the purification?

A4: The progress of the purification can be monitored by collecting small fractions of the distillate and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These techniques will allow you to determine the relative amounts of this compound and the prenol impurity in each fraction.

Data Presentation

Table 1: Physical Properties of this compound and Prenol

PropertyThis compoundPrenol (3-methyl-2-buten-1-ol)
Molecular Formula C₅H₁₀OC₅H₁₀O
Molar Mass 86.13 g/mol 86.13 g/mol
Boiling Point 120-128 °C[1][2][3]140-142 °C[4][5][6]
Density ~0.835 - 0.847 g/mL at 25 °C[2][3]~0.848 g/cm³[4]

Experimental Protocols

Protocol 1: Fractional Distillation for the Removal of Prenol

This protocol outlines the procedure for separating this compound from the higher-boiling prenol impurity.

Materials:

  • Mixture of this compound containing prenol impurity

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponges)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the impure this compound mixture and boiling chips (or a magnetic stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask at the other end.

    • Insulate the fractionating column and the neck of the flask to minimize heat loss.

  • Distillation:

    • Begin heating the mixture gently.

    • Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • The temperature should stabilize at the boiling point of the lower-boiling component, this compound (approx. 120-128 °C).

    • Collect the initial fraction (forerun), which may contain more volatile impurities.

    • As the distillation proceeds, continue to collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound. This is your purified product.

    • Monitor the temperature closely. A sharp rise in temperature indicates that the lower-boiling component has been mostly distilled, and the higher-boiling prenol is beginning to distill.

    • Change the receiving flask when the temperature begins to rise significantly above the boiling point of this compound to collect the prenol fraction separately.

  • Purity Analysis:

    • Analyze the collected fractions using GC-MS to determine their purity.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for analyzing the purity of the collected fractions.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass selective detector (MSD).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, or equivalent) is suitable for separating these isomers.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/minute.

    • Hold at 150 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-200.

Procedure:

  • Sample Preparation: Dilute a small aliquot of each collected fraction in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system.

  • Data Analysis: Identify the peaks corresponding to this compound and prenol based on their retention times and mass spectra. The relative peak areas can be used to estimate the purity of each fraction.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers (Broad Distillation Range)

  • Possible Cause:

    • Inefficient Column: The fractionating column may not have enough theoretical plates for the separation.

    • Distillation Rate Too High: Heating the mixture too quickly can lead to co-distillation of the components.

    • Poor Insulation: Heat loss from the column can disrupt the equilibrium between the liquid and vapor phases.

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).

    • Reduce the heating rate to ensure a slow and steady distillation.

    • Properly insulate the column and the distillation flask.

Issue 2: Temperature Fluctuations During Distillation

  • Possible Cause:

    • Bumping of the Liquid: Uneven boiling can cause sudden surges of vapor up the column.

    • Inconsistent Heat Source: Fluctuations in the heating mantle's output.

  • Solution:

    • Ensure adequate boiling chips or efficient stirring of the distillation mixture.

    • Use a voltage controller for the heating mantle to provide a stable heat source.

Issue 3: No Distillate is Collected

  • Possible Cause:

    • Insufficient Heating: The temperature of the mixture is not reaching its boiling point.

    • Leaks in the Apparatus: Vapors are escaping from the system.

    • Condenser Water is Too Cold (for very volatile compounds): This is less likely for these compounds but can be a factor in some distillations.

  • Solution:

    • Gradually increase the temperature of the heating mantle.

    • Check all joints and connections for a tight seal. Use appropriate joint clips.

    • Ensure the condenser has a steady flow of cooling water, but not excessively cold.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis start Start with Impure This compound setup Assemble Fractional Distillation Apparatus start->setup heat Heat the Mixture setup->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Purified Product (120-128 °C) collect_forerun->collect_product collect_impurity Collect Prenol Fraction (>128 °C) collect_product->collect_impurity analyze Analyze Fractions by GC-MS collect_product->analyze end_product Pure this compound analyze->end_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation? cause1 Inefficient Column problem->cause1 Yes cause2 Distillation Rate Too High problem->cause2 Yes cause3 Poor Insulation problem->cause3 Yes solution1 Use a More Efficient Column cause1->solution1 solution2 Reduce Heating Rate cause2->solution2 solution3 Insulate Column cause3->solution3

Caption: Troubleshooting logic for poor separation during distillation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Methyl-3-buten-1-ol and 2-Methyl-3-buten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the documented biological activities of two isomeric unsaturated alcohols, 2-Methyl-3-buten-1-ol and 2-Methyl-3-buten-2-ol. While structurally similar, the placement of the hydroxyl group significantly influences their known biological effects. This document synthesizes available experimental data, details relevant experimental protocols, and visualizes key pathways to aid in research and development.

Executive Summary

Current scientific literature indicates a notable disparity in the documented biological activities of this compound and 2-Methyl-3-buten-2-ol. 2-Methyl-3-buten-2-ol is recognized as a sedative and hypnotic agent, primarily identified as a constituent of hops (Humulus lupulus)[1][2][3]. Its mechanism of action is suggested to involve the modulation of GABA-A receptors[4]. In contrast, specific biological activities for this compound are less defined in publicly available research, with its mention largely confined to its presence as a component of ylang-ylang essential oil, which is known for a variety of bioactivities including antimicrobial and anti-inflammatory effects[5][6][7][8].

Direct comparative studies evaluating the biological activities of these two isomers are scarce. This guide presents the available data for each compound and provides standardized experimental protocols that can be utilized for future comparative assessments.

Quantitative Data Comparison

Due to the limited research on this compound, a direct quantitative comparison of most biological activities is not possible at this time. The following table summarizes the available toxicity data.

Biological ActivityThis compound2-Methyl-3-buten-2-olReference
Acute Oral Toxicity (LD50) > 5,440 mg/kg (rat)ca. 1,800 mg/kg (rat)[9][10]
Acute Dermal Toxicity (LD50) No data available> 1,640 mg/kg (rabbit)[10]
Acute Inhalation Toxicity (LC50) No data available> 21.2 mg/L (rat)[10]

Biological Activity Profiles

2-Methyl-3-buten-2-ol: A Known Sedative-Hypnotic

2-Methyl-3-buten-2-ol has been identified as a key sedative-hypnotic constituent of hops[1][2][3]. Studies in animal models have demonstrated its ability to reduce motor activity[6][11]. The concentration of this compound in hops has been observed to increase during storage[1][2].

Proposed Mechanism of Action: GABA-A Receptor Modulation

The sedative and hypnotic effects of many compounds are mediated through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system[12]. While direct binding studies for 2-Methyl-3-buten-2-ol are not extensively detailed in the available English literature, its structural similarity to other known sedatives and the sedative properties of hop extracts suggest a similar mechanism[4][11][13]. Positive modulation of GABA-A receptors leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability.

Sedative_Action_Pathway M2B2O 2-Methyl-3-buten-2-ol GABA_R GABA-A Receptor M2B2O->GABA_R Binds to allosteric site Cl_channel Chloride Ion Channel (Opens) GABA_R->Cl_channel Enhances GABA effect Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Sedation Sedative/Hypnotic Effect Hyperpolarization->Sedation

Proposed signaling pathway for 2-Methyl-3-buten-2-ol.
This compound: Potential Bioactivities from Natural Sources

This compound is a known component of ylang-ylang (Cananga odorata) essential oil[5]. Ylang-ylang oil is reported to possess a broad range of biological activities, including antimicrobial, anti-inflammatory, and anxiolytic effects[6][7][14]. However, the specific contribution of this compound to these activities has not been isolated and quantified in the reviewed literature. Further research is required to determine the individual pharmacological profile of this isomer.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities discussed. These protocols can be adapted for a direct comparative study of this compound and 2-Methyl-3-buten-2-ol.

Sedative-Hypnotic Activity Assessment in Rodents (Pentobarbital-Induced Sleep Test)

This protocol is designed to evaluate the hypnotic potential of a test compound by measuring its ability to potentiate the sleep-inducing effects of pentobarbital[15].

Sedative_Assay_Workflow cluster_0 Experimental Groups cluster_1 Procedure cluster_2 Data Analysis group1 Vehicle Control administer Administer Test Compounds/Vehicle (e.g., intraperitoneally) group1->administer group2 Test Compound (e.g., this compound) group2->administer group3 Test Compound (e.g., 2-Methyl-3-buten-2-ol) group3->administer group4 Positive Control (e.g., Diazepam) group4->administer wait Waiting Period (e.g., 30 minutes) administer->wait pentobarbital (B6593769) Administer Pentobarbital (e.g., 30-50 mg/kg, i.p.) wait->pentobarbital observe Observe for Loss of Righting Reflex pentobarbital->observe record Record Sleep Latency and Duration observe->record compare Compare Sleep Latency and Duration Between Groups record->compare stats Statistical Analysis (e.g., ANOVA) compare->stats

Workflow for the Pentobarbital-Induced Sleep Test.

Protocol Details:

  • Animals: Male Swiss albino mice (20-25 g) are randomly divided into control and test groups (n=6-8 per group).

  • Administration: Test compounds (this compound, 2-Methyl-3-buten-2-ol) and a positive control (e.g., Diazepam) are administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle.

  • Pentobarbital Induction: After a 30-minute pre-treatment period, all animals receive an i.p. injection of a sub-hypnotic dose of pentobarbital sodium (e.g., 30 mg/kg).

  • Observation: Animals are observed for the onset of sleep (loss of righting reflex, remaining on their back when placed there) and the duration of sleep (time from loss to regaining of the righting reflex).

  • Data Analysis: The latency to the onset of sleep and the total sleeping time are recorded and compared between the groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism[5][8][10][14].

Protocol Details:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Controls: Positive (microorganism and broth) and negative (broth only) controls are included. A standard antibiotic can be used as a positive control for the assay.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antimicrobial_Assay_Workflow prep_compounds Prepare Serial Dilutions of Test Compounds in 96-Well Plate inoculate Inoculate Wells with Microorganism Suspension prep_compounds->inoculate prep_microbes Prepare Standardized Microorganism Inoculum prep_microbes->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Workflow for the Broth Microdilution Assay.
In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation[16][17][18].

Protocol Details:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a 96-well plate until they reach appropriate confluency.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

  • Stimulation: Macrophages are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A group of cells remains unstimulated as a negative control.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO reduction is not due to cytotoxicity.

Anti_inflammatory_Assay_Workflow seed_cells Seed Macrophage Cells (e.g., RAW 264.7) in 96-Well Plate pre_treat Pre-treat Cells with Test Compounds seed_cells->pre_treat stimulate Stimulate with LPS (Lipopolysaccharide) pre_treat->stimulate incubate Incubate for 24 Hours stimulate->incubate measure_no Measure Nitrite in Supernatant (Griess Assay) incubate->measure_no viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay analyze Calculate % NO Inhibition measure_no->analyze viability_assay->analyze

Workflow for the Nitric Oxide Inhibition Assay.

Conclusion and Future Directions

The available evidence strongly supports the sedative-hypnotic properties of 2-Methyl-3-buten-2-ol, likely mediated through GABA-A receptor modulation. In contrast, the biological activity profile of this compound remains largely unexplored. The significant difference in the known activities of these two isomers underscores the critical role of the hydroxyl group's position in determining pharmacological effects.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vivo and in vitro studies of this compound and 2-Methyl-3-buten-2-ol to systematically evaluate their sedative, antimicrobial, anti-inflammatory, and cytotoxic activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for both isomers. For 2-Methyl-3-buten-2-ol, this would involve detailed receptor binding and electrophysiological studies to confirm and characterize its interaction with the GABA-A receptor.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand their bioavailability and potential for therapeutic development.

By addressing these knowledge gaps, a clearer understanding of the therapeutic potential of these structurally related compounds can be achieved, guiding future drug discovery and development efforts.

References

Comparison of zeolite catalysts for Prins reaction synthesis of 2-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of zeolite catalysts for the Prins reaction, specifically focusing on the synthesis of 2-Methyl-3-buten-1-ol, is crucial for researchers and professionals in drug development and fine chemical synthesis. This guide provides an objective comparison of the performance of various zeolite catalysts, supported by experimental data, to aid in catalyst selection and process optimization. The Prins reaction involves the acid-catalyzed condensation of an alkene with an aldehyde. In this context, the reaction of isobutylene (B52900) with formaldehyde (B43269) yields valuable C5 unsaturated alcohols, including this compound, which are important intermediates in the production of fragrances, pharmaceuticals, and polymers.[1]

Zeolite catalysts, with their tunable acidity and shape-selective properties, offer significant advantages over traditional homogeneous acid catalysts, such as sulfuric acid, by minimizing corrosion, simplifying catalyst separation, and improving product selectivity.[2] This guide will focus on the comparison of commonly employed zeolite catalysts, such as H-ZSM-5 and H-Beta, in the liquid-phase Prins condensation of isobutylene and formaldehyde.

Catalyst Performance Comparison

The selection of a zeolite catalyst significantly impacts the conversion of reactants and the selectivity towards the desired product, this compound (or its isomer, 3-methyl-3-buten-1-ol (B123568), which is more commonly reported in the literature). The following table summarizes the performance of different zeolite catalysts based on published experimental data. It is important to note that reaction conditions can greatly influence the outcomes.

CatalystSi/Al RatioFormaldehyde Conversion (%)Selectivity to 3-Methyl-3-buten-1-ol (%)Key ByproductsReference
H-ZSM-52543.880.0Isoprene, 4,4-dimethyl-1,3-dioxane, 2H-pyran-3,6-dihydro-4-methyl[1]
H-ZSM-540Not specifiedHigh selectivity (up to 93%)Isoprene (can be the main product at higher temperatures)[3]
H-ZSM-514059.0 (relative to other H-ZSM-5)89.8 (relative to other H-ZSM-5)Not specified[1]
H-BetaNot specified18.0Low (predominantly forms other C6 products)4,4-dimethyl-1,3-dioxane, 2H-pyran-3,6-dihydro-4-methyl (55.9% selectivity)[1]
Zn/H-Beta12.5High conversionBroad product distribution (mainly pyrans)Pyrans[4]
Zn/H-ZSM-511.5 and 25High activityHigh selectivity towards 3-buten-1-ol (B139374) (from propylene)Not specified[4]
H-FAUNot specifiedSimilar to H-BEALow for 3-buten-1-ol (from propylene)4-methyl-1,3-dioxane (main product)[5][6]
H-MORNot specifiedLower than H-FAU and H-BEALower than H-MFINot specified[5][6]

Note: The data presented for H-FAU and H-MOR catalysts are from studies using propylene (B89431) instead of isobutylene. However, they provide valuable insights into the catalytic behavior of these zeolites in Prins reactions. The synthesis of 3-methyl-3-buten-1-ol is presented as a close analog to this compound, as specific data for the latter is less common in the reviewed literature.

Experimental Protocols

The following sections detail the typical experimental methodologies for the synthesis and evaluation of zeolite catalysts in the Prins reaction for this compound production.

Catalyst Preparation and Characterization

Zeolite catalysts are typically used in their protonated form (H-form). Commercial zeolites are often converted to the H-form through ion exchange with an ammonium (B1175870) salt (e.g., NH₄NO₃) followed by calcination.[7] Metal-modified zeolites, such as Zn/H-ZSM-5, are prepared by ion exchange of the H-form zeolite with a solution containing the desired metal salt.[4]

Catalyst Characterization:

  • Crystallinity and Phase Purity: X-ray Diffraction (XRD) is used to confirm the crystal structure and phase purity of the zeolite.

  • Textural Properties: Nitrogen physisorption analysis is employed to determine the BET surface area, pore volume, and pore size distribution.[6]

  • Acidity: The type and concentration of acid sites (Brønsted and Lewis) are quantified using techniques like Temperature-Programmed Desorption of ammonia (B1221849) (NH₃-TPD) or Fourier-Transform Infrared (FT-IR) spectroscopy of adsorbed probe molecules (e.g., pyridine).

Prins Reaction Synthesis of this compound

The liquid-phase Prins condensation is typically carried out in a batch reactor system.

Typical Reaction Setup:

  • Reactor: A stainless steel autoclave reactor equipped with a magnetic stirrer, a temperature controller, and a pressure gauge.[6][8]

  • Reactants: Isobutylene and a source of formaldehyde (e.g., paraformaldehyde or formalin).[1]

  • Solvent: Anhydrous 1,4-dioxane (B91453) is a commonly used solvent for this reaction.[3][8]

  • Catalyst: The powdered zeolite catalyst is added to the reactor.

General Procedure:

  • The reactor is charged with the formaldehyde source, the solvent, and the zeolite catalyst.[6]

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

  • A known amount of isobutylene is then introduced into the reactor.

  • The reactor is heated to the desired reaction temperature (typically in the range of 323-453 K) and stirred at a constant speed (e.g., 600 rpm) to ensure good mixing.[3][8]

  • The reaction is allowed to proceed for a specific duration.

  • After the reaction, the reactor is cooled down, and the catalyst is separated from the liquid products by filtration or centrifugation.

  • The liquid products are analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable column to determine the conversion of formaldehyde and the selectivity of the products.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the performance of different zeolite catalysts in the Prins reaction for the synthesis of this compound.

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Prins Reaction cluster_analysis Product Analysis & Comparison prep_zeolite Zeolite Selection (e.g., H-ZSM-5, H-Beta) ion_exchange Ion Exchange (NH4+) & Calcination prep_zeolite->ion_exchange characterization Characterization (XRD, BET, NH3-TPD) ion_exchange->characterization reactor_loading Reactor Loading (Catalyst, Formaldehyde, Solvent) characterization->reactor_loading reactant_addition Isobutylene Addition reactor_loading->reactant_addition reaction_conditions Set Reaction Conditions (Temperature, Pressure, Stirring) reactant_addition->reaction_conditions run_reaction Run Reaction reaction_conditions->run_reaction catalyst_separation Catalyst Separation run_reaction->catalyst_separation product_analysis GC Analysis catalyst_separation->product_analysis data_comparison Data Comparison (Conversion, Selectivity) product_analysis->data_comparison

Caption: Experimental workflow for comparing zeolite catalysts.

Signaling Pathways and Logical Relationships

The Prins reaction over a Brønsted acid zeolite catalyst, such as H-ZSM-5, is proposed to proceed through a stepwise mechanism. The following diagram illustrates the key steps involved in the formation of 3-methyl-3-buten-1-ol.

G cluster_reactants cluster_mechanism Reaction Mechanism cluster_products formaldehyde Formaldehyde (CH2O) protonation Protonation of Formaldehyde formaldehyde->protonation isobutylene Isobutylene carbocation_formation Electrophilic Attack by Isobutylene isobutylene->carbocation_formation zeolite_H Zeolite-H+ zeolite_H->protonation protonation->carbocation_formation deprotonation Deprotonation carbocation_formation->deprotonation product 3-Methyl-3-buten-1-ol deprotonation->product zeolite_regen Zeolite-H+ (regenerated) deprotonation->zeolite_regen

Caption: Proposed mechanism for the Prins reaction over a zeolite catalyst.

References

A Comparative Guide to Alternative Precursors for the Synthesis of 2-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative synthetic routes to 2-methyl-3-buten-1-ol and its close structural isomer, 2-methyl-3-buten-2-ol (B93329). These compounds are valuable building blocks in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds. The following sections detail the performance of different precursor materials, supported by experimental data and detailed methodologies.

Comparison of Performance Data

The selection of a synthetic route is often a trade-off between yield, selectivity, cost of starting materials, and reaction conditions. The following table summarizes the key quantitative data for three primary alternative precursors.

Precursor(s)Target ProductCatalyst/ReagentTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)
Isobutene & Formaldehyde3-Methyl-3-buten-1-ol (B123568)None (two-step)130 (esterification), 60 (hydrolysis)1.587.4 (overall)94.6 (ester), 96.4 (hydrolysis)
Isoprene (B109036) & HCl2-Methyl-3-buten-2-olHCl, then CaCO₃-70 to 30Atmospheric>80High
2-Methyl-3-butyn-2-ol (B105114) & H₂2-Methyl-3-buten-2-olPd/γ-Al₂O₃25 - 450.1 - 0.5-97

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis of 3-Methyl-3-buten-1-ol from Isobutene and Formaldehyde

This two-step synthesis involves an initial condensation and esterification reaction, followed by hydrolysis of the resulting ester.[1]

Step 1: Condensation and Esterification

  • In a 5L high-pressure stirred tank, add 805g of formic acid, 210g of paraformaldehyde, and 1372g of isobutene.[1]

  • Control the reaction temperature at 130°C and the pressure at 1.5 MPa.[1]

  • After 4 hours of reaction, the yield of 3-methyl-3-buten-1-ol formate (B1220265) is 94.6%.[1]

  • The crude ester is purified by vacuum rectification.

Step 2: Hydrolysis

  • To the purified 3-methyl-3-buten-1-ol formate, add a 40 wt% solution of NaOH.

  • Maintain the reaction temperature at 60°C for 30 minutes.

  • After cooling, the organic and aqueous layers are separated. The organic phase contains 3-methyl-3-buten-1-ol.

  • The overall yield of 3-methyl-3-buten-1-ol is 87.4%.[1]

Synthesis of 2-Methyl-3-buten-2-ol from Isoprene

This method involves the hydrochlorination of isoprene followed by hydrolysis of the resulting chloro-derivative.

Step 1: Hydrochlorination of Isoprene

  • In a suitable reaction vessel, cool a solution of isoprene to approximately -70°C.

  • Introduce hydrogen chloride gas into the cooled isoprene solution. The reaction is typically carried out at low temperatures to control the formation of byproducts.

  • The reaction mixture contains a mixture of 1-chloro-3-methyl-2-butene (B146958) and 3-chloro-3-methyl-1-butene.

Step 2: Hydrolysis

  • To the reaction mixture from the previous step, add calcium carbonate (CaCO₃) and water.[2]

  • The mixture is stirred, and the temperature is allowed to rise to about 30°C.[2]

  • The 2-methyl-3-buten-2-ol is then isolated by distillation. The overall yield is reported to be over 80%.

Synthesis of 2-Methyl-3-buten-2-ol from 2-Methyl-3-butyn-2-ol

This route involves the selective hydrogenation of an acetylenic alcohol.

  • A solution of 336 g of 2-methyl-3-butyn-2-ol in an equal volume of light petroleum is prepared.

  • To this solution, 16.8 g of quinoline (B57606) and 30 g of Lindlar catalyst are added.

  • The mixture is cooled to 10°C and shaken in a hydrogen atmosphere until 4 moles of hydrogen are absorbed. This typically takes 3-5 hours.

  • The catalyst is removed by filtration.

  • The product is purified by distillation to yield 323 g (94%) of 2-methyl-3-buten-2-ol.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_from_Isobutene_and_Formaldehyde isobutene Isobutene intermediate 3-Methyl-3-buten-1-ol formate isobutene->intermediate Condensation/ Esterification 130°C, 1.5 MPa formaldehyde Formaldehyde formaldehyde->intermediate Condensation/ Esterification 130°C, 1.5 MPa formic_acid Formic Acid formic_acid->intermediate Condensation/ Esterification 130°C, 1.5 MPa product 3-Methyl-3-buten-1-ol intermediate->product Hydrolysis 60°C naoh NaOH (aq) naoh->intermediate

Caption: Synthesis of 3-Methyl-3-buten-1-ol from Isobutene and Formaldehyde.

Synthesis_from_Isoprene isoprene Isoprene intermediate Chlorinated Intermediates isoprene->intermediate Hydrochlorination -70°C hcl HCl hcl->isoprene product 2-Methyl-3-buten-2-ol intermediate->product Hydrolysis ~30°C caco3 CaCO₃, H₂O caco3->intermediate

Caption: Synthesis of 2-Methyl-3-buten-2-ol from Isoprene.

Synthesis_from_2_Methyl_3_butyn_2_ol start 2-Methyl-3-butyn-2-ol product 2-Methyl-3-buten-2-ol start->product Selective Hydrogenation 10°C h2 H₂ h2->start catalyst Lindlar Catalyst Quinoline catalyst->start

Caption: Synthesis of 2-Methyl-3-buten-2-ol from 2-Methyl-3-butyn-2-ol.

References

The Precise Language of Scent: A Comparative Analysis of 2-Methyl-3-buten-1-ol and Its Isomers in Pheromone Communication

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical ecology of insect communication reveals that subtle differences in molecular structure can have profound impacts on biological activity. This guide offers a comparative study of 2-Methyl-3-buten-1-ol and its isomers, crucial components in the pheromone blends of many insect species, particularly bark beetles. By examining experimental data on their biological activity and outlining the methodologies used for their evaluation, we provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding the structure-activity relationships that govern insect behavior.

The C5 terpene alcohol, this compound, and its various structural and stereoisomers are pivotal in the chemical signaling pathways of numerous insects. Their presence, absence, or specific ratio within a pheromone blend can be the deciding factor in critical behaviors such as aggregation, mating, and host colonization. This guide will focus on the comparative performance of these isomers, highlighting the remarkable specificity of insect olfactory systems.

Comparative Biological Activity: A Tale of Isomeric Specificity

The biological efficacy of this compound and its isomers is not uniform across the isomeric spectrum. One isomer, in particular, 2-Methyl-3-buten-2-ol, has been extensively studied and identified as a key aggregation pheromone component for several bark beetle species, most notably the Eurasian spruce bark beetle, Ips typographus. In this species, 2-Methyl-3-buten-2-ol acts in synergy with cis-verbenol (B83679) to attract conspecifics to host trees, initiating mass attacks that can overcome the tree's defenses.

Conversely, experimental data on other isomers, such as this compound and 3-Methyl-3-buten-1-ol, suggests significantly lower or no biological activity in the same insect systems. This underscores the high degree of specificity of the olfactory receptors in these insects, which can distinguish between closely related molecular structures.

Electroantennographic (EAG) and Field Trial Data

To quantify the differential responses of insects to these isomers, researchers employ techniques such as Gas Chromatography-Electroantennographic Detection (GC-EAD) and field trapping experiments. GC-EAD measures the electrical response of an insect's antenna to individual compounds in a chemical mixture, providing a direct measure of which chemicals are detected. Field trials, on the other hand, assess the behavioral response of the insect population to baited traps under natural conditions.

A study utilizing GC-EAD on various bark beetle species associated with Monterey pine trees provided direct comparative data on the antennal responses to 2-Methyl-3-buten-2-ol and its isomer, 3-Methyl-3-buten-1-ol[1]. The results, summarized in the table below, illustrate the varying degrees of sensitivity to these isomers among different species.

CompoundIps paraconfusus maritimusHylastes tenuis
2-Methyl-3-buten-2-ol Very weak responsePronounced response
3-Methyl-3-buten-1-ol No responseNot reported

Table 1: Comparative Electroantennographic (EAG) responses of two bark beetle species to 2-Methyl-3-buten-2-ol and 3-Methyl-3-buten-1-ol. Data sourced from a GC-EAD analysis of beetles from the subcortical community of Monterey pine trees[1].

Field experiments with the Eurasian spruce bark beetle, Ips typographus, have consistently demonstrated the essential role of 2-Methyl-3-buten-2-ol in its aggregation pheromone blend[2][3][4][5][6]. Subtractive field trials, where individual components are removed from the pheromone blend, have shown that the absence of 2-Methyl-3-buten-2-ol leads to a significant loss of attractiveness of the bait[3][4]. While direct comparative field trials with other isomers are scarce, the high specificity observed in EAG studies strongly suggests that isomers other than 2-Methyl-3-buten-2-ol would not be effective substitutes in the pheromone blend for Ips typographus.

Pheromone Blend ComponentRole in Ips typographus Aggregation
2-Methyl-3-buten-2-ol Essential synergistic component; landing stimulus[2][3][4][6]
cis-Verbenol Essential synergistic component[2][3][4][6]
Ipsdienol Minor component, may slightly increase attraction[3][4]

Table 2: Key components of the aggregation pheromone of the Eurasian spruce bark beetle, Ips typographus, and the established role of 2-Methyl-3-buten-2-ol.

Experimental Protocols

The evaluation of pheromone components and their isomers relies on a standardized set of experimental procedures designed to isolate and identify biologically active compounds and quantify their behavioral effects.

Pheromone Extraction and Chemical Analysis
  • Extraction: Pheromones are typically extracted from the insect itself (e.g., from hindguts) or from the air surrounding the insect (headspace analysis) using solid-phase microextraction (SPME) or solvent trapping.

  • Analysis (GC-MS): The extracted compounds are then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the individual chemical components of the pheromone blend.

Electrophysiological Assays (GC-EAD)

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to determine which of the identified compounds are perceived by the insect's antennae.

  • Procedure: The effluent from the gas chromatograph is split, with one part going to a standard detector (like a Flame Ionization Detector - FID) and the other part passing over an insect antenna mounted between two electrodes.

  • Data Interpretation: When a compound that the insect can detect elutes from the GC column, it triggers a nerve impulse in the antenna, which is recorded as a voltage change (an EAD response). By comparing the timing of the EAD response with the FID chromatogram, researchers can pinpoint the biologically active compounds.

Behavioral Assays
  • Laboratory Bioassays: These are conducted in controlled environments, such as olfactometers or wind tunnels, to observe the insect's behavioral response (e.g., upwind flight, landing) to a specific chemical or blend.

  • Field Trapping: This is the ultimate test of a pheromone's effectiveness. Different blends of synthetic pheromone components are used to bait traps in the field. The number of insects caught in each trap is then used to determine the attractiveness of the different blends. Statistical analysis is used to compare the performance of different treatments.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of pheromone identification and the signaling pathway from chemical cue to behavioral response.

Pheromone_Identification_Workflow cluster_extraction Pheromone Extraction & Analysis cluster_identification Bioactive Component Identification cluster_evaluation Behavioral Evaluation cluster_application Application Insect Insect Population Extraction Pheromone Extraction (e.g., Headspace) Insect->Extraction GCMS GC-MS Analysis Extraction->GCMS GCEAD GC-EAD Analysis GCMS->GCEAD Active_Compounds Identification of Antennally Active Compounds GCEAD->Active_Compounds Synthesis Synthesis of Isomers & Analogs Active_Compounds->Synthesis Lab_Assay Laboratory Bioassays (Olfactometer) Synthesis->Lab_Assay Field_Trial Field Trapping Experiments Lab_Assay->Field_Trial Pest_Management Pest Management Strategy (Monitoring, Mass Trapping) Field_Trial->Pest_Management

Caption: Workflow for the identification and evaluation of insect pheromone components.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecules (e.g., 2-Methyl-3-buten-2-ol) Antenna Antennal Olfactory Receptor Neurons (ORNs) Pheromone->Antenna Binding Antennal_Lobe Antennal Lobe (Glomerular Activation) Antenna->Antennal_Lobe Signal Transduction Brain Higher Brain Centers (Mushroom Bodies) Antennal_Lobe->Brain Signal Processing Behavior Behavioral Response (e.g., Attraction, Landing) Brain->Behavior Motor Output

Caption: Simplified signaling pathway from pheromone reception to behavioral response in insects.

Conclusion

The comparative study of this compound and its isomers reveals the exquisite precision of insect chemical communication. While multiple isomers may exist, often only one specific structure, such as 2-Methyl-3-buten-2-ol in the case of Ips typographus, possesses significant biological activity. This high degree of specificity has profound implications for the development of effective and environmentally friendly pest management strategies. By harnessing the power of the precise chemical language of insects, researchers can develop highly targeted lures for monitoring and controlling pest populations, minimizing off-target effects and contributing to more sustainable agricultural and forestry practices. Future research should focus on conducting more comprehensive field trials to directly compare the behavioral effects of a wider range of these C5 alcohol isomers on various insect species.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-3-buten-1-ol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Analysis

The following table summarizes the expected performance characteristics of HS-GC-MS and SPME-GC-MS for the analysis of 2-Methyl-3-buten-1-ol in complex matrices such as beverages and biological fluids. These values are based on typical performance data reported for similar analytes.[1][2][3]

ParameterHeadspace (HS) GC-MSSolid-Phase Microextraction (SPME) GC-MS
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85-115%90-110%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) 1-10 µg/L0.1-5 µg/L
Limit of Quantification (LOQ) 5-30 µg/L0.5-15 µg/L

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for the specific matrix and analytical instrumentation.

Method 1: Headspace (HS) Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of volatile compounds in liquid and solid samples.

1. Sample Preparation:

  • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a homogenized food sample or 1-5 mL of a biological fluid) into a headspace vial.

  • Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound with a different retention time).

  • For solid samples, a matrix-modifying solvent may be added to facilitate the release of the analyte.

  • Seal the vial immediately with a PTFE/silicone septum and an aluminum cap.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp to a final temperature of 200-250°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Headspace Parameters:

    • Incubation Temperature: 60-80°C.

    • Incubation Time: 15-30 minutes.

    • Injection Volume: 1 mL of the headspace gas.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from m/z 35 to 350.

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Method 2: Solid-Phase Microextraction (SPME) Gas Chromatography-Mass Spectrometry (GC-MS)

SPME is a solvent-free extraction technique that is highly sensitive for volatile and semi-volatile compounds.

1. Sample Preparation:

  • Prepare the sample in a headspace vial as described for the HS-GC-MS method, including the addition of an internal standard.

  • Place the vial in the autosampler tray.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and an SPME autosampler.

  • SPME Fiber: A fiber with a coating suitable for volatile alcohols (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • GC Column, Oven Temperature Program, Injector Temperature, and Carrier Gas: Similar to the HS-GC-MS method.

  • SPME Parameters:

    • Extraction Temperature: 40-60°C.

    • Extraction Time: 20-40 minutes with agitation.

    • Desorption Temperature: 250°C.

    • Desorption Time: 1-5 minutes in the GC injector.

  • MS Parameters: Similar to the HS-GC-MS method.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

Experimental Workflow for Headspace (HS) GC-MS Analysis cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Add_IS Add Internal Standard Sample->Add_IS Seal Seal Vial Add_IS->Seal Incubate Incubate in Autosampler Seal->Incubate Inject Inject Headspace Gas Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Qual_ID Qualitative Identification Detect->Qual_ID Quant Quantification Qual_ID->Quant

Caption: Workflow for HS-GC-MS analysis of this compound.

Experimental Workflow for SPME-GC-MS Analysis cluster_prep Sample Preparation cluster_analysis SPME-GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Add_IS Add Internal Standard Sample->Add_IS Seal Seal Vial Add_IS->Seal Extract SPME Fiber Extraction Seal->Extract Desorb Desorb in GC Injector Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Qual_ID Qualitative Identification Detect->Qual_ID Quant Quantification Qual_ID->Quant

Caption: Workflow for SPME-GC-MS analysis of this compound.

References

Efficacy of 2-Methyl-3-buten-1-ol Derivatives in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical step in the synthesis of complex molecules. 2-Methyl-3-buten-1-ol and its derivatives have emerged as versatile precursors in a variety of synthetic transformations, particularly in asymmetric synthesis where the generation of specific stereoisomers is paramount. This guide provides an objective comparison of the efficacy of various this compound derivatives, supported by experimental data and detailed protocols.

Data Summary: Performance of this compound Derivatives in Asymmetric Synthesis

The following table summarizes the performance of different derivatives of this compound in several key synthetic reactions. The data highlights the yields and stereoselectivities achieved under various catalytic systems.

Derivative/PrecursorReaction TypeCatalyst/ReagentProductYield (%)Enantiomeric Excess (ee %)DiastereoselectivityReference
This compoundRhenium-catalyzed allylic alcohol transpositionRe₂O₇2-Methyl-1,3-syn-diol acetal (B89532)72-96->20:1[1]
Allenylborane from Allene (B1206475)Allene hydroboration-aldehyde allylboration(dIpc)₂BH2-Methyl-1,2-syn- and anti-diolsGood80-92-[2]
(Z)-2-Alkene-1-olsCatalytic asymmetric allylic esterification[COP-OAc]₂ (Palladium(II) catalyst)3-Acyloxy-1-alkenes60-9886-99>800:1 (branched:linear)[3]
2,3-Dienylboronic esterHomoallenylboration of aldehydesChiral Phosphoric Acid (CPA)1,3-Butadienyl-2-carbinolsHighHigh-[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic strategies.

Protocol 1: Rhenium-Catalyzed Stereoselective Allylic Alcohol Transposition[1]

This protocol describes the synthesis of 2-methyl-1,3-syn-diol acetals from this compound derivatives.

Materials:

  • Diol (1, 0.1 mmol, 1.0 equiv.)

  • Acetal (0.2 mmol, 2.0 equiv.)

  • Re₂O₇ (1 mol%)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the diol in dichloromethane, add the acetal and Re₂O₇.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by ¹H NMR spectroscopy.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Protocol 2: Allene Hydroboration-Aldehyde Allylboration for Diol Synthesis[2]

This method facilitates the diastereo- and enantioselective synthesis of 2-methyl-1,2-syn- and anti-diols.

Materials:

Procedure:

  • Treat allene with (dIpc)₂BH in toluene at 0 °C to generate the allylborane.

  • For the synthesis of the syn-diol, the reaction is maintained at 0 °C. For the anti-diol, the mixture is heated to 85 °C to isomerize the allylborane.

  • Cool the reaction mixture to -78 °C and add the aldehyde.

  • Stir the mixture at -78 °C for 4 hours.

  • Perform a standard oxidative workup with NaOH and H₂O₂ at 0 °C.

  • Isolate and purify the diol product.

Protocol 3: Catalytic Asymmetric Allylic Esterification[3]

This protocol outlines the enantioselective synthesis of branched allylic esters.

Materials:

  • (Z)-2-Alkene-1-ol

  • Trichloroacetonitrile (B146778)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Carboxylic acid

  • [COP-OAc]₂ (Palladium(II) catalyst)

  • Solvent (e.g., THF)

Procedure:

  • The trichloroacetimidate (B1259523) of the allylic alcohol can be generated in situ or in a separate step by reacting the alcohol with trichloroacetonitrile in the presence of a catalytic amount of DBU.

  • To the solution of the allylic trichloroacetimidate, add the carboxylic acid and the chiral palladium(II) catalyst.

  • Stir the reaction at or slightly above room temperature.

  • Monitor the reaction for completion.

  • Upon completion, purify the product to yield the enantioenriched allylic ester.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and logical flows described in this guide.

Synthesis_of_Diols cluster_hydroboration Allene Hydroboration Allene Allene Allylborane_Z Kinetic Allylborane (Z) Allene->Allylborane_Z 0 °C dIpc2BH (dIpc)₂BH Allylborane_E Thermodynamic Allylborane (E) Allylborane_Z->Allylborane_E 85 °C Isomerization Aldehyde RCHO Allylborane_Z->Aldehyde Anti_Diol 2-Methyl-1,2-anti-diol Aldehyde2 Aldehyde2 Syn_Diol 2-Methyl-1,2-syn-diol Aldehyde->Syn_Diol Aldehyde2->Anti_Diol Asymmetric_Esterification Alkene_ol (Z)-2-Alkene-1-ol Imidate Trichloroacetimidate Alkene_ol->Imidate CCl₃CN, DBU Product Enantioenriched Allylic Ester Imidate->Product Carboxylic_acid R'COOH Carboxylic_acid->Product Catalyst [COP-OAc]₂ Catalyst->Product SN2'

References

Pd/ZnO versus Lindlar Catalyst: A Comparative Guide to Selective Alkyne Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective hydrogenation of alkynes to alkenes is a critical transformation in the synthesis of fine chemicals and pharmaceutical intermediates. The choice of catalyst is paramount to achieving high selectivity and yield of the desired alkene, avoiding over-reduction to the corresponding alkane. This guide provides a detailed comparison of two prominent catalysts for this purpose: the traditional Lindlar catalyst and the more recent Pd/ZnO system, focusing on the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114) to the valuable intermediate, 2-methyl-3-buten-2-ol.

The selective conversion of 2-methyl-3-butyn-2-ol is a key step in the industrial synthesis of vitamins A and E.[1][2] Both the Pd/ZnO catalyst and the Lindlar catalyst, which consists of palladium poisoned with lead on a calcium carbonate support, are effective for this transformation.[3][4][5][6] However, they exhibit notable differences in performance, particularly concerning selectivity and activity.

Performance Comparison: Pd/ZnO vs. Lindlar Catalyst

Experimental data demonstrates that the Pd/ZnO catalyst exhibits superior performance in terms of both selectivity and initial activity for the hydrogenation of 2-methyl-3-butyn-2-ol when compared to a commercial Lindlar catalyst under identical operating conditions.[6][7]

A study by Vernuccio et al. provides a direct comparison, highlighting the enhanced selectivity of the Pd/ZnO catalyst.[7] The formation of a β-PdZn alloy phase on the Pd/ZnO catalyst is believed to be crucial for its high selectivity, as it modifies the electronic properties of the palladium, suppressing the undesired over-hydrogenation to 2-methyl-2-butanol.[1][8]

CatalystSubstrateProductConversion (%)Selectivity (%)Temperature (°C)Pressure (MPa)Reference
Pd/ZnO 2-methyl-3-butyn-2-ol2-methyl-3-buten-2-ol>95>95600.7[7]
Lindlar Catalyst 2-methyl-3-butyn-2-ol2-methyl-3-buten-2-ol>95~92600.7[7]

Table 1: Comparison of Catalyst Performance in the Hydrogenation of 2-methyl-3-butyn-2-ol. This table summarizes the superior selectivity of the Pd/ZnO catalyst over the Lindlar catalyst at high substrate conversion.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and building upon published research. Below are representative protocols for catalyst preparation and the hydrogenation reaction.

Preparation of Pd/ZnO Catalyst

A common method for preparing Pd/ZnO catalysts involves the impregnation of a ZnO support with a palladium precursor, followed by reduction.

  • Support Preparation: Zinc oxide (ZnO) powder is used as the support material.

  • Impregnation: A solution of a palladium salt, such as palladium(II) acetate (B1210297), in a suitable solvent is added to the ZnO support.

  • Drying: The solvent is removed under vacuum at a controlled temperature (e.g., 40°C).

  • Reduction: The dried material is then reduced under a hydrogen atmosphere at an elevated temperature (e.g., 400°C) to form the active Pd/ZnO catalyst with the desired PdZn alloy phases.[1]

Preparation of Lindlar Catalyst

The Lindlar catalyst is a heterogeneous catalyst composed of palladium supported on calcium carbonate and poisoned with lead acetate and often quinoline.[3][4][5][9]

  • Palladium Deposition: Palladium chloride is reduced in a slurry of calcium carbonate (CaCO₃).[3][5]

  • Poisoning: A solution of lead acetate is then added to the mixture to "poison" the palladium catalyst, reducing its activity and preventing the over-reduction of the alkene product.[3][4][5][9]

  • Optional Additive: Quinoline can also be added to further enhance the selectivity of the catalyst.[3][4]

General Hydrogenation Procedure (Batch Reactor)

The selective hydrogenation of 2-methyl-3-butyn-2-ol is typically carried out in a batch reactor system.

  • Reactor Setup: A stirred autoclave reactor is charged with the substrate (2-methyl-3-butyn-2-ol), a suitable solvent (e.g., methanol (B129727) or isopropanol), and the catalyst (either Pd/ZnO or Lindlar catalyst).

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 0.7 MPa). The reaction mixture is heated to the target temperature (e.g., 60°C) and stirred.[7]

  • Monitoring: The progress of the reaction is monitored by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) to determine the conversion of the starting material and the selectivity towards the desired product.

  • Termination: Once the desired conversion is reached, the reactor is cooled, depressurized, and the catalyst is separated from the reaction mixture by filtration.

Reaction Pathway and Experimental Workflow

The selective hydrogenation of an alkyne to an alkene proceeds through a series of steps on the catalyst surface. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.

ReactionPathway Alkyne 2-Methyl-3-butyn-2-ol Alkene 2-Methyl-3-buten-2-ol (Desired Product) Alkyne->Alkene + H₂ (Selective Hydrogenation) Alkane 2-Methyl-2-butanol (Over-reduction) Alkene->Alkane + H₂ (Over-hydrogenation)

Figure 1: Reaction Pathway for the Hydrogenation of 2-Methyl-3-butyn-2-ol. The desired reaction is the selective hydrogenation to the alkene, while further hydrogenation leads to the undesired alkane.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis cluster_workup Product Isolation Catalyst_Prep Pd/ZnO or Lindlar Catalyst Synthesis Reactor_Charging Charge Reactor: Substrate, Solvent, Catalyst Catalyst_Prep->Reactor_Charging Pressurization Pressurize with H₂ Reactor_Charging->Pressurization Heating_Stirring Heat and Stir Pressurization->Heating_Stirring Sampling Periodic Sampling Heating_Stirring->Sampling Filtration Catalyst Filtration Heating_Stirring->Filtration Reaction Complete GC_Analysis GC Analysis: Conversion & Selectivity Sampling->GC_Analysis GC_Analysis->Heating_Stirring Monitor Progress Product Product Isolation Filtration->Product

Figure 2: General Experimental Workflow for Selective Hydrogenation. This diagram outlines the key steps from catalyst preparation to product isolation.

References

A Comparative Guide to the Synthetic Routes of 2-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2-Methyl-3-buten-1-ol, a valuable building block in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. The following sections detail the experimental protocols, quantitative data, and logical workflows for the most common and effective methods of its preparation.

Data Summary

The performance of the two principal synthetic routes to this compound, the Grignard Reaction and the Prins Reaction, are summarized below. These methods are compared based on key performance indicators such as yield, selectivity, reaction time, and temperature.

ParameterGrignard ReactionPrins Reaction
Starting Materials Methallyl halide, Magnesium, Formaldehyde (B43269)Isobutylene (B52900), Formaldehyde
Solvent Anhydrous Ether or THFSupercritical CO2 or 1,4-Dioxane
Catalyst None (Grignard reagent)H-ZSM-5, CsH₂PO₄/HZSM-5
Yield/Selectivity High (not explicitly quantified in cited literature)Up to 93.63% selectivity with 100% formaldehyde conversion[1]
Reaction Time Grignard formation: 1-2 hours; Reaction with formaldehyde: 3 hours[2]Varies with catalyst and conditions
Reaction Temperature Grignard formation: < 40°C; Reaction with formaldehyde: 40°C[2]50 - 150 °C[1] or 50 - 75 °C[3]
Key Advantages High yield potential, straightforward for primary alcohol synthesisHigh selectivity, uses readily available starting materials
Key Disadvantages Requires anhydrous conditions, Grignard reagents are moisture-sensitiveMay require specialized equipment (e.g., for supercritical CO2), catalyst preparation needed

Experimental Protocols

Grignard Reaction Synthesis

This method utilizes the reaction of a methallyl Grignard reagent with formaldehyde to produce this compound. The protocol described is based on the procedure outlined in patent CN102850186A[2].

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small amount of bromoethane to initiate the reaction.

    • Once the reaction begins (indicated by a color change), slowly add a solution of methallyl halide in anhydrous ether or THF from the dropping funnel.

    • Maintain the reaction temperature below 40°C and stir for 1-2 hours to ensure complete formation of the Grignard reagent[2].

  • Reaction with Formaldehyde:

    • After the Grignard reagent formation is complete, add formaldehyde (or paraformaldehyde) to the reaction mixture.

    • Heat the mixture to 40°C and maintain the reaction for 3 hours[2].

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

    • Separate the organic layer and extract the aqueous layer three times with anhydrous diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate for 24 hours.

    • Filter to remove the drying agent and purify the product by distillation, collecting the fraction at 132-133°C to obtain pure this compound[2].

Prins Reaction Synthesis

The Prins reaction involves the acid-catalyzed condensation of isobutylene with formaldehyde. This protocol is based on the use of a modified HZSM-5 catalyst in supercritical CO2, which has shown high selectivity for this compound[1].

Materials:

  • Isobutylene

  • Paraformaldehyde

  • CsH₂PO₄-modified HZSM-5 catalyst

  • Supercritical Carbon Dioxide (as solvent)

Procedure:

  • Catalyst Preparation:

    • Prepare the CsH₂PO₄-modified HZSM-5 catalyst by impregnating HZSM-5 zeolite with an aqueous solution of cesium dihydrogen phosphate.

    • Dry and calcine the impregnated zeolite to obtain the final catalyst[1].

  • Reaction:

    • Charge a high-pressure reactor with paraformaldehyde and the prepared catalyst.

    • Seal the reactor and introduce isobutylene.

    • Introduce supercritical CO2 into the reactor to act as the solvent.

    • Heat the reactor to the desired temperature (e.g., 120°C) and maintain for the specified reaction time (e.g., 2 hours)[1].

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor and carefully vent the CO2.

    • The reaction mixture can be analyzed by gas chromatography to determine the conversion and selectivity.

    • The product can be purified from the reaction mixture by distillation.

Visualizations

Synthetic Pathways

G Synthetic Routes to this compound cluster_grignard Grignard Reaction cluster_prins Prins Reaction Methallyl_Halide Methallyl Halide Grignard_Reagent Methallylmagnesium Halide Methallyl_Halide->Grignard_Reagent Ether/THF Mg Mg Mg->Grignard_Reagent Product_Grignard This compound Grignard_Reagent->Product_Grignard Formaldehyde Formaldehyde Formaldehyde->Product_Grignard Isobutylene Isobutylene Product_Prins This compound Isobutylene->Product_Prins H-ZSM-5 / scCO2 Formaldehyde_Prins Formaldehyde Formaldehyde_Prins->Product_Prins

Caption: Overview of Grignard and Prins synthetic routes.

Experimental Workflow: Grignard Synthesis

G Grignard Synthesis Workflow Start Start: Assemble Dry Glassware Grignard_Formation Form Grignard Reagent (Methallyl Halide + Mg in Ether) Start->Grignard_Formation Reaction React with Formaldehyde (40°C, 3h) Grignard_Formation->Reaction Quench Quench with sat. NH4Cl(aq) Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry Organic Phase (Na2SO4) Extraction->Drying Distillation Purify by Distillation Drying->Distillation Product Final Product: This compound Distillation->Product

Caption: Step-by-step workflow for the Grignard synthesis.

Logical Relationship: Prins Reaction Catalysis

G Prins Reaction Catalytic Cycle Catalyst Acid Catalyst (e.g., H-ZSM-5) Activated_Formaldehyde Protonated Formaldehyde (Electrophile) Catalyst->Activated_Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Activated_Formaldehyde Carbocation Carbocation Intermediate Activated_Formaldehyde->Carbocation Isobutylene Isobutylene (Nucleophile) Isobutylene->Carbocation Product This compound Carbocation->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Catalytic cycle of the acid-catalyzed Prins reaction.

References

A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. 2-Methyl-3-buten-1-ol, a volatile organic compound, presents unique analytical challenges. This guide provides a comprehensive cross-validation of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This comparison is based on established analytical principles and typical performance data to assist in method selection and validation for the analysis of this compound.

Experimental Protocols

The successful implementation of any analytical method relies on a well-defined and robust protocol. Below are detailed methodologies for the analysis of this compound using both HPLC and GC.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

Due to the lack of a significant UV chromophore in this compound, a universal detection method such as Refractive Index Detection (RID) is a suitable choice for HPLC analysis.

  • Instrumentation: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are accurately weighed and dissolved in the mobile phase to a known concentration. A series of calibration standards are prepared by diluting a stock solution of this compound in the mobile phase.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. Flame Ionization Detection (FID) provides excellent sensitivity for organic analytes.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an autosampler.

  • Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Maintain at 150°C for 5 minutes.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Sample Preparation: Samples are accurately weighed and dissolved in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) to a known concentration. Calibration standards are prepared similarly.

Data Presentation: A Comparative Analysis

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the typical validation parameters for the HPLC-RID and GC-FID methods for the analysis of this compound. This data is representative and may vary based on specific instrumentation and experimental conditions.

Validation ParameterHPLC-RIDGC-FID
Linearity (r²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD)
- Repeatability≤ 1.5%≤ 1.0%
- Intermediate Precision≤ 2.0%≤ 1.5%
Limit of Detection (LOD) ~10 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~30 µg/mL~0.5 µg/mL
Robustness ModerateHigh

Mandatory Visualizations

To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_2 Data Comparison & Validation Sample Sample Dissolution Dissolution Sample->Dissolution Standard Preparation Standard Preparation Dissolution->Standard Preparation HPLC Injection HPLC Injection Standard Preparation->HPLC Injection GC Injection GC Injection Standard Preparation->GC Injection C18 Separation C18 Separation HPLC Injection->C18 Separation RID Detection RID Detection C18 Separation->RID Detection HPLC Data HPLC Data RID Detection->HPLC Data Performance Comparison Performance Comparison HPLC Data->Performance Comparison Capillary Column Separation Capillary Column Separation GC Injection->Capillary Column Separation FID Detection FID Detection Capillary Column Separation->FID Detection GC Data GC Data FID Detection->GC Data GC Data->Performance Comparison Method Selection Method Selection Performance Comparison->Method Selection

Experimental Workflow for Method Comparison

G Start Start Define Analytical Needs Define Analytical Needs Start->Define Analytical Needs Method Development Method Development Define Analytical Needs->Method Development Method Validation Method Validation Method Development->Method Validation Cross-Validation Cross-Validation Method Validation->Cross-Validation Both Methods Validated Compare Results Compare Results Cross-Validation->Compare Results Results Correlate? Results Correlate? Compare Results->Results Correlate? Implement Method Implement Method Results Correlate?->Implement Method Yes Re-evaluate Methods Re-evaluate Methods Results Correlate?->Re-evaluate Methods No Re-evaluate Methods->Method Development

Logical Flow for Cross-Validation

Conclusion

Both HPLC-RID and GC-FID are viable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-FID is the superior method in terms of sensitivity, making it ideal for trace-level analysis and for detecting impurities. Its high robustness also makes it suitable for routine quality control applications.

  • HPLC-RID offers a suitable alternative, particularly when GC is not available or when the sample matrix is not amenable to GC analysis. However, it is less sensitive than GC-FID and can be more susceptible to temperature and mobile phase composition fluctuations.

A thorough cross-validation, where the same samples are analyzed by both methods, is recommended to ensure the consistency and reliability of the data. This comparative guide provides a foundation for researchers to select, develop, and validate the most appropriate analytical method for their specific needs in the analysis of this compound.

A Comparative Guide to the Reaction Kinetics of 2-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-Methyl-3-buten-1-ol, a versatile building block in organic synthesis. The information presented herein is intended to assist researchers in understanding its reactivity and in the design of novel synthetic routes and processes. This document summarizes key kinetic data from gas-phase atmospheric reactions and provides context for potential liquid-phase transformations, supported by experimental protocols and visual aids.

Quantitative Kinetic Data Summary

The following table summarizes the available quantitative kinetic data for the gas-phase reactions of this compound. These reactions are of significant interest in atmospheric chemistry, influencing tropospheric ozone and secondary organic aerosol formation.

ReactionReactantRate Coefficient (k)Temperature (K)Pressure (mbar)Experimental Method
Gas-Phase Oxidation OH Radical(5.31 ± 0.37) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298 ± 21000 ± 10Relative Rate Technique[1]
Gas-Phase Ozonolysis Ozone (O₃)(4.25 ± 0.29) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹298 ± 21000 ± 10Relative Rate Method[2]

Comparative Analysis of Reactivity

Gas-Phase Reactions

The atmospheric fate of this compound is primarily governed by its reactions with hydroxyl (OH) radicals and ozone (O₃). The rate coefficient for the reaction with OH radicals is significantly higher than that with ozone, indicating that OH-initiated oxidation is the dominant daytime degradation pathway in the troposphere.

In comparison to its isomers, the reactivity of this compound is influenced by the position of the methyl group and the double bond. For instance, the rate coefficient for the reaction of 3-methyl-2-buten-1-ol (B147165) with OH radicals is approximately 2.7 times faster than that of this compound, highlighting the structural sensitivity of these reactions.

Liquid-Phase Reactions

While specific kinetic data are lacking for this compound, general principles of organic chemistry allow for a qualitative comparison of its expected reactivity in common liquid-phase transformations.

  • Oxidation: As a primary alcohol, this compound can be oxidized to the corresponding aldehyde (2-methyl-3-butenal) or carboxylic acid (2-methyl-3-butenoic acid) using a variety of oxidizing agents (e.g., PCC, PDC, Jones reagent). The presence of the double bond may be susceptible to oxidation depending on the chosen reagent.

  • Esterification: The primary hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic catalysis. The kinetics of esterification are influenced by steric hindrance around the alcohol and the electrophilicity of the acylating agent.

  • Epoxidation: The carbon-carbon double bond in this compound can be epoxidized using peroxy acids (e.g., m-CPBA) to form the corresponding epoxide. The reaction rate is dependent on the electron density of the double bond and the nature of the peroxy acid.

Experimental Protocols

Gas-Phase Kinetic Studies: The Relative Rate Method

The rate coefficients for the gas-phase reactions of this compound with OH radicals and ozone were determined using the relative rate method. This technique is a robust and widely used approach for determining the rate constants of reactions that are difficult to measure directly.

Principle: The rate of disappearance of the target compound (this compound) is measured relative to the rate of disappearance of a reference compound for which the rate constant of its reaction with the same oxidant (OH or O₃) is well-known.

Experimental Setup: The experiments are typically conducted in a large-volume reaction chamber (smog chamber) made of FEP Teflon film. The chamber is equipped with analytical instrumentation for monitoring the concentrations of reactants and products, such as a Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

  • Chamber Preparation: The reaction chamber is flushed with purified air to remove any residual reactive species.

  • Introduction of Reactants: Known concentrations of this compound and a reference compound (e.g., propene or trans-2-butene for OH radical reactions; ethene or propene for ozone reactions) are introduced into the chamber.[1][2]

  • Initiation of Reaction:

    • For OH Radical Reactions: OH radicals are generated in situ, for example, by the photolysis of methyl nitrite (B80452) (CH₃ONO) in the presence of NO or the photolysis of hydrogen peroxide (H₂O₂) using UV lamps.[1]

    • For Ozone Reactions: A known concentration of ozone is introduced into the chamber.

  • Monitoring of Concentrations: The concentrations of this compound and the reference compound are monitored over time as they are consumed in the reaction.

  • Data Analysis: The relative rate constant is determined from the following relationship:

    ln([this compound]₀ / [this compound]ₜ) = (k_MBO / k_ref) * ln([Reference]₀ / [Reference]ₜ)

    where:

    • []₀ and []ₜ are the concentrations at the beginning and at time t, respectively.

    • k_MBO is the rate constant for the reaction of this compound with the oxidant.

    • k_ref is the known rate constant for the reaction of the reference compound with the oxidant.

    A plot of ln([this compound]₀ / [this compound]ₜ) versus ln([Reference]₀ / [Reference]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants (k_MBO / k_ref).

Visualizations

Experimental_Workflow_Relative_Rate_Method cluster_preparation 1. Chamber Preparation cluster_introduction 2. Reactant Introduction cluster_initiation 3. Reaction Initiation cluster_monitoring 4. Concentration Monitoring cluster_analysis 5. Data Analysis prep Flush Chamber with Purified Air intro_mbo Introduce this compound prep->intro_mbo intro_ref Introduce Reference Compound prep->intro_ref init_oh Generate OH Radicals (Photolysis) intro_mbo->init_oh OH Reaction init_o3 Introduce Ozone intro_mbo->init_o3 Ozone Reaction intro_ref->init_oh intro_ref->init_o3 monitor Monitor Reactant Concentrations (GC-FID/FTIR) init_oh->monitor init_o3->monitor analysis Plot Relative Decay and Determine Rate Constant Ratio monitor->analysis

Caption: Experimental workflow for the relative rate method.

Signaling_Pathways cluster_reactants Reactants cluster_products Primary Degradation Products cluster_aerosol Secondary Products MBO This compound Ox_Prod Oxidation Products MBO->Ox_Prod k_OH Oz_Prod Ozonolysis Products MBO->Oz_Prod k_O3 OH OH Radical OH->Ox_Prod O3 Ozone O3->Oz_Prod SOA Secondary Organic Aerosols Ox_Prod->SOA Further Reactions Oz_Prod->SOA Further Reactions

Caption: Atmospheric degradation pathways of this compound.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-3-buten-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of laboratory chemicals are paramount to ensuring a secure research environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methyl-3-buten-1-ol, a flammable alcohol commonly used in research and development. Adherence to these protocols is essential for minimizing safety risks and environmental impact.

Immediate Safety and Hazard Information

This compound is classified as a flammable liquid and vapor that can cause serious eye damage and skin irritation.[1][2][3] Before handling, it is crucial to be familiar with its properties and associated hazards.

Key Safety Data:

PropertyValueReferences
GHS Hazard Class Flammable Liquid, Category 3[1][2]
Signal Word Warning / Danger[1][2]
Hazard Statements H226: Flammable liquid and vapor; H318: Causes serious eye damage[1]
Flash Point 33 °C (91.4 °F) - closed cup[2][3]
Molecular Formula C₅H₁₀O[1]
Molecular Weight 86.13 g/mol [1][2]
Appearance Colorless liquid[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed as hazardous waste due to its ignitability.[5][6] Never pour this chemical down the drain or dispose of it in regular trash.[5][7]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: If working outside a fume hood or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[2]

Step 2: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Designate as Hazardous Waste: this compound waste is classified as flammable liquid hazardous waste.[8]

  • Segregate from Incompatibles: Keep this waste stream separate from incompatible materials, especially strong oxidizing agents.[9]

  • Categorize Waste: Collect waste in containers designated for "flammable" or "non-halogenated solvents."[10]

Step 3: Waste Containment and Labeling

Proper containment and labeling are mandated by regulations and are essential for safety.

  • Use a Compatible Container: Collect the waste in a clean, compatible container with a secure, screw-on cap.[5][10] The container should be made of a material that will not react with the alcohol.

  • Leave Headroom: Do not fill the container completely; leave at least one inch of headroom to allow for vapor expansion.[5]

  • Label Clearly: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Flammable," "Irritant").

    • The date accumulation started.

    • The name of the generating researcher or lab.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area pending pickup for disposal.

  • Designate an SAA: Store the waste container in a designated Satellite Accumulation Area within the laboratory.[5] This area must be at or near the point of generation and under the control of the lab personnel.[10]

  • Secondary Containment: Place the container in a secondary containment bin to prevent spills.

  • Safe Location: The SAA should be in a cool, dry, well-ventilated location away from heat, sparks, or open flames.[8]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[5][10]

Step 5: Arranging for Disposal

Disposal must be handled by trained professionals in accordance with institutional and governmental regulations.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Licensed Disposal Facility: The EHS department will ensure the waste is transported to a licensed and approved waste disposal plant.[11]

Step 6: Spill Management

In the event of a spill, immediate and proper cleanup is crucial.

  • Evacuate and Ventilate: Alert personnel in the area and ensure adequate ventilation.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[7][11]

  • Absorb the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain and soak up the spill. Do not use combustible materials like paper towels.[7]

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it in a sealable, labeled container for disposal as hazardous waste.[7][11]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Waste Generation (this compound) B Step 1: Don PPE (Goggles, Gloves, Lab Coat) A->B Begin Disposal Spill Accidental Spill Occurs A->Spill C Step 2: Segregate Waste (Flammable Liquids Only) B->C D Step 3: Contain & Label (Compatible Container, Hazardous Waste Label) C->D E Step 4: Store in SAA (Cool, Ventilated, Secondary Containment) D->E F Step 5: Request Pickup (Contact EHS) E->F G Final Disposal (Approved Hazardous Waste Facility) F->G Spill_Cleanup Step 6: Spill Cleanup (Absorb, Collect with Non-Sparking Tools) Spill->Spill_Cleanup Follow Emergency Protocol Spill_Cleanup->D Contain as Waste

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Methyl-3-buten-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of 2-Methyl-3-buten-1-ol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risks.

Hazard Summary

This compound is a flammable liquid and vapor that can cause serious eye damage and skin irritation.[1][2] It may also cause respiratory irritation and is harmful if swallowed.[1][3][4] Precautionary measures are necessary to prevent exposure and ensure safe handling.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C5H10O[5]
Molecular Weight 86.13 g/mol [5][6]
Boiling Point 120-121 °C at 756 mmHg[6]
Density 0.835 g/mL at 25 °C[6]
Flash Point 33 °C (91.4 °F) - closed cup[6]
Refractive Index n20/D 1.427[6]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Notes
Eye and Face Protection Chemical safety goggles or a full-face shieldMust be worn at all times when handling the chemical to prevent splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for integrity before each use. Change gloves immediately if contaminated.[3][7]
Lab coat or chemical-resistant apronTo protect from skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for high-concentration or long-duration exposure.Engineering controls, such as a fume hood, are the preferred method of exposure control.[3][4][7]
PPE Selection and Use Workflow

The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.

PPE_Workflow start Start: Prepare to Handle This compound assess_task Assess the Task: - Quantity of chemical - Duration of handling - Potential for splashing start->assess_task select_ppe Select Appropriate PPE assess_task->select_ppe eye_face Eye/Face Protection: - Chemical Goggles (minimum) - Face Shield (for splash risk) select_ppe->eye_face skin Skin Protection: - Nitrile or Neoprene Gloves - Lab Coat or Apron select_ppe->skin respiratory Respiratory Protection: - Work in Fume Hood - Consider Respirator for Spills select_ppe->respiratory inspect_ppe Inspect PPE for Damage (e.g., cracks, holes) eye_face->inspect_ppe skin->inspect_ppe respiratory->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe handle_chemical Proceed with Handling don_ppe->handle_chemical decontaminate Decontaminate or Dispose of Contaminated PPE handle_chemical->decontaminate remove_ppe Remove PPE Carefully decontaminate->remove_ppe end End remove_ppe->end

PPE Selection and Use Workflow

Experimental Protocols: Safe Handling and Disposal

Engineering Controls and Ventilation

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment to mitigate fire risk.[1][3]

Fire and Explosion Prevention

This chemical is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[3] Ground and bond containers when transferring material to prevent static discharge.[3]

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1][8]

  • Do not breathe vapors or mists.[1]

  • Wash hands thoroughly after handling.[1][9]

  • Keep containers tightly closed when not in use.[1][3]

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][3] Keep containers tightly closed and properly labeled. Store in a flammable liquid storage cabinet.

Spill Response

In the event of a spill:

  • Evacuate the area and eliminate all ignition sources.[1][8]

  • Ventilate the area of the spill.

  • Wear appropriate PPE as outlined in the table above.

  • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1][8]

  • Collect the absorbed material into a suitable, labeled container for disposal.[1][8]

  • Do not allow the chemical to enter drains or waterways.[4]

Disposal Plan

Dispose of contents and container in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

The following diagram outlines the procedural steps for the safe disposal of this compound.

Disposal_Plan start Start: Waste Generated waste_collection Collect Waste in a Designated, Labeled Container start->waste_collection container_reqs Container Requirements: - Chemically compatible - Tightly sealed - Labeled as 'Hazardous Waste' waste_collection->container_reqs storage Store Waste Container in a Designated Satellite Accumulation Area waste_collection->storage storage_details Storage Area: - Cool and well-ventilated - Away from ignition sources - Secondary containment storage->storage_details disposal_request Request Waste Pickup from Environmental Health & Safety (EHS) storage->disposal_request documentation Complete Hazardous Waste Disposal Manifest disposal_request->documentation pickup EHS Collects Waste for Proper Disposal documentation->pickup end End: Waste Disposed pickup->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.